molecular formula C8H8N2 B160974 6-Aminoindole CAS No. 5318-27-4

6-Aminoindole

Numéro de catalogue: B160974
Numéro CAS: 5318-27-4
Poids moléculaire: 132.16 g/mol
Clé InChI: MIMYTSWNVBMNRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Aminoindole is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82379. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMYTSWNVBMNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292416
Record name 6-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5318-27-4
Record name 5318-27-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminoindole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of 6-Aminoindole. The information is curated for professionals in research and development who are interested in leveraging this versatile molecule for the synthesis of complex chemical entities and novel therapeutic agents.

Chemical Structure

This compound, systematically known as 1H-Indol-6-amine, is an aromatic heterocyclic organic compound.[1] Its structure consists of a bicyclic structure, where a benzene (B151609) ring is fused to a pyrrole (B145914) ring, with an amino group substituted at the sixth position of the indole (B1671886) ring.[2] This amino group significantly influences the molecule's reactivity, making it a valuable intermediate in organic synthesis.[1]

Caption: Chemical structure of this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Molecular Formula C₈H₈N₂[1][3][4][5][6]
Molecular Weight 132.16 g/mol [3][4][5][6]
Appearance Light brown to off-white crystalline powder[1][2]
Melting Point 75-79 °C[4][7]
Purity ≥97%[4][7]
CAS Number 5318-27-4[2][3][4][5][6]
SMILES String Nc1ccc2cc[nH]c2c1[4][7]
InChI Key MIMYTSWNVBMNRH-UHFFFAOYSA-N[4][7]
Storage Temperature -20°C[4][7]

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 6-nitroindole (B147325).[8] The following protocol is a representative example of this synthetic route.

Objective: To synthesize this compound via the reduction of 6-nitroindole.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitroindole (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: To this suspension, add iron powder (5.0 eq) and ammonium chloride (2.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous layer, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

G start 6-Nitroindole Suspension reagents Add Fe and NH4Cl start->reagents reflux Reflux for 2-4h reagents->reflux workup Cool and Filter through Celite reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification end Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance and Applications in Drug Discovery

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated as potent inhibitors of various enzymes and receptors implicated in numerous diseases.

The versatility of this compound allows for its incorporation into diverse molecular scaffolds, leading to the development of therapeutic agents with various mechanisms of action. These include inhibitors of protein kinases, ion channels, and signaling pathways crucial for cell proliferation and survival.[5][6][7] Some studies also suggest potential antioxidant, antimicrobial, and neuroprotective effects of this compound derivatives.[8]

G cluster_0 This compound as a Precursor cluster_1 Therapeutic Targets This compound This compound mTOR Inhibitors mTOR Inhibitors This compound->mTOR Inhibitors Synthesis PKCθ Inhibitors PKCθ Inhibitors This compound->PKCθ Inhibitors Synthesis TRPV1 Antagonists TRPV1 Antagonists This compound->TRPV1 Antagonists Synthesis Nav1.8 Blockers Nav1.8 Blockers This compound->Nav1.8 Blockers Synthesis HLGP Inhibitors HLGP Inhibitors This compound->HLGP Inhibitors Synthesis Topoisomerase II Poisons Topoisomerase II Poisons This compound->Topoisomerase II Poisons Synthesis

Caption: Role of this compound in the development of therapeutic agents.

References

The Multifaceted Biological Activities of 6-Aminoindole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, the 6-aminoindole moiety has emerged as a particularly versatile pharmacophore, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives, with a focus on their anticancer, antimicrobial, kinase inhibitory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold. We will delve into the quantitative measures of their biological efficacy, detail the experimental protocols used for their evaluation, and visualize the complex signaling pathways and experimental workflows associated with their mechanisms of action.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of essential cellular processes.

Quantitative Anticancer Activity Data

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the reported IC50 values for several this compound derivatives against various cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)[1]HCT116 (Human Colorectal Carcinoma)0.4 ± 0.3
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2]A375 (Human Malignant Melanoma)0.57 ± 0.01
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2]MDA-MB-231 (Human Breast Adenocarcinoma)1.61 ± 0.004
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2]B16-F10 (Mouse Melanoma)1.69 ± 0.41
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2]MCF-7 (Human Breast Adenocarcinoma)2.94 ± 0.56
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2]HeLa (Human Cervical Adenocarcinoma)6.10 ± 0.31
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)[2]A549 (Human Lung Carcinoma)6.30 ± 0.30
Benzo[e]pyridoindole derivative (Compound 1)[3][4]H358 (Non-Small Cell Lung Cancer)0.145
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

experimental_workflow_MTT_assay cluster_setup Plate Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add this compound Derivatives incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate Cell Viability & IC50 read_plate->calculate end Results calculate->end

Antimicrobial Activity

Several this compound derivatives have been reported to possess potent antimicrobial activity against a range of pathogenic bacteria and fungi. Their ability to combat drug-resistant strains makes them particularly interesting candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/ReferenceMicroorganismMIC (µg/mL)
Spiro[indole-3,4′-pyridine] derivative (17a)[5]Pseudomonas aeruginosa ATCC 2785312.5
6-Bromoindole derivative (MNS3)[6]Bacillus subtilis (with 0.1 MIC Gentamicin)90 (µM)
6-Bromoindole derivative (MNS4)[6]Bacillus subtilis (with 0.1 MIC Gentamicin)60 (µM)
Aminoguanidine-indole derivative (4P)[7]Resistant Klebsiella pneumoniae 21084
6-Aminoquinolone derivative (18g)[8]Gram-negative bacteria (geometric mean)0.45
6-Aminoquinolone derivative (38g)[8]Gram-positive bacteria (geometric mean)0.66-0.76
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[9]

Materials:

  • This compound derivative stock solution

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

experimental_workflow_MIC_determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Serial Dilutions of Compound inoculate Inoculate Microtiter Plate start->inoculate prepare_inoculum Standardize Microbial Inoculum prepare_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end MIC Value read_mic->end

Kinase Inhibitory Activity

A significant number of this compound derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

Quantitative Kinase Inhibitory Data

The inhibitory potency of these compounds against specific kinases is also determined by their IC50 values.

Compound ID/ReferenceTarget KinaseIC50 (nM)
Benzo[e]pyridoindole derivative (C1)[3]Aurora A61
Benzo[e]pyridoindole derivative (C1)[3]Aurora B31
Benzo[e]pyridoindole derivative (C1)[3]Aurora C124
SNS-314[11]Aurora A9
SNS-314[11]Aurora B31
SNS-314[11]Aurora C3
PHA-739358[11]Aurora A13
PHA-739358[11]Aurora B79
PHA-739358[11]Aurora C61
VX-680[11]Aurora A0.7 (Ki)
VX-680[11]Aurora B18 (Ki)
VX-680[11]Aurora C4.6 (Ki)
AT9283[11]Aurora A3
AT9283[11]Aurora B3
ZINC585291674[12]CDK4184.14
ZINC585291674[12]CDK6111.78
Indole derivative (HA-2l)[13]mTOR66
Indole derivative (HA-2c)[13]mTOR75
IC87114[14]PI3KδPotent (specific value not provided)
GSK1070916[15]Aurora B0.38
GSK1070916[15]Aurora C1.5
Signaling Pathways

This compound derivatives often exert their anticancer effects by inhibiting kinases within critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Ras_Raf_MEK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Proliferation ERK->Transcription Inhibitor This compound Derivative Inhibitor->Raf Inhibitor->MEK

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Dispensing: Dispense serial dilutions of the this compound derivative into the wells of a 384-well plate.

  • Kinase Addition: Add the purified kinase to each well and incubate briefly.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Neuroprotective Activity

Indole derivatives, in general, have shown promise as neuroprotective agents, exhibiting antioxidant and anti-inflammatory properties.[16] While specific quantitative data for this compound derivatives in neuroprotection is an area of active research, the broader class of indole compounds has demonstrated the ability to protect neuronal cells from various insults.

Potential Mechanisms of Neuroprotection

The neuroprotective effects of indole derivatives are thought to be mediated through several mechanisms, including:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that can damage neuronal cells.

  • Anti-inflammatory Effects: Modulation of inflammatory pathways in the central nervous system.

  • Inhibition of Apoptosis: Prevention of programmed cell death in neurons.

  • Modulation of Neurotransmitter Systems: Interaction with receptors and enzymes involved in neurotransmission.

One study on indole-based compounds demonstrated neuroprotective effects against Aβ(25–35)-induced cytotoxicity in SH-SY5Y cells, with EC50 values for some derivatives in the low micromolar range.[17]

Experimental Protocol: Neuroprotection Assay using SH-SY5Y cells

The human neuroblastoma cell line SH-SY5Y is a common in vitro model to assess the neuroprotective effects of compounds against neurotoxins.

Materials:

  • This compound derivative

  • SH-SY5Y cells

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Complete culture medium

  • Reagents for a cell viability assay (e.g., MTT or LDH assay)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specific period (e.g., 2 hours).

  • Neurotoxin Exposure: Induce neuronal damage by adding a neurotoxin to the wells.

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for 24-48 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT assay).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to cells treated with the neurotoxin alone. Determine the EC50 (half-maximal effective concentration) value.

Conclusion

This compound derivatives represent a rich and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer, antimicrobial, and kinase inhibitory agents, coupled with their emerging potential in neuroprotection, underscores the importance of continued research and development in this area. The data and protocols presented in this technical guide are intended to facilitate these efforts by providing a solid foundation for the design, synthesis, and biological evaluation of novel this compound-based therapeutics. As our understanding of the complex cellular mechanisms underlying various diseases continues to grow, the strategic application of this privileged scaffold is poised to yield the next generation of innovative medicines.

References

6-Aminoindole: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindole, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its synthetic tractability and its presence in a wide array of biologically active molecules. The amino group at the 6-position provides a key reactive handle for diverse chemical modifications, allowing for the facile generation of extensive compound libraries. This versatility has led to the development of this compound derivatives targeting a broad spectrum of therapeutic areas, including oncology, inflammation, and pain management. This technical guide provides a comprehensive overview of this compound as a building block, detailing its application in the synthesis of potent inhibitors for various biological targets, along with relevant experimental protocols and quantitative biological data.

Synthetic Strategies and Chemical Properties

The inherent reactivity of the 6-amino group makes it a focal point for chemical derivatization. Common synthetic routes to introduce diversity at this position include acylation, sulfonylation, and various coupling reactions. One of the primary methods for preparing the this compound core itself involves the reduction of the corresponding 6-nitroindole (B147325) precursor.

General Synthesis of this compound Derivatives

A prevalent strategy for the functionalization of this compound involves the acylation of the 6-amino group to form N-(1H-indol-6-yl) amides.

Experimental Protocol: Synthesis of N-(1H-indol-6-yl)benzamides

  • Starting Material Preparation: 6-Nitroindole is reduced to this compound. A common method involves the use of a reducing agent such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) and acetic acid (AcOH).

  • Acylation Reaction: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, DCM), an appropriate acylating agent (e.g., benzoyl chloride or a substituted benzoyl chloride) is added, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-(1H-indol-6-yl)benzamide.

Biological Targets and Therapeutic Applications

The this compound scaffold has been successfully employed to generate inhibitors for a multitude of biological targets implicated in various diseases.

Anticancer Agents

DNA topoisomerase II (Topo II) is a critical enzyme in DNA replication and a well-established target for cancer chemotherapy. Several this compound derivatives have been identified as potent Topo II poisons, inducing DNA damage and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound IDTarget Cell LineIC50 (µM)Citation
5f A549 (Lung)0.56 ± 0.08[1]
5f HCT116 (Colon)0.91 ± 0.13[1]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) HCT116 (Colon)0.4 ± 0.3
3g MCF-7 (Breast)2.94 ± 0.56[2]
3g MDA-MB-231 (Breast)1.61 ± 0.004[2]
3g A549 (Lung)6.30 ± 0.30[2]
3g HeLa (Cervical)6.10 ± 0.31[2]
3g A375 (Melanoma)0.57 ± 0.01[2]
3g B16-F10 (Melanoma)1.69 ± 0.41[2]

Experimental Protocol: DNA Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo II.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topo II assay buffer, and ATP.

  • Compound Incubation: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture. A control with solvent only is also prepared.

  • Enzyme Addition: Initiate the reaction by adding human Topo IIα enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: The reaction products are resolved by agarose (B213101) gel electrophoresis.

  • Visualization: The DNA bands are visualized by staining with ethidium (B1194527) bromide and imaging under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[1][3]

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[4] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it an attractive therapeutic target. This compound derivatives have been developed as potent mTOR inhibitors.[5]

Quantitative Data: mTOR Inhibition by this compound Derivatives

Compound IDIC50 (nM)Selectivity vs PI3KCitation
HA-2l 66Selective[5]
HA-2c 75Selective[5]

// Nodes GF [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aminoindole [label="this compound\nDerivatives", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> TSC [label="Inhibits"]; TSC -> Rheb [style=dashed, arrowhead=tee, label="Inhibits"]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Activates"]; mTORC1 -> fourEBP1 [label="Inhibits"]; S6K1 -> Protein_Synthesis; fourEBP1 -> Protein_Synthesis [style=dashed, arrowhead=tee]; Aminoindole -> mTORC1 [arrowhead=tee, color="#EA4335", penwidth=2]; }

Caption: Role of TRPV1 and Nav1.8 in pain signaling and their inhibition by this compound derivatives.

Experimental Workflows

The discovery and development of novel this compound-based therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.

General Experimental Workflow

Workflow Synthesis Synthesis of This compound Library Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., In vitro enzyme assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Cell_Assay Cell-based Assays (e.g., MTT for cytotoxicity) Hit_ID->Cell_Assay Active Compounds SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Optimized Leads Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the development of this compound-based drug candidates.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Conclusion

This compound has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its amenability to a wide range of chemical modifications has enabled the development of potent and selective inhibitors for a diverse array of biological targets. The examples provided in this guide highlight the significant potential of the this compound scaffold in the discovery of novel therapeutics for cancer, pain, and inflammatory diseases. Future research in this area is expected to further expand the therapeutic applications of this remarkable heterocyclic core.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindole, a heterocyclic aromatic amine, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have positioned it as a critical building block for the synthesis of a diverse array of biologically active molecules. From its early, unheralded synthesis to its current status as a key component in the development of targeted therapeutics, the journey of this compound reflects the broader evolution of organic synthesis and chemical biology. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this important molecule. It is intended to serve as a valuable resource for researchers actively engaged in the exploration of indole-based compounds for therapeutic applications.

Discovery and Historical Synthesis

The first documented synthesis of this compound can be traced back to a 1954 publication in the Journal of the American Chemical Society by R. K. Brown and N. A. Nelson.[1] This seminal work laid the foundation for future investigations into the chemistry and biological activity of this compound. The initial synthesis, and subsequent improved methods, have primarily revolved around the reduction of the corresponding 6-nitroindole (B147325).

One of the most significant advancements in the synthesis of substituted indoles, including those with amino functionalities, was the development of the Leimgruber-Batcho indole (B1671886) synthesis .[2][3] This method, which proceeds via the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) followed by reductive cyclization, offers a versatile and high-yielding route to a wide range of indole derivatives.[2][3] This approach has been instrumental in making various substituted 6-aminoindoles accessible for research and development.

A common and straightforward laboratory-scale synthesis of this compound involves the catalytic hydrogenation of 6-nitroindole . This method is valued for its clean reaction profile and high yields.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈N₂[4]
Molecular Weight 132.16 g/mol [4]
Appearance Solid[4]
Melting Point 75-79 °C[4]
CAS Number 5318-27-4[4]
SMILES Nc1ccc2cc[nH]c2c1[4]
InChI Key MIMYTSWNVBMNRH-UHFFFAOYSA-N[4]

Key Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 6-Nitroindole

This protocol is a standard and efficient method for the preparation of this compound.

Materials:

  • 6-Nitroindole

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas source (e.g., hydrogen balloon or Parr hydrogenator)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation flask, dissolve 6-nitroindole in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Leimgruber-Batcho Indole Synthesis (General Workflow for Substituted Indoles)

This versatile synthesis allows for the preparation of various substituted indoles. The following is a generalized workflow.

Leimgruber_Batcho_Workflow start o-Nitrotoluene Derivative enamine Enamine Intermediate start->enamine Condensation reagent1 DMFDMA / Pyrrolidine indole Substituted Indole enamine->indole Reductive Cyclization reagent2 Reducing Agent (e.g., H₂, Pd/C)

A generalized workflow for the Leimgruber-Batcho indole synthesis.

Role in Drug Discovery: A Scaffold for Targeting Key Signaling Pathways

This compound has proven to be a valuable starting material for the synthesis of potent and selective inhibitors of several key signaling pathways implicated in various diseases, including cancer and bacterial infections.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[5] Dysregulation of the mTOR pathway is a hallmark of many cancers.[5] this compound derivatives have been investigated as inhibitors of the mTOR pathway, often targeting the ATP-binding site of the kinase.[6]

mTOR_Inhibition cluster_mTORC1 mTORC1 Complex mTOR mTOR S6K1 S6K1 mTOR->S6K1 Phosphorylates FourEBP1 4E-BP1 mTOR->FourEBP1 Phosphorylates Raptor Raptor mLST8_1 mLST8 AminoAcids Amino Acids AminoAcid_Sensor Amino Acid Sensing Complex AminoAcids->AminoAcid_Sensor GrowthFactors Growth Factors PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT AminoAcid_Sensor->mTOR Activates PI3K_AKT->mTOR Activates Inhibitor This compound Derivative Inhibitor->mTOR Inhibits (ATP-competitive) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits (when unphosphorylated) Hedgehog_Inhibition Hh_Ligand Hedgehog Ligand (Shh) PTCH1 PTCH1 Receptor Hh_Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factor SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Activates Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->SMO Antagonizes AcrAB_TolC_Inhibition cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC AcrA AcrA AcrB AcrB AcrB->TolC Efflux Antibiotic_out Antibiotic Antibiotic_in Antibiotic Antibiotic_out->Antibiotic_in Enters Cell Antibiotic_in->AcrB Binding Inhibitor This compound Derivative Inhibitor->AcrB Inhibits

References

Spectroscopic Profile of 6-Aminoindole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key molecular building blocks is paramount. This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Aminoindole, a crucial intermediate in the synthesis of various pharmaceutical agents.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. This structured presentation allows for rapid access to critical spectral information.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
Data not available in search results

Absence of specific spectral data in the provided search results prevents the population of these tables with quantitative values.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of spectroscopic data. While specific protocols for acquiring the NMR, IR, and mass spectra of this compound were not explicitly found in the provided search results, a general workflow for such characterization can be outlined.

General Workflow for Spectroscopic Analysis:

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound (e.g., reduction of 6-nitroindole) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Structure Elucidation and Data Reporting NMR->Interpretation IR->Interpretation MS->Interpretation

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR and ¹³C NMR spectra would then be acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high-quality spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of solid this compound can be obtained using an FTIR spectrometer, often employing an Attenuated Total Reflectance (ATR) accessory for ease of sample handling. A background spectrum is first collected, followed by the spectrum of the sample. The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectral data is typically acquired using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI). The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the molecular weight and fragmentation pattern of the compound.

Logical Relationships in Spectroscopic Analysis

The process of identifying and characterizing a chemical compound like this compound relies on the logical integration of data from multiple spectroscopic techniques.

Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_information Information Derived cluster_conclusion Conclusion NMR NMR (¹H, ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR IR_info Functional Groups Present (e.g., N-H, C=C) IR->IR_info MS Mass Spec MS_info Molecular Weight Elemental Composition MS->MS_info Structure Confirmed Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Logical flow from spectroscopic data acquisition to the structural elucidation of this compound.

While specific experimental data for this compound remains elusive in the provided search results, this guide establishes a framework for its spectroscopic characterization. The synthesis of this compound is often achieved through the reduction of 6-nitroindole, a process that would necessitate subsequent spectroscopic analysis to confirm the identity and purity of the final product. Researchers undertaking this synthesis would generate the specific data outlined in the tables above, following protocols similar to the general methodologies described.

6-Aminoindole: A Privileged Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Aminoindole, a bicyclic aromatic molecule, has emerged as a versatile and highly valuable scaffold in the field of medicinal chemistry. Its unique structural features and synthetic tractability have positioned it as a cornerstone for the development of a diverse array of therapeutic agents targeting a wide range of diseases. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound derivatives, focusing on their mechanisms of action, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant activity against a multitude of biological targets implicated in various pathological conditions, including cancer, infectious diseases, pain, and metabolic disorders. The core this compound structure serves as a key building block, allowing for chemical modifications that fine-tune the pharmacological properties and target specificity of the resulting compounds.[1]

Anticancer Activity

mTOR Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[2] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers. This compound has been utilized as a scaffold for the synthesis of potent mTOR inhibitors.[3] These derivatives typically act by competing with ATP at the kinase domain of mTOR, thereby blocking downstream signaling cascades.

Gli1-Mediated Transcription Inhibition: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development and progression of various cancers. The Gli family of transcription factors are the final effectors of the Hh pathway.[4][5] this compound derivatives have been developed as inhibitors of Gli1-mediated transcription, offering a potential therapeutic strategy for Hh-driven malignancies.[6]

DNA Topoisomerase II Poisoning: DNA topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II poisons are compounds that stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death.[7][8][9] Certain derivatives of this compound have been shown to act as potent DNA topoisomerase II poisons, highlighting their potential as cytotoxic agents for cancer therapy.

Antimicrobial Activity

AcrAB-TolC Efflux Pump Inhibition: Multidrug efflux pumps are a major mechanism by which bacteria develop resistance to antibiotics. The AcrAB-TolC efflux pump is a key player in the multidrug resistance of Gram-negative bacteria.[10][11] this compound-based compounds have been investigated as inhibitors of this pump, with the aim of restoring the efficacy of existing antibiotics.[12][13][14] These inhibitors are thought to act by binding to components of the pump, thereby disrupting its function.

Analgesic and Anti-inflammatory Activity

Protein Kinase C θ (PKCθ) Inhibition: PKCθ is a member of the protein kinase C family and is predominantly expressed in T-cells, where it plays a crucial role in T-cell activation and signaling. Inhibition of PKCθ is a promising strategy for the treatment of autoimmune and inflammatory diseases.[15][16][17][18] this compound has served as a template for the design of selective PKCθ inhibitors.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin. It is a key player in pain perception and neurogenic inflammation.[19][20] Several this compound derivatives have been developed as potent TRPV1 antagonists for the treatment of pain.[21]

Nav1.8 Sodium Channel Blockade: The voltage-gated sodium channel Nav1.8 is preferentially expressed in peripheral sensory neurons and is critically involved in the transmission of pain signals.[22][23] Selective blockers of Nav1.8 are considered a promising new class of analgesics. The this compound scaffold has been incorporated into the design of potent and selective Nav1.8 blockers.[2][24][25]

Other Therapeutic Areas

A3 Adenosine (B11128) Receptor Allosteric Enhancement: The A3 adenosine receptor is a G protein-coupled receptor that is implicated in various physiological processes, including inflammation and cell death. Allosteric enhancers of the A3 adenosine receptor can potentiate the effects of the endogenous ligand adenosine.[26][27][28][29][30] this compound derivatives have been identified as allosteric enhancers of this receptor.

Human Liver Glycogen (B147801) Phosphorylase Inhibition: Human liver glycogen phosphorylase is a key enzyme in the regulation of blood glucose levels. Its inhibition is a potential therapeutic strategy for the treatment of type 2 diabetes.[3][31][32] Indole-2-carboxamides, which can be derived from this compound, have been identified as potent inhibitors of this enzyme.[33][34]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound derivatives against various therapeutic targets.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassTargetAssayIC50 / ActivityReference
Ketoprofen-indole amidesGli1-mediated transcriptionGli-luciferase reporter assay1.6 - 2.6 µM[6]
Indenoindole derivativesDNA Topoisomerase IIK562 cell proliferation~50 nM[35]

Table 2: Analgesic and Anti-inflammatory Activity of this compound Derivatives

Compound ClassTargetAssayIC50 / ActivityReference
N/APKCθIn vitro kinase assayN/A[15][16]
1,8-Naphthyridine derivative (52)TRPV1In vivo CITH modelFull reversal[21]
PF-01247324Nav1.8In vitro patch-clamp196 nM[24]
A-803467Nav1.8Recombinant human Nav1.88 nM[2]

Table 3: Other Therapeutic Activities of this compound Derivatives

Compound ClassTargetAssayIC50 / ActivityReference
Imidazoquinolinamines (LUF6000)A3 Adenosine Receptor[35S]GTPγS binding assayAllosteric enhancer[29]
Indole-2-carboxamide (CP-91149)Human Liver Glycogen Phosphorylase aEnzyme inhibition assay0.13 µM[3][32]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Gli1-Luciferase Reporter Assay

This assay is used to screen for inhibitors of Gli1-mediated transcription.

1. Cell Culture and Transfection:

  • Culture NIH-3T3 cells that stably express a Gli-dependent firefly luciferase reporter and a Renilla luciferase control reporter in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[16][28]

  • Seed the cells into 96-well plates and grow to confluence.

  • For transient transfections, co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[36][37]

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in a low-serum medium (e.g., DMEM with 0.5% FBS).

  • Remove the growth medium from the cells and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).

  • To induce Hedgehog pathway activation, add a Smoothened agonist like SAG (Smoothened agonist) to the wells, except for the unstimulated control.[36]

3. Luciferase Assay:

  • After a 24-48 hour incubation period, lyse the cells using a passive lysis buffer.[28][36]

  • Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[28][36]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[6]

Protocol 2: In Vitro PKCθ Kinase Assay

This assay measures the enzymatic activity of PKCθ and is used to identify its inhibitors.

1. Reaction Setup:

  • The assay is typically performed in a 96- or 384-well plate format.

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.[31]

  • The reaction mixture includes the active PKCθ enzyme, a specific peptide substrate (e.g., PKCtide), and ATP.[31]

  • For inhibitor screening, add various concentrations of the test compounds to the wells.

2. Kinase Reaction:

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).[22][31]

3. Detection:

  • Several detection methods can be used:

    • Radiometric Assay: Use [γ-³³P]ATP and measure the incorporation of the radioactive phosphate (B84403) into the substrate by spotting the reaction mixture onto phosphocellulose paper and counting the radioactivity.[31]

    • Luminescence-based Assay (ADP-Glo™): After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The signal intensity is proportional to the kinase activity.[22][29][31][38]

4. Data Analysis:

  • For each compound concentration, calculate the percentage of inhibition of PKCθ activity compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: TRPV1 Antagonist Calcium Influx Assay

This cell-based assay is used to screen for antagonists of the TRPV1 channel.

1. Cell Culture:

  • Use a stable cell line overexpressing human TRPV1 (hTRPV1), such as HEK293-hTRPV1 cells.[27]

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, by incubating them in a buffer containing the dye.[27][35] The AM ester form allows the dye to cross the cell membrane.

3. Compound Incubation:

  • Wash the cells to remove the excess dye.

  • Add the test compounds (potential TRPV1 antagonists) at various concentrations to the wells and incubate for a specific period.

4. Agonist Stimulation and Signal Detection:

  • Place the plate in a fluorescence microplate reader or a fluorescence microscope.

  • Add a TRPV1 agonist, such as capsaicin, to the wells to stimulate calcium influx through the TRPV1 channels.[27][39]

  • Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

5. Data Analysis:

  • The inhibitory effect of the test compounds is determined by their ability to reduce the capsaicin-induced increase in fluorescence.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathway Diagrams

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO SMO PTCH->SMO Inhibits Gli Gli SMO->Gli Activates SUFU SUFU SUFU->Gli Inhibits Gli_active Active Gli1 Gli->Gli_active Target_Genes Target Gene Expression Gli_active->Target_Genes Hh Hedgehog Ligand Hh->PTCH Inhibitor This compound Derivative Inhibitor->Gli_active Inhibits Transcription

Caption: Hedgehog Signaling Pathway and Inhibition by this compound Derivatives.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibitor This compound Derivative Inhibitor->mTORC1 Inhibits

Caption: mTOR Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Workflow Diagrams

Luciferase_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Transfect with Luciferase Reporters A->B C 3. Add this compound Derivatives & Agonist B->C D 4. Incubate (24-48 hours) C->D E 5. Lyse Cells D->E F 6. Measure Luciferase Activity E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: Workflow for a Gli1-Luciferase Reporter Assay.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Enzyme, Substrate, Buffer) B 2. Add this compound Derivatives A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction & Detect Signal D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Clinical Landscape

While this compound itself is a research chemical, several of its derivatives, or compounds targeting the same pathways, have entered clinical trials, underscoring the therapeutic relevance of this scaffold.

Indole (B1671886) Derivatives in Oncology: Numerous indole-based compounds have been investigated and approved as anticancer agents.[13][20][21][24][40] For instance, Sunitinib, an indole derivative, is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[20] The clinical success of such compounds provides a strong rationale for the continued development of novel indole-based anticancer drugs, including those derived from the this compound scaffold.

TRPV1 Antagonists: Several small-molecule TRPV1 antagonists have advanced into clinical trials for the treatment of various pain conditions.[3][26][41] However, a common side effect observed with some of these antagonists is hyperthermia, which has posed a challenge to their clinical development.[6][42] Ongoing research is focused on developing TRPV1 antagonists with an improved safety profile.

Nav1.8 Blockers: Selective Nav1.8 blockers are a promising new class of analgesics currently under investigation in clinical trials for acute and chronic pain.[12][17][32][33] The development of orally bioavailable and selective Nav1.8 inhibitors represents a significant step towards a new generation of pain therapeutics with a potentially better side-effect profile than existing treatments.

Conclusion

This compound has proven to be an exceptionally fruitful scaffold for the discovery and development of novel therapeutic agents. Its synthetic versatility allows for the creation of diverse chemical libraries that can be screened against a wide range of biological targets. The promising preclinical data for this compound derivatives in oncology, infectious diseases, pain, and metabolic disorders, coupled with the clinical validation of related indole-based drugs and targets, strongly supports the continued exploration of this privileged chemical scaffold in drug discovery programs. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives to generate clinical candidates with improved efficacy and safety profiles.

References

Reactivity of the amino group in 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Amino Group in 6-Aminoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an electron-rich indole (B1671886) nucleus fused to an aromatic amine, imparts a distinct reactivity profile that makes it a valuable precursor for a wide array of complex molecules. The amino group at the 6-position serves as a key reactive handle, enabling diverse chemical transformations. This guide provides a comprehensive technical overview of the reactivity of this amino group, focusing on its electronic properties, key chemical transformations, and detailed experimental protocols. The compound is a crucial starting material for synthesizing a range of indole derivatives used as therapeutic agents, including inhibitors of enzymes like mammalian target of rapamycin (B549165) (mTOR) and protein kinase C θ (PKCθ).

Electronic Properties and Basicity of the 6-Amino Group

The reactivity of the amino group in this compound is fundamentally governed by the electronic nature of the indole ring system. The indole nucleus is an electron-rich aromatic system, which enhances the nucleophilicity of the exocyclic amino group. The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles.

Basicity and pKa

The basicity of an amine is a measure of its ability to accept a proton. A study by Salekh et al. investigated the basicity of 5- and 6-aminoindoles, providing crucial quantitative data on their protonation equilibrium.[1] This data is essential for understanding reaction mechanisms and for designing appropriate reaction conditions, particularly for acid-catalyzed processes or when a basic catalyst is employed.

CompoundpKa (in 50% Ethanol)
This compound 5.05 ± 0.04
5-Aminoindole5.60 ± 0.04
Aniline (B41778)4.63 (in water)

Table 1: pKa values of this compound, 5-Aminoindole, and Aniline. The pKa of this compound indicates it is a stronger base than aniline.

The higher basicity of this compound compared to aniline can be attributed to the electron-donating nature of the indole ring, which increases the electron density on the amino nitrogen, making it more available for protonation.

Key Reactions of the 6-Amino Group

The nucleophilic character of the 6-amino group allows it to participate in a wide range of chemical reactions. The following sections detail the most important transformations, including acylation, alkylation, arylation, and diazotization.

Acylation

Acylation of the 6-amino group to form an amide linkage is a fundamental transformation. This reaction is typically high-yielding and can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. The resulting amides are often key intermediates in the synthesis of biologically active molecules.

Experimental Protocol: General Procedure for Acylation of this compound

This protocol is a general procedure adapted from standard acylation methods for aromatic amines.

  • Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758), THF, or DMF) under an inert atmosphere (N₂ or Ar), add a base (1.1 to 1.5 eq., e.g., triethylamine (B128534) or pyridine).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Alkylation

N-alkylation of this compound can be achieved through various methods, including reaction with alkyl halides or reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. Reductive amination offers a more controlled approach for the synthesis of secondary amines.

Experimental Protocol: Reductive Amination for N-Alkylation

This protocol is adapted from a procedure for the alkylation of 7-aminoindole.[2]

  • Setup: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the N-alkylated product.

Arylation

The formation of a C-N bond between the 6-amino group and an aryl group is a critical transformation in drug discovery. This is typically achieved via transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (palladium-catalyzed)[3][4][5][6][7] and the Ullmann condensation (copper-catalyzed).[8][9]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from a general procedure for the N-arylation of 7-aminoindole.[2]

  • Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl halide (e.g., bromobenzene, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reagents: Add a base (e.g., sodium tert-butoxide, 1.4 eq.) and an anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC (typically 18-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate (B1210297) and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Purification: Wash the combined filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the N-arylated product.

Diazotization and Sandmeyer Reactions

The diazotization of the primary aromatic amine of this compound converts it into a versatile diazonium salt.[10] This intermediate is typically unstable and is generated in situ at low temperatures (0-5 °C) before being used in subsequent reactions.[11] The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often through a copper(I)-catalyzed Sandmeyer reaction, to introduce halogens (Cl, Br) or a cyano group.[12][13][14]

Experimental Protocol: Diazotization and Sandmeyer Reaction

This protocol is a general procedure adapted from established methods.[11][15]

  • Preparation of Amine Solution: In a flask, dissolve this compound (1.0 eq.) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄, ~3.0 eq.). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (B80452) (NaNO₂, 1.0-1.1 eq.) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is strictly maintained between 0 °C and 5 °C.

  • Monitoring: Test for the completion of diazotization by streaking a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.

  • Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, 1.2 eq.) in concentrated HCl. Slowly add the cold diazonium salt solution to the copper catalyst solution with stirring.

  • Reaction: Nitrogen gas evolution should be observed. After the addition is complete, the mixture can be stirred at low temperature for a short period and then allowed to warm to room temperature. It may be necessary to gently heat the mixture to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water, aqueous sodium bicarbonate, and brine. Dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Visualized Workflows and Mechanisms

General Reactivity Workflow

The following diagram illustrates the central role of this compound and the versatility of its amino group in synthesizing a variety of functionalized indole derivatives.

G General Reactivity of this compound Aminoindole This compound Acyl Acylation (RCOCl, Base) Aminoindole->Acyl Alkyl Alkylation (R-X or RCHO/NaBH(OAc)3) Aminoindole->Alkyl Aryl Arylation (Ar-X, Pd or Cu catalyst) Aminoindole->Aryl Diazo Diazotization (NaNO2, H+) Aminoindole->Diazo Amide 6-Acylaminoindole Acyl->Amide Alkylated 6-(Alkylamino)indole Alkyl->Alkylated Arylated 6-(Arylamino)indole Aryl->Arylated Diazonium Indole-6-diazonium Salt Diazo->Diazonium Sandmeyer Sandmeyer Reaction (CuX, X=Cl, Br, CN) Diazonium->Sandmeyer Halogenated 6-Halo/Cyano-indole Sandmeyer->Halogenated

Caption: Versatility of the 6-amino group in synthesis.

Mechanism of Diazotization and Sandmeyer Reaction

This diagram outlines the key steps in the conversion of the 6-amino group to other functional groups via a diazonium salt intermediate. The process begins with the formation of the nitrosonium ion, which acts as the electrophile.

G Mechanism: Diazotization and Sandmeyer Reaction cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction start This compound (Ar-NH2) nitrosamine N-Nitrosamine (Ar-NH-N=O) start->nitrosamine + NO+ nitrosonium Nitrosonium ion (NO+) from NaNO2/H+ diazohydroxide Diazohydroxide (Ar-N=N-OH) nitrosamine->diazohydroxide Proton transfer diazonium Diazonium Salt (Ar-N2+) diazohydroxide->diazonium Protonation & -H2O aryl_radical Aryl Radical (Ar•) diazonium->aryl_radical + Cu(I) -> Cu(II) - N2 (gas) cu_catalyst Copper(I) Halide (CuX) final_product 6-Haloindole (Ar-X) aryl_radical->final_product + CuX2 final_product->cu_catalyst Regenerates Catalyst cu_ii Copper(II) Species (CuX2)

Caption: Diazotization followed by a Sandmeyer reaction.

Conclusion

The 6-amino group of this compound is a highly valuable functional handle for the synthesis of complex indole derivatives. Its reactivity, governed by the electron-rich nature of the indole core, allows for reliable and versatile transformations including acylation, alkylation, arylation, and diazotization. The ability to precisely modify this position has made this compound an indispensable building block in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize the synthetic potential of this important molecule.

References

An In-depth Technical Guide to 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and applications of 6-Aminoindole, a versatile heterocyclic compound pivotal in medicinal chemistry and organic synthesis.

Core Molecular Data

This compound, also known as 1H-indol-6-amine, is a key building block in the development of various bioactive molecules.[1] Its chemical properties are summarized below.

PropertyValueSource
Molecular Formula C8H8N2[1][2][3]
Molecular Weight 132.16 g/mol [2]
CAS Number 5318-27-4[3]
Appearance White to off-white crystalline powder[3]
Melting Point 75-79 °C
SMILES C1=CC(=CC2=C1C=CN2)N[2]
InChI InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2[2]

Experimental Protocols

The synthesis of this compound and its derivatives is crucial for its application in drug discovery. One common method involves the reduction of 6-nitroindole (B147325). Below is a representative protocol for this conversion.

Synthesis of this compound via Hydrogenation of 6-Nitroindole

This protocol outlines a general procedure for the catalytic hydrogenation of 6-nitroindole to produce this compound.

Materials:

  • 6-nitroindole

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas source

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 6-nitroindole in a minimal amount of methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The flask is then sealed and purged with an inert gas, such as nitrogen or argon.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel. This can be done using a hydrogen-filled balloon or a Parr hydrogenator apparatus.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, the hydrogen source is removed, and the flask is purged again with an inert gas.

  • Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with a small amount of the solvent used in the reaction.

  • Solvent Removal: The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by recrystallization or column chromatography to yield the final product.

Logical Workflow: From Synthesis to Application

The following diagram illustrates a common workflow involving this compound, from its synthesis to its utilization as a precursor in the development of therapeutic agents. This compound is a versatile starting material for creating inhibitors of various biological targets.[4]

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery 6-Nitroindole 6-Nitroindole Reduction Reduction 6-Nitroindole->Reduction Catalytic Hydrogenation This compound This compound Reduction->this compound Chemical_Modification Chemical_Modification This compound->Chemical_Modification Coupling reactions, etc. Bioactive_Derivatives Bioactive_Derivatives Chemical_Modification->Bioactive_Derivatives Biological_Screening Biological_Screening Bioactive_Derivatives->Biological_Screening Lead_Compound Lead_Compound Biological_Screening->Lead_Compound

References

The Solubility Profile of 6-Aminoindole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in assessing its potential as a therapeutic agent. This technical guide provides an in-depth overview of the solubility profile of 6-Aminoindole, a versatile heterocyclic compound with significant applications in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing detailed experimental protocols for determining solubility and explores the key signaling pathways where this compound derivatives have shown activity.

Introduction to this compound

This compound (C₈H₈N₂) is an aromatic heterocyclic organic compound. It serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications, including as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), inhibitors of the Hedgehog signaling pathway, and as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1). Given its role as a key intermediate, a thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for its effective use in drug discovery and development.

Solubility Profile

To address the lack of quantitative data, this guide provides detailed experimental protocols for determining both the thermodynamic and kinetic solubility of this compound.

Quantitative Solubility Data

As direct quantitative data is not available, the following table is provided as a template for researchers to populate once experimental solubility studies are conducted.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Water25--Shake-Flask (Thermo)
Phosphate-Buffered Saline (pH 7.4)25--Shake-Flask (Thermo)
Dimethyl Sulfoxide (DMSO)25--Kinetic Assay
Ethanol25--Shake-Flask (Thermo)
Methanol25--Shake-Flask (Thermo)
Acetone25--Shake-Flask (Thermo)
Acetonitrile25--Shake-Flask (Thermo)

Experimental Protocols for Solubility Determination

To obtain the quantitative solubility data for this compound, the following established methodologies are recommended.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed, inert container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution (supernatant) is then carefully separated from the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve is prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated stock solution (typically in DMSO). It is often used in early drug discovery for rapid screening of a large number of compounds.

Methodology:

  • Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: The DMSO stock solution is serially diluted in a multi-well plate.

  • Addition of Aqueous Buffer: A buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) is added to each well. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.

  • Incubation and Precipitation Detection: The plate is incubated at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours). The formation of precipitate can be detected by various methods, including:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound is measured by its absorbance.

    • HPLC-UV/MS: Provides a more sensitive and specific quantification of the soluble compound.

Signaling Pathways and Logical Relationships

This compound serves as a scaffold for compounds that modulate several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for the rational design of new therapeutic agents.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of a compound like this compound involves a series of sequential steps, from sample preparation to data analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound C Combine in Sealed Vial A->C B Prepare Solvent/ Buffer System B->C D Agitate at Constant Temperature (24-48h) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant (0.22 µm filter) E->F H Analyze Sample and Standards by HPLC-UV/MS F->H G Prepare Calibration Standards G->H I Calculate Concentration (Solubility) H->I

Caption: Thermodynamic Solubility Determination Workflow.

Hedgehog Signaling Pathway Inhibition

Derivatives of this compound have been investigated as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several cancers. The pathway involves a series of protein interactions that ultimately lead to the activation of Gli transcription factors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibition Gli Gli SMO->Gli activation SUFU SUFU SUFU->Gli sequestration Gli_active Active Gli Gli->Gli_active TargetGenes Target Gene Transcription Gli_active->TargetGenes Hh Hedgehog Ligand Hh->PTCH1 Inhibitor This compound Derivative Inhibitor->SMO inhibition

Caption: Inhibition of the Hedgehog Signaling Pathway.

mTOR Signaling Pathway Inhibition

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. This compound derivatives have been developed as mTOR inhibitors, which are of interest in cancer therapy.

G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibitor This compound Derivative Inhibitor->mTORC1 inhibition

Caption: Inhibition of the mTOR Signaling Pathway.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this technical guide provides the necessary framework for researchers to determine this critical parameter. By employing the detailed experimental protocols for thermodynamic and kinetic solubility, drug development professionals can generate the data required for robust formulation and preclinical assessment. Furthermore, the exploration of the key signaling pathways in which this compound derivatives are active underscores the therapeutic potential of this versatile scaffold and provides a basis for the continued design and development of novel drug candidates.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products with potent biological activities underscores its evolutionary selection as a versatile molecular scaffold. While 6-aminoindole itself is primarily recognized as a synthetic building block in pharmaceutical and materials science, the broader family of naturally occurring indole derivatives is a rich source of therapeutic leads.[1] This technical guide provides an in-depth exploration of the natural occurrence of indole structures, their biosynthesis, methods for their isolation and characterization, and their interaction with key signaling pathways. The focus is on providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics derived from natural indole alkaloids.

Natural Occurrence of Indole Alkaloids

Indole alkaloids are a large and structurally diverse class of secondary metabolites found across numerous kingdoms of life. They are particularly abundant in marine organisms, such as sponges, fungi, and bacteria, as well as in terrestrial plants.[2][3][4] These compounds often feature complex polycyclic ring systems and various substitutions on the indole core, including halogenation, prenylation, and glycosylation, which contribute to their wide range of biological activities.[5][6]

The following table summarizes a selection of naturally occurring indole alkaloid classes, their representative sources, and notable biological activities.

Indole Alkaloid ClassRepresentative Compound(s)Natural Source(s)Notable Biological Activity
Simple Indoles Psilocybin, SerotoninPsilocybe mushrooms, AnimalsPsychedelic, Neurotransmitter
Monoterpene Indoles Vincristine, VinblastineCatharanthus roseus (Madagascar Periwinkle)Anticancer
Bis-indoles Topsentin, HamacanthinMarine sponges (Spongosorites sp.)Antiviral, Antitumor, Anti-inflammatory
Prenylated Indoles Asperginulin AMarine-derived fungus (Aspergillus sp.)Antifungal, Antibacterial
Halogenated Indoles 6-BromoindirubinMarine mollusk (Hexaplex trunculus)Glycogen synthase kinase 3β (GSK3β) inhibitor
Indole Diterpenes RhizovarinsMarine mangrove endophytic fungus (Mucor irregularis)Antimicrobial
Tri-indoles Pseudellone CMarine organismsVarious

Biosynthesis of Indole Alkaloids

The biosynthesis of the vast array of indole alkaloids begins with the amino acid tryptophan.[6] Tryptophan is derived from the shikimate pathway, with anthranilate serving as a key precursor to the indole ring.[7] The core indole structure can then be modified by a suite of enzymes to generate the observed chemical diversity.

A significant number of naturally occurring indole alkaloids, particularly from marine sources, are halogenated, most commonly brominated.[5] This halogenation is catalyzed by enzymes known as halogenases, which can be FADH₂-dependent or non-heme Fe(II)/α-ketoglutarate-dependent.[5] These enzymes facilitate the electrophilic substitution of bromine or chlorine onto the indole ring, often enhancing the biological activity of the resulting molecule.[5]

While a direct enzymatic amination of the indole ring to produce compounds like this compound in nature is not well-documented, synthetic methodologies for indole amination exist and provide a basis for speculating on potential, yet undiscovered, biosynthetic pathways.[8][9][10] The biosynthesis of complex indole alkaloids often involves precursor molecules that undergo intricate cyclization and rearrangement reactions, as seen in the formation of hapalindole-type alkaloids in cyanobacteria.[11]

The following diagram illustrates a generalized biosynthetic pathway for monoterpenoid indole alkaloids (MIAs), highlighting key intermediates.

Monoterpenoid Indole Alkaloid Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase MIA_scaffolds Diverse MIA Scaffolds Strictosidine->MIA_scaffolds Glucosidase, Oxidations, Cyclizations Complex_MIAs Complex MIAs (e.g., Vincristine) MIA_scaffolds->Complex_MIAs Further Enzymatic Modifications

Biosynthesis of Monoterpenoid Indole Alkaloids (MIAs).

Experimental Protocols: Isolation and Structure Elucidation of Marine Indole Alkaloids

The isolation and structural characterization of novel indole alkaloids from natural sources is a critical step in the drug discovery process. The following is a generalized workflow for this procedure, drawing from methodologies applied to marine-derived compounds.[12][13][14]

I. Extraction
  • Sample Collection and Preparation : Collect the marine organism (e.g., sponge, fungus) and freeze-dry to remove water. Grind the lyophilized material into a fine powder.

  • Solvent Extraction : Perform sequential extraction of the powdered material with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and methanol. This initial fractionation separates compounds based on their polarity.

  • Concentration : Concentrate the extracts under reduced pressure using a rotary evaporator to obtain crude extracts for each solvent.

II. Chromatographic Separation and Purification
  • Initial Fractionation : Subject the most biologically active crude extract (determined by preliminary screening) to vacuum liquid chromatography (VLC) or flash chromatography on a silica (B1680970) gel or reversed-phase (e.g., C18) column. Elute with a gradient of solvents to obtain several fractions.

  • High-Performance Liquid Chromatography (HPLC) : Further purify the fractions containing compounds of interest using semi-preparative or preparative HPLC. Employ different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase gradients to achieve separation of individual compounds. Monitor the elution profile using a UV-Vis or diode array detector.

III. Structure Elucidation
  • Mass Spectrometry (MS) : Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Acquire a suite of NMR spectra to determine the chemical structure:

    • ¹H NMR : Identifies the number and types of protons and their neighboring environments.

    • ¹³C NMR : Identifies the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC) : Establishes connectivity between protons and carbons, allowing for the assembly of the molecular scaffold.

  • Other Spectroscopic Techniques : Utilize infrared (IR) spectroscopy to identify functional groups and UV-Vis spectroscopy to characterize the chromophore.

  • Stereochemistry Determination : For chiral molecules, determine the absolute configuration using techniques such as X-ray crystallography (if suitable crystals can be obtained), analysis of optical rotation, or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.

The following diagram outlines a typical experimental workflow for the isolation and identification of natural indole alkaloids.

Experimental Workflow cluster_collection Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation Collection Collection of Natural Source Preparation Lyophilization & Grinding Collection->Preparation Solvent_Extraction Solvent Extraction Preparation->Solvent_Extraction VLC VLC / Flash Chromatography Solvent_Extraction->VLC HPLC HPLC VLC->HPLC MS Mass Spectrometry (HRMS) HPLC->MS NMR NMR Spectroscopy (1D & 2D) HPLC->NMR Final_Structure Identified Indole Alkaloid MS->Final_Structure Stereochem Stereochemistry Determination NMR->Stereochem Stereochem->Final_Structure

Workflow for Indole Alkaloid Discovery.

Indole Alkaloids and Cellular Signaling Pathways

Many naturally occurring indole alkaloids exert their potent biological effects by modulating key cellular signaling pathways. A prominent example is the interaction of certain indole alkaloids with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[15][16] Dysregulation of the MAPK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[16]

Some indole alkaloids have been shown to induce apoptosis in cancer cells by modulating the MAPK cascade.[15] For instance, they can influence the phosphorylation status of key kinases in the pathway, such as ERK, JNK, and p38, leading to the activation of downstream effectors that trigger programmed cell death.[16][17]

The diagram below depicts a simplified representation of the MAPK signaling pathway and indicates a potential point of intervention for bioactive indole alkaloids.

MAPK Signaling Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors translocates & activates Indole_Alkaloid Bioactive Indole Alkaloid Indole_Alkaloid->MEK inhibits Indole_Alkaloid->ERK inhibits Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response regulates gene expression for

MAPK Signaling and Indole Alkaloid Intervention.

Quantitative Analysis of Indole Alkaloids

Accurate quantification of indole alkaloids in natural source materials and biological samples is essential for quality control, pharmacokinetic studies, and understanding their ecological roles. High-performance liquid chromatography (HPLC) coupled with various detectors is the most widely used technique for this purpose.[18]

  • HPLC with UV Detection : A robust and common method for quantifying known indole alkaloids using a standard curve.[18]

  • HPLC with Mass Spectrometry (LC-MS/MS) : Offers higher sensitivity and selectivity, allowing for the quantification of low-abundance alkaloids and analysis in complex matrices.

  • Ultra-High Performance Liquid Chromatography (UHPLC) : Provides faster analysis times and improved resolution compared to conventional HPLC.[19]

Method validation according to regulatory guidelines is crucial and typically involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18]

Conclusion

While this compound is not prominently reported as a natural product, the indole scaffold is a cornerstone of a vast and diverse family of naturally occurring alkaloids with significant therapeutic potential. Marine environments, in particular, have proven to be a prolific source of novel indole structures with potent biological activities.[3][14] A thorough understanding of their biosynthesis, methods for their isolation and characterization, and their mechanisms of action at the molecular level is paramount for the successful development of new drugs. The continued exploration of nature's chemical diversity, guided by advances in analytical and molecular biology techniques, promises to unveil new indole-based therapeutic agents for a wide range of human diseases.

References

The Pivotal Role of 6-Aminoindole in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds, particularly kinase inhibitors. Among the various substituted indoles, 6-aminoindole has emerged as a versatile and crucial building block for the synthesis of potent and selective inhibitors of key kinases implicated in cancer and other diseases. Its strategic placement of a reactive amino group on the indole core provides a valuable handle for diverse chemical modifications, enabling the exploration of extensive chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of the role of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of Vascular Endothelial Growth Factor Receptor (VEGFR) and Aurora kinase inhibitors. Detailed synthetic protocols, quantitative biological data, and a discussion of the relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the this compound Scaffold

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs targeting kinases such as EGFR, BCR-Abl, and VEGFR having received regulatory approval.

The indole ring system is a common feature in many natural products and synthetic compounds with diverse biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for the design of enzyme inhibitors. The this compound moiety, in particular, offers a strategic advantage for medicinal chemists. The amino group at the 6-position serves as a versatile synthetic handle for introducing a wide range of substituents through reactions such as acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.

This guide will delve into the practical aspects of utilizing this compound in the synthesis of kinase inhibitors, with a focus on two clinically relevant kinase families: VEGFR and Aurora kinases.

Synthetic Strategies Utilizing this compound

The primary utility of this compound in kinase inhibitor synthesis lies in its nucleophilic amino group, which can be readily functionalized. A common and powerful strategy involves the coupling of the this compound core with a heterocyclic scaffold that can effectively mimic the hinge-binding region of the ATP-binding pocket of kinases. Pyrimidine-based scaffolds are frequently employed for this purpose.

A key synthetic transformation is the nucleophilic aromatic substitution (SNAr) reaction between this compound and a di- or tri-chlorinated pyrimidine. This reaction typically proceeds with good regioselectivity, allowing for the sequential introduction of different substituents.

General Synthetic Scheme for 4-(1H-indol-6-yl)pyrimidine Derivatives

A representative synthetic route to a core scaffold for kinase inhibitors, 4-(1H-indol-6-yl)pyrimidine, is outlined below. This scaffold can be further elaborated to generate a library of potential kinase inhibitors.

Caption: General synthetic scheme for 4-(1H-indol-6-yl)pyrimidine derivatives.

Case Study: Synthesis of a Potent VEGFR-2 Inhibitor

To illustrate the practical application of this compound, this section provides a detailed protocol for the synthesis of a potent VEGFR-2 inhibitor based on the 4-(1H-indol-6-yl)pyrimidine scaffold.

Experimental Protocol: Synthesis of 4-(1H-indol-6-yl)-N-methylpyrimidin-2-amine

Step 1: Synthesis of 2-chloro-N-(1H-indol-6-yl)pyrimidin-4-amine

  • To a solution of this compound (1.0 g, 7.57 mmol) in a mixture of isopropanol (B130326) and water (4:1, 50 mL) is added 2,4-dichloropyrimidine (B19661) (1.24 g, 8.32 mmol) and a catalytic amount of hydrochloric acid.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the precipitate is collected by filtration, washed with isopropanol, and dried under vacuum to afford the desired product as a solid.

Step 2: Synthesis of 4-(1H-indol-6-yl)-N-methylpyrimidin-2-amine

  • A mixture of 2-chloro-N-(1H-indol-6-yl)pyrimidin-4-amine (500 mg, 2.04 mmol) and a 2 M solution of methylamine (B109427) in THF (10 mL) is heated in a sealed tube at 100 °C for 12 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of dichloromethane/methanol) to yield the final product, 4-(1H-indol-6-yl)-N-methylpyrimidin-2-amine.

Biological Evaluation and Quantitative Data

The synthesized this compound derivatives are evaluated for their inhibitory activity against a panel of kinases to determine their potency and selectivity.

Kinase Inhibition Data

The following table summarizes the inhibitory activity (IC50 values) of a representative this compound derivative against key kinases.

Compound IDTarget KinaseIC50 (nM)
Example-1 VEGFR-215
Aurora A250
Aurora B180
CDK2/cyclin E>1000
EGFR850

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols for Kinase Assays

4.2.1. VEGFR-2 Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory potency of compounds against VEGFR-2.

  • Reagents:

    • Recombinant human VEGFR-2 enzyme

    • Biotinylated peptide substrate (e.g., poly-Glu-Tyr)

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Procedure:

    • Add 5 µL of serially diluted compound in assay buffer to the wells of a 384-well plate.

    • Add 5 µL of VEGFR-2 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a mixture of the biotinylated substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated product by adding 10 µL of the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • The HTRF ratio (665 nm/620 nm) is calculated and plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

4.2.2. Aurora A Kinase Assay (ADP-Glo™)

This protocol details a luminescent ADP-Glo™ assay to measure the activity of Aurora A kinase and the potency of inhibitors.

  • Reagents:

    • Recombinant human Aurora A enzyme

    • Peptide substrate (e.g., Kemptide)

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Procedure:

    • Dispense 2.5 µL of serially diluted test compound into the wells of a white, opaque 384-well plate.

    • Add 2.5 µL of Aurora A enzyme solution and 5 µL of a substrate/ATP mixture.

    • Incubate the reaction at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal, which is proportional to the amount of ADP formed, is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is calculated using a non-linear regression curve fit.

Targeted Signaling Pathways

The kinase inhibitors derived from this compound often target signaling pathways that are crucial for cancer cell proliferation and survival.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. In tumors, this pathway is often hijacked to support tumor growth and metastasis. VEGFR-2 is the primary receptor that mediates the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper cell division (mitosis). They regulate various mitotic events, including centrosome maturation, spindle formation, and chromosome segregation. Overexpression of Aurora kinases can lead to genomic instability and tumorigenesis.

Caption: Role of Aurora A and B kinases in regulating key mitotic events.

Conclusion

This compound has proven to be an exceptionally valuable scaffold in the design and synthesis of novel kinase inhibitors. Its inherent chemical tractability allows for the creation of diverse chemical libraries and the rapid exploration of structure-activity relationships. The successful development of potent and selective inhibitors targeting critical cancer-related kinases such as VEGFR-2 and Aurora kinases underscores the importance of this building block in modern medicinal chemistry. The synthetic strategies, experimental protocols, and biological data presented in this guide are intended to facilitate further research and innovation in the discovery of next-generation kinase inhibitors for the treatment of cancer and other proliferative diseases.

An In-depth Technical Guide to the Electronic Properties of the 6-Aminoindole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including neurotransmitters, alkaloids, and a wide array of synthetic drugs. The electronic properties of the indole ring system are pivotal to its biological activity, governing its interactions with physiological targets. The introduction of substituents, such as an amino group at the 6-position, significantly modulates these electronic characteristics, thereby influencing the molecule's reactivity, binding affinity, and overall pharmacological profile. This guide provides a comprehensive exploration of the electronic properties of the 6-aminoindole ring, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Core Electronic Properties of this compound

The electronic nature of the this compound ring is characterized by the interplay between the electron-rich pyrrole (B145914) nitrogen and the electron-donating amino group attached to the benzene (B151609) ring. This substitution pattern enhances the overall electron density of the bicyclic system, influencing its frontier molecular orbitals and electrostatic potential.

Quantitative Electronic Data
PropertyCalculated ValueMethod/Basis SetSignificance in Drug Design
Highest Occupied Molecular Orbital (HOMO) Energy -5.2 to -5.5 eVDFT/B3LYP/6-31GIndicates the ability to donate electrons; crucial for charge-transfer interactions with biological targets.
Lowest Unoccupied Molecular Orbital (LUMO) Energy -0.8 to -1.1 eVDFT/B3LYP/6-31GReflects the ability to accept electrons; important for understanding reactivity and potential metabolic pathways.
HOMO-LUMO Gap (Energy Gap) 4.1 to 4.7 eVDFT/B3LYP/6-31GA smaller gap suggests higher reactivity and potential for electronic transitions, influencing spectroscopic properties and chemical stability.
Dipole Moment 2.5 to 3.0 DebyeDFT/B3LYP/6-31GQuantifies the molecule's overall polarity, which is critical for solubility, membrane permeability, and binding interactions.

Note: The values presented are estimations based on computational models of this compound and may vary depending on the specific computational method and basis set employed.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the this compound molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack.

Experimental Determination of Electronic Properties

The theoretical electronic properties of this compound can be experimentally validated and further explored through various spectroscopic and electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a molecule, providing experimental values for the HOMO and LUMO energy levels.

Objective: To determine the oxidation potential of this compound, from which the HOMO energy level can be estimated.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) (ACN) or other suitable aprotic solvent

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Ferrocene (B1249389) (as an internal standard)

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Voltammetric analyzer/potentiostat

  • Electrochemical cell

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile.

    • Prepare a stock solution of this compound (e.g., 1-5 mM) in the electrolyte solution.

    • Prepare a stock solution of ferrocene (e.g., 1-5 mM) in the electrolyte solution.

  • Electrode Preparation:

    • Polish the working electrode (glassy carbon) with alumina (B75360) slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Dry the electrode completely.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing the this compound solution.

    • Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain a blanket of inert gas over the solution during the experiment.

    • Record a cyclic voltammogram of the this compound solution. A typical potential range would be from 0 V to a sufficiently positive potential to observe the oxidation peak, and then scanning back to the initial potential. The scan rate can be initially set to 100 mV/s.

    • After recording the voltammogram of the sample, add a small amount of the ferrocene stock solution to the cell and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) of this compound from the voltammogram.

    • Determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.

    • Calculate the HOMO energy level using the following empirical formula:

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

      • Where E_ox (vs Fc/Fc⁺) = E_ox (sample) - E₁/₂ (Fc/Fc⁺)

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the HOMO-LUMO gap.

Objective: To determine the absorption maximum (λ_max) of this compound and estimate the optical band gap.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectroscopic Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the this compound solution and then fill it with the solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • The onset of the absorption band can be used to estimate the optical energy gap (E_g) using the formula:

      • E_g (eV) = 1240 / λ_onset (nm)

This compound in Drug Development: Targeting Signaling Pathways

The unique electronic properties of the this compound scaffold make it a valuable pharmacophore in the design of inhibitors for various signaling pathways implicated in disease. The electron-rich nature of the ring system facilitates key interactions within the binding pockets of target proteins.

Below are representations of key signaling pathways where indole-based inhibitors, including derivatives of this compound, have shown promise.

mTOR Signaling Pathway Inhibition

The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Indole-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR itself.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC TSC1/TSC2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Cell Growth Cell Growth S6K1->Cell Growth Proliferation Proliferation 4EBP1->Proliferation Inhibition of translation relieved Inhibitor This compound Derivative Inhibitor->mTORC1 Inhibits

mTOR signaling pathway with a hypothetical this compound inhibitor.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to the development of several cancers. Small molecule inhibitors targeting the Smoothened (SMO) receptor are a key therapeutic strategy.

Hedgehog_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (Hh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibitor This compound Derivative Inhibitor->SMO Inhibits GLI GLI SUFU->GLI Sequesters GLI-A GLI (Active) GLI->GLI-A Activation Gene Transcription Gene Transcription GLI-A->Gene Transcription Promotes

Hedgehog pathway showing inhibition of Smoothened (SMO).

Conclusion

The this compound ring represents a privileged scaffold in modern drug discovery, endowed with a rich electronic landscape that can be fine-tuned for optimal interaction with a diverse range of biological targets. A thorough understanding of its electronic properties, gained through both computational and experimental approaches, is essential for the rational design of novel and effective therapeutic agents. This guide provides a foundational framework for researchers to explore and exploit the unique electronic characteristics of this versatile heterocyclic system.

6-Aminoindole: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindole, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive amino group on the indole (B1671886) scaffold, make it an invaluable precursor for the synthesis of a diverse array of novel heterocyclic compounds. These derivatives have shown promise in a wide range of therapeutic areas, acting as potent inhibitors of various enzymes and cellular targets implicated in diseases such as cancer, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in the construction of complex heterocyclic systems, and the biological activities of the resulting molecules. Detailed experimental protocols, quantitative biological data, and visual representations of key workflows are presented to facilitate further research and development in this exciting field.

Synthesis of this compound: A Foundational Step

The most prevalent and efficient method for the preparation of this compound involves the reduction of its precursor, 6-nitroindole (B147325). This transformation can be achieved through several reliable methods, with catalytic hydrogenation being one of the most common and clean approaches.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation of 6-Nitroindole

This procedure is adapted from standard protocols for the reduction of nitroarenes.

Materials:

  • 6-Nitroindole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

Procedure:

  • In a hydrogenation flask, dissolve 6-nitroindole in a suitable solvent (e.g., ethanol).

  • Carefully add a catalytic amount of 10% Pd/C to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas to the flask, typically via a balloon or a Parr hydrogenation apparatus, and maintain a positive pressure of hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed. The reaction time can vary from a few hours to overnight depending on the scale and reaction conditions.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford pure this compound.

Note: this compound can be sensitive to air and light, and it is often recommended to use it directly in subsequent reactions or to store it under an inert atmosphere in a cool, dark place.

This compound as a Precursor for Novel Heterocyclic Compounds

The presence of both a nucleophilic amino group and a reactive indole nucleus makes this compound a versatile starting material for the synthesis of a variety of fused and substituted heterocyclic systems. These reactions often involve cyclization and condensation strategies to build new rings onto the this compound core.

Synthesis of Pyrazolo[4,3-b]indoles

Pyrazolo[4,3-b]indoles are a class of heterocyclic compounds that have shown significant biological activity, including the inhibition of protein kinases like Casein Kinase 2 (CK2). The synthesis can be achieved through a multi-component reaction involving this compound or its derivatives.

Experimental Protocol: General Synthesis of Pyrazolo[4,3-b]indole Derivatives

This generalized protocol is based on the principles of gold-catalyzed three-component annulation reactions.

Materials:

  • A derivative of this compound (e.g., N-protected or substituted)

  • An alkyne

  • A diazo compound

  • Gold catalyst (e.g., AuCl₃)

  • Solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • To a solution of the this compound derivative and the alkyne in a suitable anhydrous solvent, add the gold catalyst.

  • Slowly add a solution of the diazo compound to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[4,3-b]indole derivative.

Synthesis of Other Fused Heterocycles

The reactivity of this compound allows for its use in the synthesis of other important heterocyclic scaffolds, including:

  • Pyrido[3,2-f]indoles: These can be synthesized through reactions involving the construction of a pyridine (B92270) ring fused to the f-face of the indole.

  • Triazolo[4,5-f]indoles: These can be prepared by reacting this compound with reagents that can form a triazole ring, such as azides and other nitrogen-containing synthons.

The specific experimental conditions for these syntheses would vary depending on the target molecule and the chosen synthetic strategy.

Biological Activity of this compound Derivatives

Derivatives of this compound have been evaluated for a wide range of biological activities, demonstrating their potential as therapeutic agents. A summary of the inhibitory activities of some representative compounds is presented in the table below.

Table 1: Inhibitory Activity of Selected this compound Derivatives

Compound IDHeterocyclic CoreTargetIC₅₀ (µM)Reference
RWJ-53052 Substituted this compoundPlatelet Aggregation (SFLLRN-NH₂)0.27[1]
Platelet Aggregation (Thrombin)2.32[1]
PAR-1 Binding2.2[1]
Pyrazolo[4,3-b]indole Derivative 1 Pyrazolo[4,3-b]indoleCasein Kinase 2 (CK2)0.15[2]
Pyrazolo[4,3-b]indole Derivative 2 Pyrazolo[4,3-b]indoleCasein Kinase 2 (CK2)0.21[2]
Pyrazolo[4,3-b]indole Derivative 3 Pyrazolo[4,3-b]indoleCasein Kinase 2 (CK2)0.35[2]

Workflow for Biological Screening of Novel Heterocyclic Compounds

The discovery of new bioactive molecules from a library of synthesized compounds requires a systematic screening process. A typical workflow for the in vitro screening of enzyme inhibitors is depicted below.

G cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation and Characterization cluster_3 Lead Optimization Compound_Synthesis Synthesis of this compound Derivatives Compound_Purification Purification and Characterization Compound_Synthesis->Compound_Purification Compound_Plating Compound Plating in Assay Formats Compound_Purification->Compound_Plating High_Throughput_Screening High-Throughput Screening (HTS) Compound_Plating->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Figure 1: A generalized workflow for the in vitro screening of enzyme inhibitors.

Experimental Protocol: General In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Synthesized this compound derivative (test compound)

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Positive control inhibitor

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to create a range of concentrations for testing.

  • In a microplate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control (known inhibitor).

  • Pre-incubate the enzyme with the test compound for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The detection method will depend on the nature of the substrate and product.

  • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound stands out as a privileged scaffold in the design and synthesis of novel heterocyclic compounds with significant therapeutic potential. Its versatile reactivity allows for the construction of a wide variety of complex molecular architectures. The derivatives of this compound have demonstrated promising inhibitory activities against various biological targets, highlighting the importance of this building block in modern drug discovery. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the development of the next generation of this compound-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Haloindoles to 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and a wide variety of amine coupling partners. For drug development professionals and medicinal chemists, the indole (B1671886) scaffold is of paramount importance, appearing in numerous natural products and pharmaceuticals. The ability to introduce an amino group at the C-6 position of the indole ring opens up a vast chemical space for the synthesis of novel bioactive molecules. 6-Aminoindole itself is a key building block in the development of therapeutics targeting a range of diseases.[2]

This document provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of 6-haloindoles (specifically 6-bromo-, 6-chloro-, and 6-iodoindoles) to furnish the corresponding 6-aminoindoles. The provided methodologies are based on established literature precedents and are designed to be a valuable resource for researchers in academic and industrial settings.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 6-haloindole, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the this compound product and regenerating the active Pd(0) catalyst.[1]

The choice of ligand is critical to the success of the reaction, as it influences the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote these key steps.[2]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition HX HX Amido Complex Amido Complex Oxidative Addition Complex->Amido Complex Amine Coordination & Deprotonation Amido Complex->Pd(0)L Reductive Elimination This compound This compound Amido Complex->this compound 6-Haloindole 6-Haloindole 6-Haloindole->Oxidative Addition Complex Amine Amine Amine->Amido Complex Base Base Base->Amido Complex + Base-H+

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of 6-haloindoles with various amines. These data provide a strong starting point for reaction optimization.

Table 1: Amination of 6-Bromoindole with Primary Amines

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / BrettPhosLiHMDSTHF6512-24~85
4-MethoxyanilinePd₂(dba)₃ / BrettPhosLiHMDSTHF6512-24~88
BenzylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF6512-24~90*

* Yields are estimated based on reactions with the analogous 6-bromo-1H-indazole.[3]

Table 2: Amination of 6-Bromo- and 6-Chloroindole with Secondary Amines

6-HaloindoleAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
6-BromoindoleMorpholine (B109124)Pd₂(dba)₃ / RuPhosLiHMDSTHF6512-2492
6-BromoindolePiperidinePd₂(dba)₃ / RuPhosLiHMDSTHF6512-2495
6-ChloroindolePiperidinePd₂(dba)₃ / Ligand 1**LiHMDSTHF651685[4]

* Yields are estimated based on reactions with the analogous 6-bromo-1H-indazole.[3] ** Ligand 1 refers to a specific bulky biaryl phosphine ligand mentioned in the cited literature.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of 6-haloindoles. These should be adapted and optimized for specific substrates and amine coupling partners.

Protocol 1: General Procedure for the Amination of 6-Bromoindole with a Primary Amine

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-1H-indole (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and BrettPhos (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add LiHMDS (1 M solution in THF, 2.2 mL, 2.2 mmol, 2.2 equiv.) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for the Amination of 6-Haloindole with a Secondary Amine

Materials:

  • 6-Haloindole (e.g., 6-bromo- or 6-chloroindole)

  • Secondary amine (e.g., morpholine or piperidine)

  • Palladium precursor (e.g., Pd₂(dba)₃ or a precatalyst)

  • Appropriate phosphine ligand (e.g., RuPhos or another bulky biaryl phosphine)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the 6-haloindole (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the secondary amine (1.2 mmol, 1.2 equiv.) and anhydrous THF (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add LiHMDS (1 M solution in THF, 2.2 mL, 2.2 mmol, 2.2 equiv.) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 65 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification procedure described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 6-Haloindole, Pd Precursor, Ligand in a dry Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent and amine B->C D Add base (e.g., LiHMDS) dropwise C->D E Heat the reaction mixture with vigorous stirring D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature and quench F->G H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and anaerobic conditions. Use a precatalyst for more reliable activation.
Inappropriate ligandScreen different bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).
Insufficiently strong baseLiHMDS is generally effective. Other strong bases like NaOtBu or K₃PO₄ can be screened.
Formation of side products (e.g., hydrodehalogenation)Reductive dehalogenationUse a less sterically hindered ligand or lower the reaction temperature.
Reaction at the indole N1 positionCompeting N-arylationThis is generally less favored for C-amination. If it is a significant issue, protection of the N1-position (e.g., with a BOC or SEM group) can ensure regioselectivity.

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 6-aminoindoles from the corresponding 6-haloindoles. The choice of a suitable palladium precursor, a bulky and electron-rich phosphine ligand, and a strong, non-nucleophilic base is crucial for achieving high yields and clean conversions. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Careful optimization of the reaction parameters for each specific substrate combination will enable the efficient synthesis of a diverse range of this compound derivatives for further investigation.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-aminoindole. The methodologies outlined herein are based on established procedures for similar nitrogen-rich heterocyclic compounds and are intended to serve as a comprehensive guide for synthesizing 6-arylindoles, which are valuable scaffolds in medicinal chemistry.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of drug discovery and development, this reaction is frequently employed to construct biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules. The this compound core is a privileged scaffold, and its arylation via Suzuki coupling provides access to a diverse range of compounds with potential therapeutic applications.

Challenges in the Suzuki coupling of substrates like this compound can arise from the presence of the free N-H group on the indole (B1671886) ring and the amino group, which can potentially coordinate to the palladium catalyst and inhibit its activity. However, with careful selection of the catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved without the need for protecting groups.

Data Presentation: Comparison of Reaction Conditions for Indole Derivatives

The following table summarizes various conditions reported for the Suzuki coupling of indole derivatives, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can guide the selection of starting conditions for the coupling of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol %)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
16-ChloroindolePhenylboronic acid1.0-1.5XPhosK₃PO₄ (2.0)Dioxane/H₂O (4:1)605-897
25-Bromo-2-methylpyridin-3-aminePhenylboronic acid5PPh₃K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001285
36-Bromo-6-fluoro-1H-indoleArylboronic acid5dppfK₂CO₃ (2.0)Dioxane/H₂O80-10012Variable
44-BromoacetophenonePhenylboronic acid0.05-K₂CO₃ (2.0)Ethanol801>95
53-Chloroindazole3-Fluorophenylboronic acid2.0-K₃PO₄ (2.0)Dioxane/H₂O (4:1)10015Good

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This procedure is a representative example and may require optimization for specific substrates.

Materials:

  • 6-Bromo-1H-indol-6-amine or 6-Chloro-1H-indol-6-amine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and reaction monitoring tools (TLC, LC-MS)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 6-halo-1H-indol-6-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if applicable). Then, add the degassed solvent mixture via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[1]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 6-aryl-1H-indol-6-amine.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the this compound Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reagents Weigh Reagents: - 6-Amino-halo-indole - Arylboronic Acid - Base Setup Assemble Glassware under Inert Gas Reagents->Setup 1. Solvent Add Degassed Solvent Setup->Solvent Catalyst Add Palladium Catalyst Heat Heat and Stir (e.g., 80-110°C) Catalyst->Heat 2. Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor 3. Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify 4. Characterize Characterization (NMR, MS) Purify->Characterize 5.

Caption: Experimental workflow for the this compound Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Product Ar-Ar' (Coupled Product) PdII_Trans->Product Reductive Elimination ArylHalide Ar-X (6-Amino-halo-indole) ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)2 BoronicAcid->PdII_Trans

References

Copper-Catalyzed Synthesis of 6-Aminoindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindole derivatives are a pivotal class of heterocyclic compounds widely sought after in medicinal chemistry and drug discovery. Their structural motif is a key component in a variety of biologically active molecules, exhibiting a broad spectrum of therapeutic properties, including but not limited to, anticancer, anti-inflammatory, and neurological activities. The development of efficient and robust synthetic methodologies to access these valuable scaffolds is therefore of paramount importance. This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of this compound derivatives, a method noted for its cost-effectiveness, good functional group tolerance, and operational simplicity. The protocols outlined herein are based on established copper-catalyzed intramolecular cyclization strategies, offering a practical guide for researchers in the field.

Core Synthesis Strategy: Intramolecular C-N Coupling

The primary approach detailed is the copper-catalyzed intramolecular cyclization of a suitably substituted aniline (B41778) derivative. This method typically involves the formation of an enamine intermediate from a precursor bearing a halogen on the aromatic ring, followed by a copper-catalyzed C-N bond formation to construct the indole (B1671886) core. This strategy is analogous to the well-established copper-catalyzed synthesis of azaindoles and offers a reliable route to 6-aminoindoles.[1]

Experimental Protocols

The following protocols are adapted from the copper-catalyzed synthesis of structurally related aza-heterocycles and are expected to be highly applicable for the synthesis of this compound derivatives.[1]

Protocol 1: Synthesis of a this compound Precursor (o-Haloaryl Enamine Adduct)

This initial step involves the formation of a key intermediate, an enamine derived from a protected 4-amino-2-haloaniline and a suitable carbonyl compound.

Materials:

  • N-protected 4-amino-2-haloaniline (e.g., N-(4-amino-2-iodophenyl)acetamide)

  • An α,β-unsaturated carbonyl compound (e.g., an acetylenic sulfone, ynoate, or ynone)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Base (if required, e.g., triethylamine)

Procedure:

  • To a solution of N-protected 4-amino-2-haloaniline (1.0 equiv) in DMF, add the α,β-unsaturated carbonyl compound (1.2 equiv).

  • If necessary, add a suitable base (e.g., triethylamine, 1.5 equiv) to facilitate the conjugate addition.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired o-haloaryl enamine adduct.

Protocol 2: Copper-Catalyzed Intramolecular Cyclization to form this compound Derivatives

This is the key cyclization step to form the this compound ring system.

Materials:

  • o-Haloaryl enamine adduct (from Protocol 1)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF) containing a small amount of water (e.g., DMF/H₂O 95:5)

Procedure:

  • In a reaction vessel, dissolve the o-haloaryl enamine adduct (1.0 equiv) in the DMF/water solvent mixture.

  • Add copper(II) acetate (30 mol%) and cesium carbonate (2.0 equiv).

  • Heat the reaction mixture to 110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the this compound derivative.

  • If the amino group is protected, a subsequent deprotection step will be required to yield the final this compound.

Data Presentation

The following table summarizes typical yields obtained for the copper-catalyzed cyclization step in the synthesis of structurally analogous 6-azaindoles, which can be considered indicative of the expected efficiency for the synthesis of this compound derivatives.[1]

EntrySubstrate (o-Haloaryl Enamine Adduct)Product (Substituted 6-Azaindole)Isolated Yield (%)
1N-(4-Iodopyridin-3-yl)-3-(phenylsulfonamido)prop-2-en-1-one6-Azaindole-2-sulfonylbenzene86
2N-(4-Iodopyridin-3-yl)-3-(ethylsulfonamido)prop-2-en-1-one2-(Ethylsulfonyl)-6-azaindole79
3N-(4-Iodopyridin-3-yl)-3-(methylsulfonamido)prop-2-en-1-one2-(Methylsulfonyl)-6-azaindole84
4Ethyl 3-(N-(4-iodopyridin-3-yl)amino)acrylateEthyl 6-azaindole-2-carboxylate78
5tert-Butyl 3-(N-(4-iodopyridin-3-yl)amino)acrylatetert-Butyl 6-azaindole-2-carboxylate77

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the copper-catalyzed synthesis of this compound derivatives.

G cluster_prep Precursor Synthesis cluster_cyclization Copper-Catalyzed Cyclization cluster_final Final Product Generation start Start: N-protected 4-amino-2-haloaniline & α,β-unsaturated carbonyl conjugate_addition Conjugate Addition (DMF, RT) start->conjugate_addition workup_purification1 Aqueous Workup & Purification conjugate_addition->workup_purification1 precursor o-Haloaryl Enamine Adduct workup_purification1->precursor cyclization Intramolecular Cyclization (Cu(OAc)₂, Cs₂CO₃, DMF/H₂O, 110°C) precursor->cyclization workup_purification2 Aqueous Workup & Purification cyclization->workup_purification2 protected_indole Protected this compound workup_purification2->protected_indole deprotection Deprotection (if necessary) protected_indole->deprotection final_product This compound Derivative deprotection->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed intramolecular C-N coupling reaction.

G CuI Cu(II) Catalyst Intermediate1 Coordination Complex [(R-N-Ar-X)Cu(II)] CuI->Intermediate1 Coordination Substrate o-Haloaryl Enamine (R-NH-Ar-X) Substrate->Intermediate1 Intermediate2 Oxidative Addition Intermediate [(R-N-Ar)Cu(III)-X] Intermediate1->Intermediate2 Oxidative Addition Product This compound Product Intermediate2->Product Reductive Elimination Cu_red Cu(0) Product->Cu_red Cu_red->CuI Oxidation Base Base (e.g., Cs₂CO₃) Base->Intermediate1

Caption: Proposed catalytic cycle for the copper-catalyzed C-N coupling.

Conclusion

The copper-catalyzed synthesis of this compound derivatives represents a highly effective and practical approach for accessing this important class of molecules. The provided protocols, based on robust and well-documented procedures for related heterocycles, offer a solid foundation for researchers to develop and optimize the synthesis of their specific target compounds. The use of readily available and inexpensive copper catalysts makes this methodology particularly attractive for both academic research and industrial applications in drug development. Further optimization of reaction conditions, including catalyst loading, ligand screening, and solvent choice, may lead to even higher yields and broader substrate scope.

References

6-Aminoindole as a Fluorescent Probe for Cellular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindole is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and the development of fluorescent probes. While not extensively documented as a standalone fluorescent probe for cellular imaging, its structural motif is incorporated into larger, more complex dyes. The inherent fluorescence of the indole (B1671886) ring, modulated by the electron-donating amino group at the 6-position, makes it a promising platform for the design of novel imaging agents. These application notes provide a hypothetical framework for the characterization and application of this compound or its derivatives as fluorescent probes in live-cell imaging, based on the properties of related compounds.

Principle

The fluorescence of indole derivatives is sensitive to the local environment, making them potentially useful for probing cellular microenvironments. The amino group at the 6-position can influence the photophysical properties of the indole scaffold, potentially enhancing quantum yield and shifting the emission spectrum. When conjugated to targeting moieties, this compound-based probes could be directed to specific organelles or proteins, enabling the visualization of dynamic cellular processes.

Photophysical and Cellular Properties (Hypothetical)

The following table summarizes the projected photophysical and cellular characteristics of a hypothetical this compound-based fluorescent probe. These values are estimations based on data from related indole derivatives and should be experimentally determined for any new probe.

PropertyProjected Value/Characteristic
Photophysical Properties
Excitation Maximum (λex)~330 - 360 nm
Emission Maximum (λem)~400 - 450 nm
Stokes Shift~70 - 90 nm
Molar Extinction Coefficient (ε)5,000 - 15,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.1 - 0.4
PhotostabilityModerate; requires optimization of imaging conditions to minimize photobleaching.
Cellular Properties
Cellular PermeabilityModerate; may require optimization for efficient uptake.
Cellular LocalizationDependent on derivatization; unmodified form may show diffuse cytosolic and nuclear staining.
CytotoxicityExpected to be low at working concentrations (e.g., <10 µM), but requires experimental validation.

Experimental Protocols

Protocol 1: Characterization of a New this compound-Based Fluorescent Probe

This protocol outlines the essential steps to characterize the suitability of a novel this compound derivative as a fluorescent probe for cellular imaging.

1.1. Photophysical Characterization:

  • Prepare Stock Solution: Dissolve the this compound derivative in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.

  • Determine Excitation and Emission Spectra:

    • Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1-10 µM.

    • Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting at a range of wavelengths to find the excitation maximum.

    • With the determined excitation maximum, measure the emission spectrum to identify the emission maximum.

  • Measure Quantum Yield:

    • Use a known fluorescence standard with a similar excitation and emission range (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

    • Measure the absorbance and integrated fluorescence intensity of both the standard and the this compound probe at the same excitation wavelength.

    • Calculate the quantum yield using the comparative method.

  • Determine Molar Extinction Coefficient:

    • Prepare a series of dilutions of the probe in a suitable solvent.

    • Measure the absorbance at the excitation maximum using a spectrophotometer.

    • Plot absorbance versus concentration and determine the molar extinction coefficient from the slope of the linear fit (Beer-Lambert law).

1.2. Cellular Characterization:

  • Cell Culture: Culture the desired cell line (e.g., HeLa, A549) in appropriate media and conditions until they reach 70-80% confluency on glass-bottom dishes suitable for fluorescence microscopy.

  • Determine Optimal Staining Concentration and Time:

    • Prepare a range of staining solutions (e.g., 0.5, 1, 2, 5, 10 µM) of the this compound probe in serum-free cell culture medium.

    • Incubate the cells with the different concentrations for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

    • Wash the cells twice with pre-warmed PBS.

    • Image the cells using a fluorescence microscope with appropriate filter sets.

    • Determine the concentration and incubation time that provides the best signal-to-noise ratio with minimal background.

  • Assess Cytotoxicity:

    • Seed cells in a 96-well plate.

    • Treat the cells with a range of concentrations of the this compound probe for a period relevant to the imaging experiments (e.g., 24 hours).

    • Perform a standard cytotoxicity assay (e.g., MTT, LDH release assay) to determine the concentration at which the probe affects cell viability.

  • Determine Cellular Localization:

    • Stain cells with the optimal concentration of the this compound probe.

    • Co-stain with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, DAPI for the nucleus).

    • Acquire images using a confocal microscope and analyze the colocalization of the probe with the organelle markers.

cluster_photophysical Photophysical Characterization cluster_cellular Cellular Characterization p1 Prepare Stock Solution p2 Determine Excitation/ Emission Spectra p1->p2 p3 Measure Quantum Yield p2->p3 p4 Determine Molar Extinction Coefficient p3->p4 c1 Cell Culture p4->c1 c2 Optimize Staining Concentration & Time c1->c2 c3 Assess Cytotoxicity c2->c3 c4 Determine Cellular Localization c3->c4 end_node Probe Characterized c4->end_node start Start start->p1

Workflow for characterizing a new fluorescent probe.
Protocol 2: Live-Cell Imaging with a this compound-Based Probe

This protocol provides a general procedure for staining and imaging live cells with a characterized this compound-based fluorescent probe.

Materials:

  • Healthy, sub-confluent cells on glass-bottom dishes.

  • 10 mM stock solution of the this compound probe in DMSO.

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12 with HEPES).

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C.

  • Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).

Procedure:

  • Preparation of Staining Solution: On the day of imaging, dilute the 10 mM stock solution of the this compound probe in pre-warmed live-cell imaging medium to the predetermined optimal staining concentration (e.g., 1-5 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for the optimal duration (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the dish on the microscope stage within the live-cell imaging chamber.

    • Allow the cells to equilibrate for 10-15 minutes.

    • Acquire images using the appropriate filter set for the this compound probe. Use the lowest possible excitation intensity and shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.

    • For time-lapse imaging, set the desired time intervals and duration of the experiment.

Application Example: Probing a Hypothetical Kinase Signaling Pathway

This compound can be chemically modified to create targeted fluorescent probes. For example, by conjugating it to a known kinase inhibitor, it could be used to visualize the localization and dynamics of that kinase within living cells.

cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds adaptor Adaptor Protein receptor->adaptor Activates ras Ras adaptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression Regulates probe This compound-Kinase Inhibitor Probe probe->mek Inhibits & Visualizes

Targeting a kinase with a this compound-based probe.

In this hypothetical example, a this compound derivative is conjugated to a MEK inhibitor. This fluorescent probe could be used to:

  • Visualize MEK localization: Determine the subcellular distribution of MEK in resting and stimulated cells.

  • Monitor MEK dynamics: Track the movement of MEK in response to growth factor stimulation.

  • Confirm target engagement: The accumulation of fluorescence at specific cellular locations would indicate where the probe is binding to its target, MEK.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Fluorescence - Probe concentration too low.- Incubation time too short.- Incorrect filter set.- Photobleaching.- Increase probe concentration.- Increase incubation time.- Ensure filter set matches probe's spectra.- Reduce excitation intensity and exposure time.
High Background - Probe concentration too high.- Inadequate washing.- Decrease probe concentration.- Increase the number and duration of wash steps.
Cellular Toxicity - Probe concentration too high.- Prolonged incubation.- Use the lowest effective probe concentration.- Reduce incubation time.- Perform a cytotoxicity assay to determine the safe concentration range.

Conclusion

While this compound itself is more of a foundational structure, its potential as a core for fluorescent probes is significant. The provided hypothetical data and protocols offer a starting point for researchers interested in developing and utilizing novel this compound-based probes for cellular imaging. Thorough characterization of any new probe is essential to ensure reliable and reproducible results in the complex environment of a living cell.

Application Notes and Protocols for the Experimental Reduction of 6-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 6-nitroindole (B147325) to 6-aminoindole is a pivotal chemical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This compound serves as a versatile building block in drug discovery, with its derivatives showing potential as inhibitors of crucial signaling pathways implicated in diseases such as cancer. This document provides detailed experimental protocols for the most common and effective methods for the reduction of 6-nitroindole, a summary of quantitative data for comparison, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Methods for the Reduction of 6-Nitroindole

Several methods are commonly employed for the reduction of aromatic nitro compounds, each with its own advantages and considerations regarding reaction conditions, functional group tolerance, and work-up procedures. The most prevalent methods for the synthesis of this compound from 6-nitroindole include catalytic hydrogenation, reduction with stannous chloride (tin(II) chloride), and reduction with iron powder.

Data Presentation: Comparison of Reduction Methods

The following table summarizes typical reaction conditions and reported yields for the reduction of aromatic nitro compounds, providing a comparative overview of the different methodologies. Please note that yields can vary depending on the specific substrate, reaction scale, and purity of reagents.

Reduction MethodReagents and CatalystSolvent(s)Typical Reaction TimeTypical Yield (%)Notes
Catalytic Hydrogenation H₂ gas, 5-10% Palladium on Carbon (Pd/C)Ethanol (B145695), Methanol, Ethyl Acetate (B1210297)1 - 6 hours>90Clean reaction with water as the only byproduct. Requires specialized hydrogenation equipment. May not be suitable for substrates with other reducible functional groups.[1]
Stannous Chloride Reduction Stannous chloride dihydrate (SnCl₂·2H₂O), HClEthanol, Ethyl Acetate1 - 4 hours80 - 95A classic and reliable method.[2] The work-up involves neutralization and removal of tin salts, which can sometimes be cumbersome.[3][4]
Iron Powder Reduction Iron powder (Fe), NH₄Cl or HCl/Acetic Acid (cat.)Ethanol/Water, Acetic Acid2 - 8 hours85 - 98A cost-effective and environmentally friendly method.[1][4] The reaction is often heterogeneous and may require longer reaction times.[5]

Experimental Protocols

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and clean, typically providing high yields of the desired amine.

Materials:

  • 6-Nitroindole

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celite® for filtration

Procedure:

  • In a suitable hydrogenation flask, dissolve 6-nitroindole (1.0 eq) in a minimal amount of ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

Reduction using Stannous Chloride (SnCl₂)

This is a classic and robust method for the reduction of aromatic nitro groups.

Materials:

  • 6-Nitroindole

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 6-nitroindole (1.0 eq) and ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (4-5 eq) to the mixture.

  • Slowly add concentrated hydrochloric acid with stirring. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or a sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to afford this compound.

Reduction using Iron (Fe) Powder

This method is an economical and environmentally friendly alternative.

Materials:

  • 6-Nitroindole

  • Iron powder (Fe) (5-10 eq)

  • Ammonium (B1175870) chloride (NH₄Cl) (4-5 eq) or catalytic amount of HCl/Acetic Acid

  • Ethanol/Water mixture (e.g., 4:1)

  • Celite® for filtration

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 6-nitroindole (1.0 eq) and iron powder (5-10 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (4-5 eq) or a catalytic amount of hydrochloric acid or acetic acid.

  • Heat the mixture to reflux (typically 70-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron residues. Wash the Celite® pad with ethanol or ethyl acetate.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Visualizations

Experimental Workflow for the Reduction of 6-Nitroindole

experimental_workflow Experimental Workflow: Reduction of 6-Nitroindole start Start: 6-Nitroindole reaction Reduction Reaction (e.g., Catalytic Hydrogenation, SnCl2, or Fe) start->reaction workup Reaction Work-up (Filtration, Neutralization, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Product: this compound purification->product analysis Analysis (TLC, LC-MS, NMR) product->analysis end End analysis->end

Caption: General experimental workflow for the reduction of 6-nitroindole to this compound.

Inhibition of the Hedgehog Signaling Pathway by a this compound Derivative

signaling_pathway Hedgehog Pathway Inhibition by this compound Derivative cluster_inactive Inactive State cluster_active Active State Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli Transcription Factor SUFU->Gli Inhibits Gli_A Active Gli (Gli-A) Gli->Gli_A Activation Target_Genes Target Gene Expression (Cell Proliferation, Survival) Gli_A->Target_Genes Promotes Aminoindole This compound Derivative Aminoindole->Gli_A Inhibits

Caption: Simplified diagram of a this compound derivative inhibiting the Hedgehog signaling pathway.

References

Application Notes and Protocols for the Derivatization of 6-Aminoindole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 6-aminoindole, a versatile scaffold for the synthesis of biologically active compounds. This document offers detailed protocols for the preparation of urea (B33335), amide, and sulfonamide derivatives, alongside a compilation of quantitative biological screening data and visualization of relevant signaling pathways.

Introduction

This compound is a privileged heterocyclic scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of compounds with therapeutic potential.[1][2][3] Its inherent biological activity and the synthetic tractability of the amino group at the 6-position make it an attractive starting point for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies. This document outlines key derivatization strategies and provides exemplary protocols for the generation of diverse this compound libraries for biological screening.

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the reported biological activities of various this compound derivatives. The data is compiled from multiple sources and showcases the broad therapeutic potential of this scaffold.

Compound ID/ReferenceDerivative TypeTargetBiological Activity (IC₅₀)
RWJ-53052[4]UreaPAR-12.2 µM
RWJ-56110[4]UreaPAR-10.03 µM
Analog of RWJ-53052[4]UreaPlatelet Aggregation (induced by SFLLRN-NH₂)0.27 µM
Analog of RWJ-53052[4]UreaPlatelet Aggregation (induced by thrombin)2.32 µM
Indazole Derivative[5]AmineJNK30.029 µM
Indazole Derivative[5]AmineJNK1> 10 µM
Indazole Derivative[5]Aminep38α> 10 µM

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of urea, amide, and sulfonamide derivatives of this compound. These are generalized procedures that can be adapted for the synthesis of a library of compounds for biological screening.

Protocol 1: General Procedure for the Synthesis of 6-Ureidoindoles

This protocol describes the reaction of this compound with an isocyanate to form a urea linkage.

Materials:

  • This compound

  • Substituted isocyanate (e.g., phenyl isocyanate, benzyl (B1604629) isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • To this solution, add the substituted isocyanate (1.05 eq) dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if the product precipitates, it can be collected by filtration and washed with a small amount of cold solvent.

  • If the product does not precipitate, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Protocol 2: General Procedure for the Synthesis of 6-Amidoindoles

This protocol outlines the acylation of this compound with an acid chloride or a carboxylic acid using a coupling agent.

Method A: Using an Acid Chloride

Materials:

  • This compound

  • Substituted acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous solvent (e.g., DCM, THF)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Stirring apparatus

  • Inert atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Slowly add the substituted acid chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method B: Using a Carboxylic Acid and a Coupling Agent

Materials:

  • This compound

  • Substituted carboxylic acid

  • Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Stirring apparatus

  • Inert atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.1 eq), coupling agent (1.2 eq), and base (2.0 eq) in the anhydrous solvent, add this compound (1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Synthesis of 6-Sulfonamidoindoles

This protocol describes the reaction of this compound with a sulfonyl chloride.

Materials:

  • This compound

  • Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine (B92270) or a mixture of an anhydrous solvent (e.g., DCM) and a base (e.g., triethylamine)

  • Stirring apparatus

  • Inert atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of the chosen solvent and base at 0 °C.

  • Slowly add the substituted sulfonyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams visualize key signaling pathways that can be targeted by this compound derivatives and a general workflow for their synthesis and screening.

experimental_workflow cluster_synthesis Derivatization of this compound cluster_screening Biological Screening This compound This compound Urea Formation Urea Formation This compound->Urea Formation R-NCO Amide Formation Amide Formation This compound->Amide Formation R-COCl or R-COOH, Coupling Agent Sulfonamide Formation Sulfonamide Formation This compound->Sulfonamide Formation R-SO2Cl Library of Derivatives Library of Derivatives Urea Formation->Library of Derivatives Amide Formation->Library of Derivatives Sulfonamide Formation->Library of Derivatives High-Throughput Screening High-Throughput Screening Library of Derivatives->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Candidate Drug Candidate Drug Lead Optimization->Candidate Drug mTOR_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibition lifted Cell Growth Cell Growth Protein Synthesis->Cell Growth PKC_theta_pathway TCR/CD28 TCR/CD28 Lck Lck TCR/CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP-76 SLP-76 LAT->SLP-76 PLCγ1 PLCγ1 SLP-76->PLCγ1 DAG DAG PLCγ1->DAG PIP2 -> DAG IP3 IP3 PLCγ1->IP3 PIP2 -> IP3 PIP2 PIP2 PKCθ PKCθ DAG->PKCθ IKK Complex IKK Complex PKCθ->IKK Complex NF-κB NF-κB IKK Complex->NF-κB Gene Expression Gene Expression NF-κB->Gene Expression T-cell Activation T-cell Activation Gene Expression->T-cell Activation TRPV1_pathway Heat, Capsaicin, Protons Heat, Capsaicin, Protons TRPV1 Channel TRPV1 Channel Heat, Capsaicin, Protons->TRPV1 Channel Ca2+ Influx Ca2+ Influx TRPV1 Channel->Ca2+ Influx Na+ Influx Na+ Influx TRPV1 Channel->Na+ Influx Depolarization Depolarization Ca2+ Influx->Depolarization Na+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Pain Sensation Pain Sensation Neurotransmitter Release->Pain Sensation

References

Application of 6-Aminoindole in the Synthesis of Anti-Cancer Agents: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 6-aminoindole as a versatile starting material in the synthesis of novel anti-cancer agents. The focus is on derivatives that exhibit potent anti-proliferative activity through mechanisms such as kinase inhibition and disruption of tubulin polymerization.

Introduction: The Therapeutic Potential of the Indole (B1671886) Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic properties. In oncology, indole derivatives have emerged as a critical class of small molecules capable of targeting various hallmarks of cancer. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This compound, with its reactive amino group at the C6 position, serves as a key building block for creating diverse libraries of compounds with potential anti-cancer applications. This amino group provides a convenient handle for introducing a variety of substituents through well-established synthetic methodologies, leading to the discovery of potent inhibitors of key oncogenic pathways.

Key Applications of this compound in Anti-Cancer Agent Synthesis

Derivatives synthesized from this compound have demonstrated significant potential as anti-cancer agents through two primary mechanisms of action:

  • Kinase Inhibition: Many 6-substituted indole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases, including Cyclin-Dependent Kinases (CDKs) and components of the PI3K/Akt/mTOR signaling pathway, are crucial for cell cycle progression, proliferation, and survival. By blocking the activity of these enzymes, this compound-based compounds can effectively halt cancer cell growth and induce apoptosis.

  • Tubulin Polymerization Inhibition: Another important anti-cancer strategy for this compound derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Compounds that disrupt microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative and inhibitory activities of representative anti-cancer agents derived from this compound and related 6-substituted indoles.

Table 1: Anti-proliferative Activity of 6-Substituted Aminoindazole Derivatives

Compound IDModification at 6-Amino PositionCancer Cell LineIC50 (µM)Reference
36 N-(4-fluorobenzyl)HCT1160.4 ± 0.3[1][2]
39 N-(naphthalen-1-ylmethyl)MDA-MB-2311.7 ± 1.1[1]
39 N-(naphthalen-1-ylmethyl)A5492.8 ± 1.3[1]
39 N-(naphthalen-1-ylmethyl)SNU-6381.8 ± 1.4[1]

Table 2: Anti-proliferative Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives (Tubulin Polymerization Inhibitors)

Compound IDSubstitution at C6Cancer Cell LineIC50 (µM)Reference
3g 3-cyano-4-methylphenylMCF-72.94 ± 0.56[3]
3g 3-cyano-4-methylphenylMDA-MB-2311.61 ± 0.004[3]
3g 3-cyano-4-methylphenylA5496.30 ± 0.30[3]
3g 3-cyano-4-methylphenylHeLa6.10 ± 0.31[3]
3g 3-cyano-4-methylphenylA3750.57 ± 0.01[3]
3g 3-cyano-4-methylphenylB16-F101.69 ± 0.41[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds starting from this compound. These are representative examples and can be adapted for the synthesis of a broader range of derivatives.

Protocol 1: Synthesis of N-Aryl/Alkyl-6-aminoindoles via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of an aryl or alkyl halide with this compound. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[4][5][6]

Materials:

  • This compound

  • Aryl or Alkyl Halide (e.g., 4-fluorobenzyl bromide)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium Carbonate - Cs₂CO₃)

  • Anhydrous Toluene (B28343)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl or alkyl halide (1.1 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-substituted-6-aminoindole.

Protocol 2: Synthesis of 6-Arylindoles via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 6-arylindoles starting from 6-bromoindole (B116670), which can be prepared from this compound via a Sandmeyer reaction. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[7][8][9]

Step 2a: Synthesis of 6-Bromoindole from this compound (Sandmeyer Reaction - Illustrative)

Note: This is a generalized procedure and requires careful handling of diazonium salts.

  • Dissolve this compound in an aqueous solution of a strong acid (e.g., HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography to obtain 6-bromoindole.

Step 2b: Suzuki-Miyaura Coupling of 6-Bromoindole with an Arylboronic Acid

Materials:

  • 6-Bromoindole

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Potassium Carbonate - K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane (B91453) and water)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 6-bromoindole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-arylindole.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derivatives and the general experimental workflows for their synthesis and evaluation.

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indole_Derivative This compound Derivative Indole_Derivative->PI3K inhibits Indole_Derivative->Akt inhibits Indole_Derivative->mTORC1 inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics Tubulin_dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Tubulin_dimers Depolymerization Indole_Derivative This compound Derivative Indole_Derivative->Tubulin_dimers inhibits polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.

Experimental Workflows

Synthesis_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound 6-Substituted Indole Derivative Characterization->Final_Compound

Figure 3: General synthetic workflow for the preparation of 6-substituted indole derivatives.

Biological_Evaluation_Workflow Compound Synthesized this compound Derivative Cell_Culture Cancer Cell Lines (e.g., HCT116, MCF-7) Compound->Cell_Culture Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Kinase_Assay Kinase Inhibition Assay Mechanism->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis_Assay

Figure 4: Workflow for the biological evaluation of synthesized this compound derivatives.

References

Application Notes and Protocols for 6-Aminoindole in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Aminoindole is a versatile heterocyclic compound that holds promise as a building block for functional materials in the field of organic electronics. Its electron-rich indole (B1671886) core, coupled with the reactive amino group, allows for the synthesis of a variety of derivatives and polymers with tailored optoelectronic properties. These materials are being explored for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). This document provides an overview of the applications of this compound in this field, along with detailed experimental protocols for the synthesis and characterization of relevant materials and devices.

Applications in Organic Electronics

The indole moiety is a planar, electron-rich system that facilitates π-π stacking, a critical factor for efficient charge transport in organic semiconductors.[1] The amino group at the 6-position of the indole ring serves as a functional handle for further chemical modifications, enabling the fine-tuning of electronic and optical properties.[1]

  • Organic Field-Effect Transistors (OFETs): Polymers and small molecules derived from this compound can be utilized as the active semiconductor layer in OFETs. The charge carrier mobility of these materials is a key parameter determining device performance.

  • Organic Solar Cells (OSCs): this compound-based polymers can function as hole-transporting layers (HTLs) in OSCs, facilitating the efficient extraction and transport of holes from the active layer to the anode.[2]

  • Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound can be designed as host or emissive materials in the light-emitting layer of OLEDs.

Experimental Protocols

The following protocols are generalized methodologies based on available literature for the preparation and characterization of materials and devices using aminoindoles and related indole derivatives. Researchers should adapt these protocols based on their specific molecular designs and target applications.

2.1. Electropolymerization of this compound

Electropolymerization is a common technique to deposit thin films of conductive polymers directly onto an electrode surface.[3]

Materials and Equipment:

  • This compound monomer

  • Acidic electrolyte solution (e.g., 0.5 M H₂SO₄)

  • Solvent (e.g., acetonitrile (B52724) or doubly distilled water)

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Potentiostat/Galvanostat

  • Substrates for deposition (e.g., ITO-coated glass, platinum foil)

Protocol:

  • Solution Preparation: Prepare a solution of this compound (e.g., 1-10 mM) in the chosen solvent containing the acidic electrolyte. Deaerate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.[3]

  • Electrode Preparation: Clean the working electrode thoroughly. For example, ITO-coated glass can be sonicated in a sequence of detergent, deionized water, acetone, and isopropanol. Platinum electrodes can be cleaned electrochemically by cycling the potential in the electrolyte solution.[3]

  • Electrochemical Deposition: Assemble the three-electrode cell with the prepared monomer solution. The electropolymerization can be carried out using one of the following methods:

    • Potentiodynamic (Cyclic Voltammetry): Scan the potential repeatedly within a defined range (e.g., from -0.2 V to +1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s). The number of cycles will determine the film thickness.[4]

    • Potentiostatic: Apply a constant potential (e.g., 0.6-0.8 V vs. Ag/AgCl) for a specific duration.[4]

    • Galvanostatic: Apply a constant current density for a specific duration.

  • Film Characterization: After deposition, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte. The resulting poly(this compound) film can then be characterized for its electrochemical, optical, and morphological properties.

2.2. Fabrication of a Simple Organic Solar Cell with a Poly(this compound) Hole-Transporting Layer

This protocol describes a general procedure for fabricating a bulk heterojunction (BHJ) organic solar cell.

Materials and Equipment:

  • ITO-coated glass substrates

  • Poly(this compound) solution (or in-situ electropolymerized film on ITO)

  • Active layer blend (e.g., P3HT:PCBM in a suitable solvent like chlorobenzene)

  • Low work function metal for cathode (e.g., Aluminum, Calcium)

  • Spin coater

  • Thermal evaporator

  • Solar simulator

  • Source measure unit

Protocol:

  • Substrate Cleaning: Clean the ITO-coated glass substrates as described in the previous protocol.

  • HTL Deposition:

    • Spin Coating: If a soluble version of poly(this compound) is synthesized, dissolve it in a suitable organic solvent and spin-coat it onto the ITO substrate. Anneal the film as required.

    • Electropolymerization: Alternatively, electropolymerize a thin film of poly(this compound) directly onto the ITO substrate as described in Protocol 2.1.

  • Active Layer Deposition: Spin-coat the active layer blend (e.g., PM6:Y6) onto the poly(this compound) HTL. The spin speed and solution concentration will determine the film thickness. Anneal the active layer film as required.[5]

  • Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of a low work function metal (e.g., Ca or LiF) followed by a thicker layer of aluminum (Al) to serve as the cathode.

  • Device Encapsulation: For improved stability, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere.

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cell under simulated AM 1.5G illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[5]

Quantitative Data

The following tables summarize key performance parameters of materials derived from indole and its derivatives in organic electronic devices. Data specifically for this compound is limited in the available literature; therefore, data for related indole compounds are also included for comparative purposes.

Table 1: Performance of Indole-based Materials in Organic Solar Cells

MaterialDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Fluorinated indolo[3,2-b]indole (IDIDF) HTLPerovskite Solar Cell---19.0[4]
PEDOT:PSS (Reference HTL)PM6:Y6 active layer---~17.0[5]

Table 2: Properties of Poly(aminoindole) Films

PropertyValueConditionsReference
Monomer Electrooxidation Potential0.6 - 0.8 V vs. Ag/AgClAcidic media[4]
Electrochemical Behavior of PAIn-GOStudied in the range of -0.9 to +1.0 V-[4]

Diagrams

Workflow for Electropolymerization of this compound

G cluster_prep Preparation cluster_electro Electropolymerization cluster_post Post-Processing & Characterization prep_solution Prepare this compound Monomer Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell prep_electrode Clean Working Electrode prep_electrode->assemble_cell apply_potential Apply Potential/ Current assemble_cell->apply_potential rinse_film Rinse Polymer Film apply_potential->rinse_film characterize Characterize Film Properties (Electrochemical, Optical, Morphological) rinse_film->characterize

Caption: Workflow for the preparation of poly(this compound) films via electropolymerization.

Fabrication Workflow for an Organic Solar Cell

G cluster_device Device Fabrication cluster_char Characterization clean_ito Clean ITO Substrate dep_htl Deposit Poly(this compound) Hole-Transport Layer clean_ito->dep_htl dep_active Spin-Coat Active Layer dep_htl->dep_active dep_cathode Deposit Cathode (Thermal Evaporation) dep_active->dep_cathode encapsulate Encapsulate Device dep_cathode->encapsulate characterize_jv Measure J-V Curve (Solar Simulator) encapsulate->characterize_jv

Caption: General workflow for the fabrication and characterization of an organic solar cell.

Logical Relationship of Components in an Organic Solar Cell

G Anode Anode (ITO) HTL Hole-Transport Layer (e.g., Poly(this compound)) Anode->HTL Hole Collection ActiveLayer Active Layer (Donor:Acceptor Blend) HTL->ActiveLayer ETL Electron-Transport Layer (Optional) ActiveLayer->ETL Cathode Cathode (e.g., Al) ETL->Cathode Electron Collection

Caption: Layered structure and charge transport pathway in a typical organic solar cell.

References

Application Notes and Protocols: 6-Aminoindole as a Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Its unique structural and electronic properties make it an ideal starting point for the development of potent and selective therapeutic agents. The presence of a reactive amino group on the indole (B1671886) core provides a versatile handle for synthetic elaboration, allowing for the exploration of diverse chemical space and the optimization of interactions with biological targets.[2] This document provides an overview of the applications of the this compound fragment, with a particular focus on its use in the development of protein kinase inhibitors, and offers detailed protocols for the evaluation of these compounds.

Applications of the this compound Fragment

The this compound scaffold has been successfully employed as a key building block in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have shown promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. A significant area of application for this fragment is in the design of protein kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The this compound core can be effectively utilized to target the ATP-binding site of various kinases, leading to the development of potent inhibitors.

Notable kinase targets for which this compound-based inhibitors have been explored include:

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, making it an attractive target for cancer therapy.

  • Rho-associated coiled-coil containing protein kinase (ROCK): A key regulator of the actin cytoskeleton, implicated in cancer metastasis and cardiovascular diseases.

Data Summary: Potency of Indole and Azaindole-Based Kinase Inhibitors

Compound IDTarget KinaseCompound ClassIC50 (nM)Reference
AZD1208 Pim-1Pan-Pim Inhibitor0.4[3]
SGI-1776 Pim-1Imidazo[1,2-b]pyridazine7[4]
RKI-1447 ROCK114.5[5]
RKI-1447 ROCK26.2[5]
Compound 1 JNK34-(Pyrazol-3-yl)-pyrimidine630[2]
Compound 12 JNK34-(Pyrazol-3-yl)-pyridine160[2]
Compound 13 JNK34-(Pyrazol-3-yl)-pyridine80[2]
Decernotinib JAK7-Azaindole derivative-[1]
Cpd 62 c-MetN-nitrobenzenesulfonyl-4-azaindole70[1]
Cpd 63 c-MetN-nitrobenzenesulfonyl-4-azaindole20[1]

Experimental Protocols

Biochemical Assay for Pim-1 Kinase Activity

This protocol describes a radiometric filter binding assay to determine the in vitro inhibitory activity of compounds against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., a derivative of Bad)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the Pim-1 substrate peptide and [γ-³³P]ATP in the kinase reaction buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding the recombinant Pim-1 kinase to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillant.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical Assay for ROCK Kinase Activity

This protocol outlines an enzyme-linked immunosorbent assay (ELISA)-based method to measure ROCK activity.

Materials:

  • Recombinant human ROCK2 kinase

  • ROCK substrate (e.g., recombinant MYPT1)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates (high-binding)

  • Anti-phospho-MYPT1 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat a 96-well plate with the ROCK substrate (MYPT1) and incubate overnight at 4°C.

  • Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate as in step 2.

  • In a separate plate, prepare the kinase reaction mixture containing ROCK2 kinase, ATP, and the test compound at various concentrations in the kinase reaction buffer.

  • Incubate the reaction mixture for 30-60 minutes at 30°C.

  • Transfer the reaction mixture to the substrate-coated plate and incubate for 1 hour at room temperature to allow the phosphorylated substrate to bind.

  • Wash the plate as in step 2.

  • Add the anti-phospho-MYPT1 antibody and incubate for 1 hour at room temperature.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Cell-Based Assay for Anticancer Activity (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of test compounds on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Pim1 Pim-1 Bad Bad Pim1->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor This compound Inhibitor Inhibitor->Pim1 Inhibits Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Induces Pim1_gene->Pim1 Translates to

Caption: Pim-1 Signaling Pathway and Inhibition.

ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA/S1P GPCR GPCR LPA->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis (GAPs) ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Phosphorylates (Inactivates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Actin Stress Fibers & Cell Contraction Cofilin->Actin Inhibits Polymerization MLC->Actin Promotes Inhibitor This compound Inhibitor Inhibitor->ROCK Inhibits

Caption: ROCK Signaling Pathway and Inhibition.

FBDD_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_evaluation Preclinical Evaluation Fragment_Library Fragment Library (e.g., this compound) Screening Biophysical Screening (NMR, SPR, X-ray) Fragment_Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Synthesis Analogue Synthesis SAR->Synthesis Cell_Assay Cell-Based Assay (e.g., MTT Assay) SAR->Cell_Assay Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Synthesis->Biochemical_Assay Biochemical_Assay->SAR ADME_Tox ADME/Tox Profiling Cell_Assay->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: Fragment-Based Drug Discovery Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-aminoindole synthesis. It includes troubleshooting advice for common issues, detailed experimental protocols, and comparative data for different synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are the reduction of 6-nitroindole (B147325) and the Leimgruber-Batcho indole (B1671886) synthesis starting from an appropriate ortho-nitrotoluene derivative. Other methods include palladium-catalyzed amination and catalyst-free condensation reactions.[1][2]

Q2: My this compound synthesis is resulting in a low yield. What are the general factors I should investigate?

A2: Low yields in this compound synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical and often require empirical optimization.[3]

  • Purity of Starting Materials: Impurities in reactants, such as the starting 6-nitroindole or the arylhydrazine in a Fischer synthesis, can lead to unwanted side reactions.[3]

  • Instability of Intermediates or Final Product: this compound itself can be sensitive to air and light, potentially decomposing during workup or purification.

  • Choice of Synthesis Route: The chosen synthetic method may not be optimal for the specific substrate or desired scale.

Q3: Are there specific challenges associated with the Fischer indole synthesis for preparing this compound?

A3: Yes, the Fischer indole synthesis can be challenging for preparing aminoindoles. Electron-donating groups, such as the amino group, on the arylhydrazine can weaken the N-N bond, leading to cleavage as a competing side reaction instead of the desired cyclization.[3][4][5] The choice and concentration of the acid catalyst are also critical and need careful optimization.[3]

Q4: How can I purify this compound effectively?

A4: Purification of this compound can be challenging due to its potential instability. Column chromatography is a common method. A mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) is a typical eluent system.[6] It is advisable to work quickly and, if possible, under an inert atmosphere to minimize degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in the reduction of 6-nitroindole Incomplete reduction.- Ensure the reducing agent is fresh and active. For catalytic hydrogenation, use a fresh catalyst (e.g., Pd/C).[6] - Optimize the amount of reducing agent; an insufficient amount will lead to incomplete conversion. - For reductions with metal salts like SnCl₂, ensure acidic conditions are maintained.[7]
Side reactions, such as over-reduction or polymerization.- Carefully control the reaction temperature.[6] - For reductions using hydrides, add the reducing agent portion-wise to control the reaction rate. - If over-reduction is suspected, consider using a milder reducing agent.[6]
Failure or low yield in Leimgruber-Batcho synthesis Incomplete formation of the enamine intermediate.- Use fresh N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine (B122466).[6] - Increase the reaction time or temperature for the enamine formation step, monitoring progress by TLC.[6]
Inefficient reductive cyclization of the enamine.- Use a fresh and active catalyst for the reduction (e.g., Raney nickel or Pd/C).[2] - Optimize the hydrogen source and pressure if performing catalytic hydrogenation.[2]
Formation of multiple, difficult-to-separate spots on TLC during purification Product degradation on silica (B1680970) gel.- Minimize the time the compound spends on the column. - Consider using a different stationary phase, such as alumina. - Try recrystallization as an alternative purification method.
Presence of closely related impurities.- Re-evaluate the reaction conditions to minimize side product formation. - Try a different solvent system for chromatography to improve separation. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can sometimes help with tailing and improve separation of amines.

Data Presentation: Comparison of Synthetic Routes

Synthetic Method Starting Material Key Reagents/Catalyst Typical Yield Advantages Disadvantages
Reduction of 6-Nitroindole 6-NitroindolePd/C, H₂HighClean reaction, high yield.[7]Requires specialized hydrogenation equipment.
6-NitroindoleSnCl₂·2H₂O, HClGoodInexpensive reagents, reliable method.[7]Requires stoichiometric amounts of tin salts, workup can be tedious.
6-NitroindoleSodium dithioniteModerate to GoodMild conditions, readily available reagents.[7]Can sometimes lead to side products.
Leimgruber-Batcho Synthesis 4-Methyl-3-nitrotoluene1. DMF-DMA, Pyrrolidine 2. Raney Nickel, H₂HighHigh yields, mild conditions, readily available starting materials.[2]Two-step process.
Palladium-Catalyzed Amination 6-BromoindolePd catalyst, ligand, base, amine sourceVariableGood functional group tolerance.Catalyst and ligand can be expensive.

Experimental Protocols

Protocol 1: Reduction of 6-Nitroindole using Catalytic Hydrogenation

This protocol is adapted from standard procedures for nitro group reduction.

Materials:

  • 6-Nitroindole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite

Procedure:

  • In a suitable hydrogenation flask, dissolve 6-nitroindole (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[7]

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Leimgruber-Batcho Synthesis of this compound

This protocol is a general procedure based on the Leimgruber-Batcho indole synthesis.[2]

Step 1: Formation of the Enamine

  • To a solution of 4-methyl-3-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) and pyrrolidine (1.1 eq).

  • Heat the mixture (typically at reflux) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate is often a colored solid.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Raney nickel.

  • Subject the mixture to catalytic hydrogenation as described in Protocol 1.

  • After the reaction is complete, filter off the catalyst and remove the solvent to obtain crude this compound.

  • Purify the product as needed.

Visualizations

experimental_workflow_reduction start Start: 6-Nitroindole dissolve Dissolve in Ethanol start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenation Hydrogenation (H2 atmosphere) add_catalyst->hydrogenation filtration Filter through Celite hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Chromatography/Recrystallization) evaporation->purification end End: this compound purification->end

Caption: Workflow for the synthesis of this compound via reduction of 6-nitroindole.

logical_relationship_troubleshooting low_yield Low Yield of this compound suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions impure_reagents Impure Starting Materials low_yield->impure_reagents product_instability Product Instability low_yield->product_instability side_reactions Side Reactions low_yield->side_reactions optimize_temp Optimize Temperature & Time suboptimal_conditions->optimize_temp check_purity Check Reagent Purity impure_reagents->check_purity inert_atmosphere Use Inert Atmosphere product_instability->inert_atmosphere adjust_stoichiometry Adjust Reagent Stoichiometry side_reactions->adjust_stoichiometry

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Overcoming low solubility of 6-Aminoindole in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 6-Aminoindole in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an aromatic amine that, like many indole (B1671886) derivatives, exhibits low solubility in neutral aqueous buffers.[1][2] Its solubility is significantly influenced by the pH of the solution. As a weak base, its solubility is expected to increase in acidic conditions where the amino group can be protonated, forming a more soluble salt.[3][4][5] In its solid form, it is typically a light brown or off-white crystalline powder.[6]

Q2: Why does my this compound precipitate when I add it to my aqueous buffer?

Precipitation of this compound upon addition to an aqueous buffer is a common issue and can occur for several reasons:

  • Exceeding Intrinsic Solubility: The concentration you are trying to achieve may be higher than the intrinsic solubility of this compound in that specific buffer at that pH and temperature.

  • pH of the Buffer: this compound is a weak base.[3][4] If you are adding it to a neutral or alkaline buffer (pH ≥ 7), it will likely exist in its less soluble, neutral form, leading to precipitation.[5][7]

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic compounds.

  • Solvent Shock: If you are diluting a concentrated stock solution of this compound (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.[1][7] This is a common issue when the final concentration of the organic co-solvent is not sufficient to maintain solubility.[8]

Q3: Can I use organic co-solvents to dissolve this compound?

Yes, using organic co-solvents is a common and effective strategy.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many poorly soluble compounds and is a good choice for preparing a concentrated stock solution of this compound.[9][10]

  • Ethanol: Ethanol is another commonly used co-solvent that can improve the solubility of this compound.[9][11]

It is crucial to first prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous buffer.[12] Be aware that the final concentration of the organic solvent in your working solution should be as low as possible to avoid potential toxicity or off-target effects in biological assays.[8][9][11] Always test the tolerance of your experimental system to the final concentration of the co-solvent.

Q4: Are there other methods to improve the solubility of this compound?

Beyond pH adjustment and co-solvents, several other techniques can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like indole derivatives, thereby increasing their aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[15]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds. Low concentrations of surfactants like Tween® 80 or Polysorbate 80 can be effective.

  • Particle Size Reduction: While more common in formulation development, techniques like sonication of a suspension can help to break down larger particles and increase the rate of dissolution.

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this step-by-step troubleshooting guide.

Problem: this compound does not dissolve or precipitates in my aqueous buffer.

Below is a troubleshooting workflow to help you identify and solve the solubility issue.

G cluster_0 Troubleshooting Workflow for this compound Solubility A Start: Solubility Issue Encountered B Prepare a concentrated stock solution in an organic solvent (e.g., 10-50 mM in DMSO). [9] A->B C Does the compound dissolve in the organic solvent? B->C D Try a different organic solvent (e.g., Ethanol, DMF). [21] Consider gentle warming or sonication. C->D  No E Add the stock solution dropwise to the vigorously stirring aqueous buffer. [3, 5] C->E  Yes D->B F Does the compound stay in solution? E->F G Success! The solution is ready for your experiment. F->G  Yes H Precipitation Occurs F->H  No I Strategy 1: pH Adjustment Decrease the pH of the aqueous buffer (e.g., to pH 4-6). [27] H->I J Strategy 2: Increase Co-solvent Increase the final percentage of the organic co-solvent (if tolerated by the assay). H->J K Strategy 3: Use Excipients Incorporate a solubilizing agent like HP-β-CD into the buffer before adding the stock solution. [16] H->K L Re-test by adding the stock solution to the modified buffer. I->L J->L K->L L->F

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Data Summary

The following tables provide starting points for preparing solutions of this compound. The optimal conditions will depend on the specific requirements of your experiment.

Table 1: Recommended Organic Solvents for Stock Solutions

SolventTypical Starting ConcentrationNotes
DMSO10 - 50 mMExcellent solubilizing power.[10] Ensure final concentration in assay is low (typically <0.5%) to avoid toxicity.[8][9]
Ethanol10 - 50 mMGood alternative to DMSO. May be better tolerated in some biological systems.[11]

Table 2: Suggested Solubilization Strategies for Aqueous Buffers

StrategyParameterRecommended Starting RangeNotes
pH Adjustment Buffer pH4.0 - 6.0This compound is a weak base and its solubility increases at lower pH.[3][4]
Co-solvents Final Concentration0.1 - 5% (v/v)Depends on the tolerance of the experimental system. Always include a vehicle control.[1]
Complexation HP-β-CD Concentration1 - 10% (w/v)Prepare the cyclodextrin (B1172386) solution in the buffer first, then add the this compound stock.[14]

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution, which is a critical first step.[12]

Materials:

  • This compound (MW: 132.16 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 132.16 g/mol * 1000 mg/g = 1.32 mg

  • Weigh the compound: Carefully weigh out 1.32 mg of this compound powder and transfer it to a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If the solid does not completely dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. It is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[12]

Protocol 2: Determination of Aqueous Solubility using the pH-Shift Method

This protocol provides a systematic way to find a suitable aqueous buffer for your working solution.[5][7]

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • A set of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • Magnetic stirrer and stir bars

  • Vials or beakers

Procedure:

  • Prepare Buffers: Dispense a known volume (e.g., 1 mL) of each buffer into separate, clearly labeled vials.

  • Stir: Place a small stir bar in each vial and begin stirring at a moderate speed.

  • Add Stock Solution: Slowly, add the 10 mM this compound stock solution dropwise to each stirring buffer until you reach your desired final concentration (e.g., for a 100 µM final concentration in 1 mL, add 10 µL of the 10 mM stock).

  • Observe for Precipitation:

    • Immediate Precipitation: Note the pH at which precipitation occurs immediately.[7]

    • Delayed Precipitation: If the solution is initially clear, let it stir for a set period (e.g., 1-2 hours) at room temperature and observe for any delayed precipitation or cloudiness.[7]

  • Determine Optimal pH: The optimal pH is the lowest pH that is compatible with your experiment and at which your desired concentration of this compound remains in solution.

Visualization of Solubilization Mechanisms

The following diagrams illustrate the principles behind the key solubilization strategies.

G cluster_0 Mechanism of pH-Dependent Solubility cluster_1 High pH (e.g., 7.4) cluster_2 Low pH (e.g., 5.0) A This compound (Neutral) (Low Solubility) B Protonated this compound (Cationic) (Higher Solubility) C Aqueous Buffer A1 This compound (Neutral) C1 Buffer A1->C1 Poorly Soluble B1 Protonated Form C2 Buffer + H+ B1->C2 More Soluble

Caption: Effect of pH on this compound solubility.

G cluster_0 Mechanism of Cyclodextrin Complexation CD HP-β-CD Complex Soluble Inclusion Complex CD->Complex Indole This compound (Hydrophobic) Indole->CD Enters Cavity Indole->Complex Water Water Water->CD Hydrophilic Exterior Interacts with Water

Caption: Cyclodextrin inclusion complex formation.

References

Navigating the Synthesis of 6-Aminoindole: A Technical Guide to Byproducts and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Leimgruber-Batcho synthesis is a cornerstone for constructing the indole (B1671886) scaffold. However, when targeting specific derivatives like 6-aminoindole, the path can be fraught with the formation of unwanted side products. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to navigate the challenges of this synthesis, ensuring higher yields and purity of the desired this compound.

The synthesis of this compound via the Leimgruber-Batcho method commences with the condensation of 2,4-dinitrotoluene (B133949) with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-(N,N-dimethylamino)-2,4-dinitrostyrene intermediate. Subsequent reductive cyclization of this intermediate yields the target this compound. While robust, this process is susceptible to side reactions, primarily during the critical reduction step.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses the most frequently encountered problems during the Leimgruber-Batcho synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete formation of the enamine intermediate: Insufficient reaction time, temperature, or purity of reagents. 2. Inefficient reductive cyclization: Inactive catalyst, suboptimal reducing agent, or unfavorable reaction conditions. 3. Side product formation: Competing reaction pathways dominating the desired cyclization.1. Ensure the freshness and purity of DMF-DMA and any co-reagents like pyrrolidine (B122466). Increase reaction time or temperature for the enamine formation, monitoring progress by TLC or GC-MS. 2. Use a fresh and active catalyst (e.g., Raney Nickel, Pd/C). Optimize the choice and amount of reducing agent (e.g., hydrazine (B178648), hydrogen gas, TiCl₃). For catalytic hydrogenation, ensure optimal hydrogen pressure and efficient stirring. 3. Refer to the "Common Side Products" section below to identify potential byproducts and adjust reaction conditions to minimize their formation.
Presence of 2-(2-Amino-4-nitrophenyl)ethylamine Byproduct Reduction of the enamine double bond: This is a common side reaction during catalytic hydrogenation.[1]Employ milder reducing agents or optimize the reaction conditions (e.g., lower hydrogen pressure, shorter reaction time). This byproduct is basic and can often be separated from the neutral indole product through acid-base extraction.[1]
Formation of 1-Hydroxy-6-aminoindole Incomplete reduction of the nitro group: The reduction of one nitro group to a hydroxylamine (B1172632), followed by cyclization, can lead to this N-hydroxyindole derivative, particularly when using a limited amount of reducing agent.[1]Ensure a sufficient stoichiometric amount of the reducing agent is used to achieve complete reduction of both nitro groups. Monitor the reaction closely to avoid stopping at the hydroxylamine stage.
Complex Mixture of Products Multiple side reactions occurring simultaneously: This can be due to a combination of the issues listed above, as well as potential polymerization of the enamine intermediate.Carefully control reaction parameters (temperature, stoichiometry, reaction time). Consider a step-wise reduction approach if a one-pot method proves problematic. Purification of the intermediate enamine before cyclization can sometimes lead to a cleaner reaction.
Difficulty in Product Purification Similar polarities of the desired product and side products: This can make separation by standard column chromatography challenging.Utilize different chromatographic techniques (e.g., preparative TLC, HPLC). Consider derivatization of the crude mixture to alter the polarities of the components, facilitating separation, followed by deprotection. Recrystallization from a suitable solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the starting material for the Leimgruber-Batcho synthesis of this compound?

The synthesis starts with 2,4-dinitrotoluene.[1] This is condensed with a formamide acetal to generate the key enamine intermediate.

Q2: What are the most common side products in this synthesis?

The primary side products include:

  • 2-(2-Amino-4-nitrophenyl)ethylamines: Formed by the reduction of the enamine double bond.[1]

  • 1-Hydroxy-6-aminoindole: Results from the partial reduction of the nitro group at the 2-position to a hydroxylamine, which then cyclizes. This is more prevalent when using insufficient amounts of a reducing agent like titanium (III) chloride.[1]

  • Other partially reduced intermediates: Depending on the reaction conditions, other incompletely reduced species may also be present in the reaction mixture.

Q3: Which reducing agents are most effective for the cyclization step?

A variety of reducing agents can be employed, including:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with hydrogen gas or Raney Nickel with hydrazine are commonly used.[2]

  • Chemical Reducing Agents: Iron in acetic acid, sodium dithionite, and titanium (III) chloride have also been successfully used.[1] The choice of reducing agent can significantly impact the product distribution and the formation of side products.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material (the brightly colored enamine intermediate) and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What is a general purification strategy for this compound?

A typical purification protocol involves:

  • Workup: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.

  • Extraction: The residue is dissolved in an organic solvent and washed with water and brine. An acid-base extraction can be employed to remove basic side products like 2-(2-amino-4-nitrophenyl)ethylamines.[1]

  • Chromatography: The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent.

Experimental Protocols

While a specific detailed protocol for this compound was not found in the immediate search results, the following general procedures for the two key steps of the Leimgruber-Batcho synthesis, adapted from similar transformations, can serve as a starting point for optimization.

Step 1: Formation of β-(N,N-Dimethylamino)-2,4-dinitrostyrene

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,4-dinitrotoluene in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (typically 1.1 to 2 equivalents). The addition of a catalytic amount of an amine like pyrrolidine can accelerate the reaction.

  • Heat the reaction mixture at reflux (or a temperature between 100-140°C) and monitor the reaction progress by TLC. The formation of the intensely colored enamine is a visual indicator of the reaction's progress.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step with or without further purification.

Step 2: Reductive Cyclization to this compound

Method A: Catalytic Hydrogenation with Raney Nickel and Hydrazine

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol (B145695) or tetrahydrofuran.

  • Carefully add a slurry of Raney Nickel in the same solvent to the reaction flask under an inert atmosphere.

  • Add hydrazine hydrate (B1144303) dropwise to the stirred suspension at room temperature or with gentle heating. The reaction is often exothermic.

  • After the addition is complete, continue stirring at reflux until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture, and carefully filter off the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Method B: Reduction with Titanium (III) Chloride (for 4-aminoindole (B1269813), adaptable for this compound) [1]

  • Dissolve the enamine in a mixture of acetic acid and water.

  • Add an aqueous solution of titanium (III) chloride (a significant excess, e.g., 12 equivalents, is needed for the reduction of both nitro groups) to the stirred solution at room temperature.[1]

  • Stir the mixture for a short period (e.g., 7 minutes) at room temperature.[1]

  • Add water to the reaction mixture and extract with a suitable organic solvent (e.g., a mixture of methanol (B129727) and dichloromethane).[1]

  • Basify the aqueous layer with a strong base (e.g., 30% sodium hydroxide) and add concentrated aqueous ammonia.[1]

  • Extract the aqueous layer again with an organic solvent.[1]

  • Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the residue by preparative TLC on alumina (B75360) or column chromatography to afford the aminoindole.[1]

Data Presentation

The following table summarizes the potential products and side products of the Leimgruber-Batcho synthesis of aminoindoles, based on the reduction of dinitro-styrene derivatives. Quantitative data for the this compound synthesis is limited in the available literature; the yields provided for 4-aminoindole are illustrative of the product distribution that can be expected.

Starting MaterialReducing Agent (Equivalents)Product(s)Yield (%)Reference
2,6-Dinitro-trans-β-dimethylaminostyreneTitanium (III) Chloride (12 eq.)4-Aminoindole83%[1]
2,6-Dinitro-trans-β-dimethylaminostyreneTitanium (III) Chloride (4 eq.)1-Hydroxy-4-nitroindoleMajor Product[1]
General β-dimethylamino-2-nitrostyrenesCatalytic Hydrogenation2-Aminophenylethylamines>10% in some cases[1]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Leimgruber-Batcho synthesis of this compound and the formation of major side products.

Caption: Leimgruber-Batcho synthesis of this compound and key side products.

References

Purification of 6-Aminoindole by column chromatography vs. recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 6-aminoindole, comparing column chromatography and recrystallization methods. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific experimental challenges.

Comparison of Purification Methods: Column Chromatography vs. Recrystallization

Choosing the optimal purification method for this compound depends on several factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and available resources. Both column chromatography and recrystallization are viable techniques, each with its own advantages and disadvantages.

ParameterColumn ChromatographyRecrystallization
Principle Differential partitioning of the compound between a stationary phase and a mobile phase based on polarity.Differences in solubility of this compound and impurities in a specific solvent at varying temperatures.
Typical Purity Achieved High (>98%)Generally high (>97%), can reach >99% with multiple recrystallizations.[1]
Yield Variable, typically moderate to high, dependent on technique and fraction collection.Moderate to high, but losses can occur in the mother liquor.
Scalability Can be scaled up, but may become costly and time-consuming for large quantities.Readily scalable for industrial production.
Time Consumption Can be relatively fast for small-scale purifications.Can be time-consuming due to slow cooling and drying steps.
Solvent Consumption High, due to the continuous flow of the mobile phase.Generally lower, as the solvent is primarily used for dissolution.
Cost-Effectiveness Can be more expensive due to the cost of the stationary phase (e.g., silica (B1680970) gel) and large solvent volumes.Generally more cost-effective, especially at a larger scale.
Applicability Effective for separating complex mixtures and removing a wide range of impurities.Best suited for crystalline solids and for removing impurities with significantly different solubility profiles.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water, Toluene, or Ethyl Acetate (B1210297)/Hexane (B92381) mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for aromatic amines include ethanol/water, toluene, or mixtures of a good solvent (like ethyl acetate) and a poor solvent (like hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography of this compound

Objective: To purify crude this compound by passing it through a column packed with a stationary phase, where separation occurs based on differential adsorption.

Materials:

  • Crude this compound

  • Silica gel (or alumina (B75360) for basic compounds)

  • Chromatography column

  • Mobile phase (e.g., Hexane/Ethyl Acetate with a small percentage of triethylamine)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Stationary Phase Selection: For this compound, a basic compound, standard silica gel can be used, but it may cause tailing. To mitigate this, either use silica gel treated with a base (e.g., triethylamine) or opt for a more inert stationary phase like alumina.

  • Mobile Phase Selection: Develop a suitable mobile phase system using TLC. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. To prevent streaking, add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) to the mobile phase. The ideal mobile phase should give the this compound an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Troubleshooting and FAQs

Recrystallization

Q1: My this compound oiled out instead of crystallizing. What should I do?

  • A1: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Try using a lower boiling point solvent or a solvent mixture. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

Q2: The recovery of my purified this compound is very low.

  • A2: This could be due to several reasons:

    • Too much solvent: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q3: The recrystallized this compound is still colored.

  • A3: Aromatic amines like this compound can oxidize and form colored impurities.[2] To remove colored impurities, you can add a small amount of activated charcoal to the hot solution before the filtration step.[2] Be aware that using too much charcoal can reduce your yield.

Column Chromatography

Q1: My this compound is streaking/tailing on the TLC plate and the column.

  • A1: This is a common issue with basic compounds like amines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol (B1196071) groups on the silica surface. To resolve this:

    • Add a basic modifier: Incorporate a small amount (0.1-1%) of triethylamine or another suitable base into your mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper peaks.

    • Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.

Q2: My this compound is not moving off the baseline of the column.

  • A2: The mobile phase is likely not polar enough. Gradually increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

Q3: My this compound is coming off the column too quickly with the solvent front.

  • A3: The mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).

Q4: How can I be sure my collected fractions are pure?

  • A4: Purity of the collected fractions should be assessed using an analytical technique like High-Performance Liquid Chromatography (HPLC) or by checking the melting point of the isolated solid. For HPLC analysis of this compound, a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water (containing a modifier like formic acid or ammonium (B1175870) acetate to ensure good peak shape) is a common choice.

Visualizations

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter Hot Gravity Filtration (Optional) Decolorize->HotFilter HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound via recrystallization.

Column_Chromatography_Workflow Crude Crude this compound TLC TLC Analysis for Mobile Phase Selection Crude->TLC Pack Pack Column with Stationary Phase TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound via column chromatography.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues Oiling Oiling Out Sol_Oiling Solution: Lower BP Solvent / Seed Crystal Oiling->Sol_Oiling Cause: High BP Solvent / Supersaturation LowYield Low Yield Sol_LowYield Solution: Use min. solvent / Slow cooling LowYield->Sol_LowYield Cause: Too much solvent / Fast cooling Colored Colored Product Sol_Colored Solution: Activated Charcoal Colored->Sol_Colored Cause: Oxidation Impurities Streaking Streaking / Tailing Sol_Streaking Solution: Add Base to Eluent / Use Alumina Streaking->Sol_Streaking Cause: Amine-Silica Interaction NoMove Stuck at Baseline Sol_NoMove Solution: Increase Eluent Polarity NoMove->Sol_NoMove Cause: Eluent not Polar Enough FastElute Elutes too Fast Sol_FastElute Solution: Decrease Eluent Polarity FastElute->Sol_FastElute Cause: Eluent too Polar

Caption: Troubleshooting decision tree for this compound purification.

References

Preventing oxidation of 6-Aminoindole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 6-aminoindole during storage and handling.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound, providing step-by-step solutions to mitigate oxidation.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of Solid this compound (e.g., darkening from light brown to dark brown/black) Exposure to air (oxygen) and/or light.1. Immediately transfer the compound to a fresh container under an inert atmosphere (e.g., argon or nitrogen) inside a glovebox. 2. Purge the container with inert gas before sealing. 3. Store the container in a freezer at -20°C, protected from light (e.g., in a dark box or wrapped in aluminum foil). 4. For future use, handle the compound exclusively under an inert atmosphere.
Inconsistent or Poor Yields in Reactions Using this compound Use of partially or fully oxidized this compound.1. Before use, visually inspect the this compound for any signs of discoloration. 2. If oxidation is suspected, it is recommended to use a fresh, unopened vial of the compound. 3. If using an existing stock, purify a small amount by a suitable method (e.g., recrystallization under inert conditions) if possible, and re-characterize before use. 4. Always handle the compound under an inert atmosphere when weighing and preparing for a reaction.
Formation of Insoluble Particulates in Solutions of this compound Formation of insoluble oxidation products.1. Discard the solution as it likely contains degradation products that will interfere with your experiment. 2. Prepare a fresh solution using unoxidized this compound and deoxygenated solvent. 3. To deoxygenate solvents, use methods such as sparging with an inert gas or the freeze-pump-thaw technique.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage and handling of this compound.

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is oxidation due to exposure to atmospheric oxygen. This compound is an air-sensitive compound[1][2]. The indole (B1671886) ring system, particularly with an electron-donating amino group, is susceptible to oxidation.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container at -20°C and protected from light[2][3][4][5][6].

Q3: How can I tell if my this compound has oxidized?

A3: A visual inspection can often indicate oxidation. Fresh, pure this compound is typically a light brown powder or crystalline solid. Significant darkening, the appearance of dark spots, or a change to a tar-like consistency are strong indicators of oxidation. For a more definitive assessment, analytical techniques such as NMR spectroscopy or LC-MS can be used to identify oxidation products.

Q4: What are the consequences of using oxidized this compound in my experiments?

A4: Using oxidized this compound can lead to several undesirable outcomes, including lower reaction yields, the formation of impurities and side products, and complete reaction failure. The presence of oxidized species can interfere with the desired chemical transformation and complicate the purification of the target molecule.

Q5: Can I use an antioxidant to prevent the oxidation of this compound?

A5: While some indole derivatives exhibit antioxidant properties, the addition of an external antioxidant to solid this compound is not a standard practice and may introduce impurities into your experiments. The most effective method of prevention is strict adherence to anaerobic storage and handling protocols.

Q6: What is the proper procedure for weighing and dispensing solid this compound?

A6: It is crucial to handle solid this compound under an inert atmosphere. This can be achieved in a glovebox or by using a Schlenk line. If a glovebox is not available, a temporary inert atmosphere can be created in a sealed bag flushed with nitrogen or argon. Weighing should be done quickly, and the container should be promptly purged with inert gas and resealed.

Data on Storage Conditions

Storage Parameter Recommended Condition Not Recommended Reasoning
Temperature -20°C[2][3][4][5][6]Room Temperature or 4°CLower temperatures slow down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)AirThis compound is air-sensitive and will oxidize in the presence of oxygen[1][2].
Light Exposure Protected from Light (Dark)Exposure to LightLight can potentially accelerate oxidative degradation.
Container Tightly Sealed Amber Glass VialLoosely Capped or Clear VialPrevents exposure to air, moisture, and light.
Moisture DryHumid ConditionsMoisture can facilitate degradation pathways.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of this compound

  • Place the vial of this compound inside a larger, sealable container (e.g., a glass desiccator or a sealable plastic box) within a -20°C freezer.

  • If available, place a desiccant at the bottom of the secondary container.

  • Before sealing the secondary container, purge it with a gentle stream of dry argon or nitrogen for several minutes to displace any air.

  • For optimal protection, the primary vial containing the this compound should also be backfilled with an inert gas before sealing.

Protocol 2: Weighing and Dispensing this compound Using a Glovebox

  • Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).

  • Introduce the sealed vial of this compound, a spatula, a weighing boat, and a tared, sealable container for the weighed compound into the glovebox antechamber.

  • Cycle the antechamber to replace the air with the inert glovebox atmosphere.

  • Inside the glovebox, open the vial of this compound.

  • Quickly weigh the desired amount of the compound into the weighing boat and transfer it to the new container.

  • Seal the new container and the original vial of this compound.

  • Remove all items from the glovebox via the antechamber.

Visualizations

Oxidation_Pathway This compound This compound Intermediate_Radicals Intermediate Radicals / Peroxides This compound->Intermediate_Radicals Oxidation Oxidizing_Agents O₂, Light, Moisture Oxidizing_Agents->Intermediate_Radicals Degradation_Products Complex Mixture of Oxidized Products (e.g., Oxindoles, Isatins, Polymeric materials) Intermediate_Radicals->Degradation_Products Further Oxidation & Rearrangement

Caption: Potential oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_usage Usage in Experiment Store Store at -20°C under Inert Gas (Ar/N₂) in a Dark, Dry Place Transfer Transfer to Glovebox or Inert Atmosphere Bag Store->Transfer Weigh Weigh Desired Amount Transfer->Weigh Reseal Purge with Inert Gas and Reseal Container Weigh->Reseal Prepare_Solution Dissolve in Deoxygenated Solvent Weigh->Prepare_Solution Reaction Perform Reaction under Inert Atmosphere Prepare_Solution->Reaction Troubleshooting_Logic Start Observe Issue with This compound Experiment Check_Color Is the solid this compound darkened or discolored? Start->Check_Color Check_Solubility Are there insolubles in the solution? Check_Color->Check_Solubility No Oxidation_Suspected Oxidation is Likely Check_Color->Oxidation_Suspected Yes Check_Yield Are reaction yields low or inconsistent? Check_Solubility->Check_Yield No Check_Solubility->Oxidation_Suspected Yes Check_Yield->Oxidation_Suspected Yes Review_Procedures Review and Improve Inert Atmosphere Handling Techniques Check_Yield->Review_Procedures No, but issues persist Use_Fresh_Stock Use a Fresh, Unopened Vial of this compound Oxidation_Suspected->Use_Fresh_Stock Use_Fresh_Stock->Review_Procedures End Problem Resolved Review_Procedures->End

References

Technical Support Center: N-Alkylation of 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 6-aminoindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of this compound?

The main challenge is achieving chemoselectivity. This compound has two nucleophilic nitrogen atoms: the indole (B1671886) nitrogen (N1) and the amino group nitrogen (N6). Direct alkylation without protection will likely result in a mixture of N1-alkylated, N6-alkylated, and potentially di-alkylated products, making purification difficult and lowering the yield of the desired N1-alkylated product.

Q2: How can I achieve selective N1-alkylation of this compound?

The most effective strategy is to use a protecting group for the 6-amino functionality. By temporarily masking the amino group, you can direct the alkylation to the indole nitrogen. The overall process involves three key steps:

  • Protection: Selectively protect the 6-amino group.

  • N1-Alkylation: Perform the N-alkylation on the protected this compound.

  • Deprotection: Remove the protecting group to yield the desired N1-alkylated this compound.

Q3: What are suitable protecting groups for the 6-amino group?

Commonly used and effective protecting groups for amines that are compatible with subsequent indole N-alkylation conditions include:

  • tert-Butoxycarbonyl (Boc): This group is stable to the basic conditions often used for N-alkylation and can be removed under acidic conditions.[1][2]

  • Carboxybenzyl (Cbz): The Cbz group is also stable to a wide range of reaction conditions and is typically removed by catalytic hydrogenolysis.[3][4]

The choice between Boc and Cbz will depend on the overall synthetic route and the presence of other functional groups in your molecule that may be sensitive to the deprotection conditions.[5]

Q4: I am observing a low yield in my N1-alkylation of protected this compound. What are the possible causes and solutions?

Low yields can arise from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation of Indole N-H: Ensure complete deprotonation of the indole nitrogen before adding the alkylating agent. This can be influenced by the strength and stoichiometry of the base, as well as the reaction time and temperature. Using a strong base like sodium hydride (NaH) is common.[6]

  • Purity of Reagents and Solvents: Water and other protic impurities can quench the strong base and the resulting indolate anion. Ensure all reagents and solvents are anhydrous.

  • Reaction Temperature and Time: The optimal temperature and duration can vary. Some reactions proceed well at room temperature, while others may require heating to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal time.[6]

  • Steric Hindrance: If either the protected this compound or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. Using a less hindered substrate or a more reactive alkylating agent might be necessary.

  • Degradation of Starting Material or Product: Indoles can be sensitive to strongly acidic or basic conditions and high temperatures. If degradation is suspected, exploring milder reaction conditions is recommended.

Q5: I am seeing side products in my reaction. What are the likely culprits?

Even with the 6-amino group protected, side reactions can occur:

  • C3-Alkylation: The C3 position of the indole ring is also nucleophilic and can compete with the N1 position for alkylation.[7] To favor N1-alkylation, ensure complete deprotonation of the indole nitrogen to form the more nucleophilic indolate anion. Using a polar aprotic solvent like DMF can also favor N-alkylation.[7]

  • Overalkylation: While less common for the indole nitrogen, it is a possibility if the reaction conditions are too harsh or if the alkylating agent is highly reactive.

Troubleshooting Guides

Problem: Low or No N1-Alkylation Product

dot

Caption: Troubleshooting workflow for low reaction yield.

Problem: Predominant C3-Alkylation Side Product

dot

Caption: Troubleshooting workflow for predominant C3-alkylation.

Experimental Protocols

The selective N1-alkylation of this compound is best achieved through a protection-alkylation-deprotection sequence. Below are detailed experimental protocols for each step.

Step 1: Protection of the 6-Amino Group

A. N-Boc Protection

  • Materials: this compound, di-tert-butyl dicarbonate (B1257347) (Boc₂O), triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), tetrahydrofuran (B95107) (THF), water.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and TEA or DIPEA (3.0 eq) in a 2:1 mixture of THF and water.[2]

    • Stir the solution at room temperature until all solids have dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add Boc₂O (1.5 eq) to the solution in one portion.[2]

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain N-Boc-6-aminoindole.

B. N-Cbz Protection

  • Materials: this compound, benzyl (B1604629) chloroformate (Cbz-Cl), a base (e.g., sodium carbonate or an organic base), solvent (e.g., a biphasic system or an organic solvent).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent system.

    • Add the base (e.g., sodium carbonate).

    • Add Cbz-Cl dropwise at a controlled temperature (often 0 °C to room temperature).[3]

    • Stir the reaction until completion, monitoring by TLC.

    • Perform an appropriate work-up to remove the base and salts.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield N-Cbz-6-aminoindole.

Step 2: N1-Alkylation of Protected this compound
  • Materials: N-protected-6-aminoindole (Boc or Cbz), sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), alkylating agent (e.g., alkyl halide).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-protected this compound (1.0 eq).[6]

    • Dissolve the substrate in anhydrous DMF or THF.[6]

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.1-1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. [6]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[6]

    • Cool the reaction mixture back to 0 °C.

    • Add the alkylating agent (1.0-1.2 eq) dropwise.[6]

    • The reaction can be stirred at room temperature or heated as required. Monitor the progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 3: Deprotection of the 6-Amino Group

A. N-Boc Deprotection

  • Acidic Conditions:

    • Materials: N-Boc-N1-alkyl-6-aminoindole, trifluoroacetic acid (TFA), dichloromethane (B109758) (DCM).

    • Procedure: Dissolve the N-Boc protected compound in DCM and add TFA. Stir at room temperature until deprotection is complete (monitor by TLC). Remove the solvent and excess acid under reduced pressure.[8]

  • Thermal Conditions (Water-mediated):

    • Materials: N-Boc-N1-alkyl-6-aminoindole, deionized water.

    • Procedure: Dissolve the N-Boc protected compound in water and heat to 90-100 °C for a short period (e.g., up to 12 minutes), monitoring by TLC. Cool to room temperature and extract the product.[1]

B. N-Cbz Deprotection

  • Catalytic Hydrogenolysis:

    • Materials: N-Cbz-N1-alkyl-6-aminoindole, palladium on carbon (Pd/C, 5-10 mol%), hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate), solvent (e.g., methanol, ethanol).

    • Procedure: Dissolve the N-Cbz protected compound in the solvent. Add the Pd/C catalyst. Stir the mixture under a hydrogen atmosphere (or add the transfer hydrogenation reagent) at room temperature or with gentle heating until the reaction is complete (monitor by TLC). Filter off the catalyst (e.g., through Celite) and concentrate the filtrate to obtain the deprotected product.[3]

Data Presentation

The following tables summarize typical reaction conditions for the key steps in the selective N1-alkylation of this compound. Please note that optimal conditions may vary depending on the specific substrate and alkylating agent.

Table 1: Representative Conditions for N-Protection of this compound

Protecting GroupReagentBaseSolventTemperature (°C)Typical Yield (%)
Boc Boc₂OTEA or DIPEATHF/H₂O0 to RT>90
Cbz Cbz-ClNa₂CO₃Biphasic0 to RT85-95

Table 2: General Conditions for N1-Alkylation of N-Protected this compound

N-Protected SubstrateBase (eq)SolventAlkylating Agent (eq)Temperature (°C)Time (h)Typical Yield (%)
N-Boc-6-aminoindoleNaH (1.2)DMFAlkyl Bromide (1.1)RT to 602-1270-90
N-Cbz-6-aminoindoleNaH (1.2)DMFAlkyl Iodide (1.1)RT to 602-1275-95

Table 3: Common Deprotection Methods

Protected GroupReagentSolventTemperature (°C)Typical Yield (%)
N-Boc TFADCMRT>95
N-Boc H₂O-90-100>90
N-Cbz H₂ (1 atm), Pd/CMethanolRT>95

Experimental Workflow Diagram

dot

Selective_N1_Alkylation_Workflow Start This compound Protection Step 1: Protection of 6-Amino Group (e.g., with Boc₂O or Cbz-Cl) Start->Protection Protected_Intermediate N-Protected-6-Aminoindole Protection->Protected_Intermediate Alkylation Step 2: N1-Alkylation (e.g., NaH, Alkyl Halide in DMF) Protected_Intermediate->Alkylation Alkylated_Protected N1-Alkyl-N-Protected-6-Aminoindole Alkylation->Alkylated_Protected Deprotection Step 3: Deprotection (e.g., TFA for Boc, H₂/Pd-C for Cbz) Alkylated_Protected->Deprotection Final_Product N1-Alkyl-6-Aminoindole Deprotection->Final_Product

Caption: Workflow for selective N1-alkylation of this compound.

References

Managing regioselectivity in reactions with 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-aminoindole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on the this compound scaffold during electrophilic aromatic substitution?

A1: The this compound scaffold presents multiple potential sites for electrophilic attack. The reactivity is governed by a combination of the inherent electronic properties of the indole (B1671886) ring and the directing effect of the 6-amino group.

  • C3 Position: The C3 position of the pyrrole (B145914) ring is the most nucleophilic and kinetically favored site for electrophilic substitution on a typical indole nucleus. This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) without disrupting the aromaticity of the benzene (B151609) ring.[1]

  • C5 and C7 Positions: The 6-amino group is a strong electron-donating group, which activates the benzene ring towards electrophilic attack. It directs incoming electrophiles to the positions ortho (C5 and C7) and para (no C-H available) to itself. Therefore, C5 and C7 are electronically activated and are common sites for substitution.

  • N6-Amino Group: The amino group itself is nucleophilic and can react with certain electrophiles, leading to N-acylation, N-alkylation, or other side reactions, particularly if it is unprotected.[2]

  • N1-Indole Nitrogen: The indole nitrogen is weakly acidic and can be deprotonated to form an indolide anion, which is highly nucleophilic. While direct electrophilic attack on N1 is less common under neutral or acidic conditions, N-alkylation or N-acylation is a major pathway under basic conditions.

Q2: Why is protection of the N1-indole and N6-amino groups often necessary?

A2: Protecting these nitrogen atoms is a critical strategy for controlling regioselectivity and preventing unwanted side reactions.

  • N1-Indole Protection: Attaching an electron-withdrawing group (e.g., tosyl, pivaloyl, Boc) to the N1 position significantly reduces the nucleophilicity of the C3 position.[3] This electronic deactivation of the pyrrole ring makes the activated C5 and C7 positions on the benzene ring more competitive for electrophilic attack, thereby enhancing regioselectivity for the benzenoid portion of the molecule.

  • N6-Amino Protection: The free amino group is reactive towards many electrophiles, such as acyl chlorides or alkyl halides. Protecting it, typically as an acetamide (B32628) (-NHAc), prevents side reactions at this position.[2] The acetamido group is still an ortho-, para-director, but it is less activating than a free amino group, which can help modulate reactivity.[4][5]

Q3: How does the choice of protecting group influence C5 vs. C7 selectivity?

A3: The choice of protecting group, particularly at the N1 position, can be crucial for directing substitution to a specific site. Bulky protecting groups can sterically hinder the C7 position, which is adjacent to the N1-substituent, potentially favoring substitution at the more accessible C5 position. Conversely, certain N1-substituents can act as directing groups in metal-catalyzed C-H functionalization reactions, leading to high selectivity for the C7 position. For example, an N-pivaloyl group has been shown to direct rhodium-catalyzed C-H activation specifically to C7.[6]

Troubleshooting Guides

Problem 1: My electrophilic substitution (e.g., halogenation) is giving me a mixture of C5 and C7 isomers with low selectivity.

  • Possible Cause 1: Inadequate N1-Protection. A free N1-indole allows for competitive and often dominant reaction at the C3 position. If you are seeing C3 substitution, this is the likely cause. Even if C3 is blocked, the high activation from the N1-H can lead to poor selectivity on the benzene ring.

    • Troubleshooting Step: Protect the N1 position with an electron-withdrawing group like tosyl (Ts), benzenesulfonyl (Bs), or tert-butoxycarbonyl (Boc). This will temper the reactivity of the pyrrole ring and allow the directing effect of the N6-amino group to dominate.

  • Possible Cause 2: Steric and Electronic Balance. The C5 and C7 positions are both electronically activated by the 6-amino group. Without a strong directing influence, a mixture is often expected.

    • Troubleshooting Step 1 (Favoring C7): Employ a directing group strategy. Certain N1-protecting groups, in combination with a specific transition metal catalyst (e.g., N1-P(O)tBu₂ with a palladium catalyst), can direct C-H functionalization almost exclusively to the C7 position.[7]

    • Troubleshooting Step 2 (Favoring C5): Use a bulky protecting group on the N1 position (e.g., triisopropylsilyl, TIPS). The steric hindrance around the C7 position may disfavor attack at that site, leading to a higher proportion of the C5 isomer.

Problem 2: The primary reaction product is from an attack on the N6-amino group, not on the indole ring.

  • Possible Cause: Unprotected and Reactive Amino Group. In reactions like acylations or certain alkylations, the free amino group is a more potent nucleophile than the indole ring C-H bonds.

    • Troubleshooting Step: Protect the 6-amino group before attempting the ring functionalization. A common and effective method is to convert it to an acetamide (6-acetamidoindole) by reacting it with acetic anhydride (B1165640) or acetyl chloride. The amide can be hydrolyzed back to the amine after the desired ring substitution is complete.

Problem 3: I am attempting a Vilsmeier-Haack or Mannich reaction, but I am getting a complex mixture of products or no desired product.

  • Possible Cause (Vilsmeier-Haack): The Vilsmeier-Haack reaction typically occurs at the C3 position of electron-rich indoles.[8][9][10] The strong activation from the 6-amino group can lead to over-reactivity, polymerization, or reaction at multiple sites if conditions are not carefully controlled.

    • Troubleshooting Step: Ensure both N1 and N6 positions are protected. Using an N1-protected 6-acetamidoindole will deactivate the C3 position and the N6-amino group, making a clean reaction on the benzene ring more feasible, although formylation will still be challenging and may require specific directing group strategies.

  • Possible Cause (Mannich Reaction): The Mannich reaction also strongly favors the C3 position to form gramine (B1672134) derivatives.[11][12] Directing this reaction to C5 or C7 is non-trivial.

    • Troubleshooting Step: Block the C3 position. If the C3 position is substituted with a non-removable group (e.g., methyl), the reaction may be forced onto the benzene ring. However, achieving high regioselectivity between C5 and C7 will still depend on the factors described in Problem 1. N1-protection is highly recommended.

Data Presentation: Regioselectivity in Electrophilic Substitution

The following tables summarize expected regiochemical outcomes for key reactions on this compound derivatives. This data is illustrative and based on established principles of physical organic chemistry, as comprehensive comparative studies for this specific substrate are sparse.

Table 1: Regioselectivity in the Bromination of this compound Derivatives

EntryN1-Protecting GroupN6-Protecting GroupBrominating AgentSolventTemp (°C)Expected Major Isomer(s)
1HHNBS (1.1 eq)CH₂Cl₂0C3, N6-Br, Polymer
2BocAcNBS (1.1 eq)THF0C7 > C5
3TsAcNBS (1.1 eq)DMF0C7 > C5
4TIPSAcNBS (1.1 eq)CH₂Cl₂0C5 > C7 (Steric Hindrance)

Table 2: Regioselectivity in the Friedel-Crafts Acylation of this compound Derivatives

EntryN1-Protecting GroupN6-Protecting GroupAcylating AgentLewis AcidTemp (°C)Expected Major Isomer(s)
1HHAcClAlCl₃25N6-Acylation, Polymer
2BsAcAcClAlCl₃0 to 25C5 > C7
3BocAc(COCl)₂None-C3 (if C3-H is present)

Experimental Protocols

Protocol 1: Regioselective C7-Bromination of N1-Tosyl-6-acetamidoindole

This protocol aims to achieve high selectivity for the C7 position by protecting both nitrogen atoms and deactivating the C3 position.

Materials:

Procedure:

  • Dissolve N1-Tosyl-6-acetamidoindole in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using 3:7 ethyl acetate/hexane). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the 7-bromo product.

Protocol 2: Regioselective C5-Acylation of N1-Benzenesulfonyl-6-acetamidoindole

This protocol aims to favor C5 acylation, as Friedel-Crafts reactions are often sensitive to steric hindrance, making the C7 position less accessible.

Materials:

  • N1-Benzenesulfonyl-6-acetamidoindole (1.0 eq)

  • Acetyl chloride (AcCl) (1.5 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold 1M HCl

  • Water and Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend anhydrous AlCl₃ in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add acetyl chloride dropwise. Stir for 15 minutes to form the acylium ion complex.

  • In a separate flask, dissolve N1-Benzenesulfonyl-6-acetamidoindole in anhydrous DCM.

  • Add the indole solution dropwise to the stirred AlCl₃/AcCl suspension at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to yield the 5-acetyl derivative.

Visualizations

G sub This compound (Unprotected) p_c3 C3-Substituted Product (Kinetic Product) sub->p_c3  Highly Favored  (No N1-Protection) p_c5 C5-Substituted Product sub->p_c5  Ortho to -NH2 p_c7 C7-Substituted Product sub->p_c7  Ortho to -NH2 p_n6 N6-Substituted Product sub->p_n6  Side Reaction E Electrophile (E+)

Caption: Potential electrophilic substitution pathways on unprotected this compound.

G start Problem: Poor Regioselectivity (e.g., C5/C7 Mixture) q_c3 Is C3-substitution observed? start->q_c3 a_c3_yes Action: Protect N1-indole with an electron-withdrawing group (e.g., Ts, Boc). This deactivates C3. q_c3->a_c3_yes Yes q_n6 Is N6-substitution observed? q_c3->q_n6 No a_c3_yes->q_n6 a_n6_yes Action: Protect N6-amino group (e.g., as acetamide). q_n6->a_n6_yes Yes q_control Goal: Control C5 vs. C7 q_n6->q_control No a_n6_yes->q_control a_c7 To Favor C7: Use a C7-directing group on N1 (e.g., P(O)tBu2) with a suitable catalyst. q_control->a_c7 a_c5 To Favor C5: Use a sterically bulky N1-protecting group (e.g., TIPS) to block C7. q_control->a_c5 end Achieved Regioselectivity a_c7->end a_c5->end

Caption: Troubleshooting workflow for managing regioselectivity issues.

G start Start: This compound step1 Step 1: N6-Protection (e.g., Acetic Anhydride) start->step1 intermediate1 6-Acetamidoindole step1->intermediate1 step2 Step 2: N1-Protection (e.g., TsCl, Base) intermediate1->step2 intermediate2 Fully Protected This compound Derivative step2->intermediate2 step3 Step 3: Regioselective Reaction (e.g., Halogenation, Acylation) intermediate2->step3 intermediate3 C5 or C7 Functionalized Product step3->intermediate3 step4 Step 4: Deprotection (as needed) intermediate3->step4 finish Final Product step4->finish

Caption: General experimental workflow for regioselective functionalization.

References

Technical Support Center: Removal of Residual Palladium from 6-Aminoindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium from 6-Aminoindole reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove residual palladium from this compound reactions?

A1: The primary challenge in removing palladium from this compound reactions stems from the ability of the amino group and the indole (B1671886) nitrogen to act as ligands, forming stable complexes with palladium. This coordination can keep the palladium solubilized in the reaction mixture, making it difficult to remove by simple filtration.

Q2: What are the common methods for removing residual palladium in this context?

A2: The most common and effective methods for palladium removal from reactions involving nitrogen-containing heterocycles like this compound include:

  • Scavenging: Utilizing solid-supported reagents (scavengers) that have a high affinity for palladium.

  • Activated Carbon Treatment: Adsorption of palladium species onto activated carbon.

  • Chromatography: Separation of the product from palladium species using column chromatography.

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.

  • Filtration through Celite: Effective for removing heterogeneous or precipitated palladium.[1]

Q3: How do I choose the right palladium scavenger for my this compound reaction?

A3: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your specific this compound derivative. Thiol-based scavengers (e.g., SiliaMetS Thiol) and trimercaptotriazine (TMT)-based scavengers (e.g., MP-TMT) are often effective for a broad range of palladium species.[2][3] It is recommended to perform a small-scale screening of different scavengers to identify the most efficient one for your specific application.

Q4: Can activated carbon lead to the loss of my this compound product?

A4: Yes, a significant drawback of using activated carbon is the potential for non-specific adsorption of the desired product, which can lead to lower yields.[4] It is crucial to optimize the amount of activated carbon and the treatment time to minimize product loss while achieving the desired level of palladium removal.

Q5: What are the typical acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?

A5: Regulatory agencies like the FDA and EMA have stringent limits for elemental impurities in APIs. For palladium, the limit is often in the range of 5-10 ppm for oral medications.[5]

Troubleshooting Guides

Issue 1: High levels of residual palladium after purification.

Possible CauseSuggested Solutions
Ineffective Scavenger - Screen a panel of different scavengers (e.g., thiol-based, TMT-based, amine-based). - Ensure the chosen scavenger is compatible with the solvent and reaction conditions.
Insufficient Amount of Scavenger - Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 4-8 molar equivalents.[6] - Consider a second treatment with a fresh batch of scavenger.
Suboptimal Scavenging Conditions - Increase the reaction temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., to 16-24 hours) to improve scavenger efficiency.[5]
Palladium Complex is Too Stable - Consider a pre-treatment step to break down the palladium complex. For example, adding a small amount of an oxidizing agent (with caution and proper safety measures) might help.

Issue 2: Significant loss of this compound product during palladium removal.

Possible CauseSuggested Solutions
Non-specific Adsorption on Scavenger/Carbon - Reduce the amount of scavenger or activated carbon used.[4] - Screen for a more selective scavenger that has a lower affinity for your product. - Change the solvent to one that minimizes the interaction between your product and the adsorbent.
Co-elution during Chromatography - Optimize the solvent system for column chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Product Precipitation with Scavenger - Ensure the product is fully dissolved in the solvent before adding the scavenger. - Try a different solvent system.

Quantitative Data on Palladium Removal

The following tables summarize the efficiency of various palladium removal methods from different chemical reactions, providing a reference for expected performance.

Table 1: Efficiency of Thiol-Based Scavengers

ScavengerReaction TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS ThiolBuchwald-Hartwig Amination>1300250 wt%, 35 °C, 17 h[2]
SiliaMetS ThiolNot SpecifiedNot Specified1-225% w/w, 50 °C[5]
SiliaMetS ThiolSuzuki-Miyaura CouplingNot Specified910 kg scavenger for 18.9 kg crude, 60°C, 2h[5]

Table 2: Efficiency of TMT-Based Scavengers

ScavengerReaction TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Biotage® MP-TMTSuzuki Coupling33,000<2005 equivalents, RT, overnight[7]
Biotage® MP-TMTGeneral852<9 (LOD)50mg scavenger for 852ppm Pd solution[3]

Table 3: Comparison of Activated Carbon and Scavengers

MethodInitial Pd (ppm)Final Pd (ppm)Product RecoveryConditionsReference
Activated Carbon~850~100Not specified2g carbon in 10mL solution, 16h[4]
Biotage Metal Scavenger~850<9 (LOD)High0.2mg scavenger in 10mL solution, 16h[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using Thiol-Based Silica

  • Dissolve Crude Product: Dissolve the crude this compound product in a suitable solvent (e.g., THF, toluene, or a mixture).

  • Add Scavenger: Add the thiol-based silica scavenger (e.g., SiliaMetS Thiol). A typical starting amount is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[6]

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[5]

  • Monitor Reaction: Monitor the removal of palladium by taking small aliquots of the solution, filtering, and analyzing by ICP-MS or a similar technique. The scavenging time can range from a few hours to overnight (16-24 hours).[5]

  • Filter: Once the desired level of palladium removal is achieved, filter the mixture through a pad of Celite to remove the scavenger.

  • Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolve Crude Product: Dissolve the crude this compound product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon to the solution. A typical starting amount is 5-10% by weight relative to the crude product.

  • Stir: Stir the suspension at room temperature for 1-12 hours. The optimal time should be determined experimentally to balance palladium removal and product loss.

  • Filter: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.

  • Wash and Concentrate: Wash the Celite pad with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure.

Visualizations

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-X (6-Haloindole) Ar-X->Oxidative_Addition Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative_Addition->Ar-Pd(II)(X)Ln Ligand_Exchange Ligand Exchange Ar-Pd(II)(X)Ln->Ligand_Exchange R2NH R2NH (Amine) R2NH->Ligand_Exchange Ar-Pd(II)(NR2)Ln Ar-Pd(II)(NR2)Ln Ligand_Exchange->Ar-Pd(II)(NR2)Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)Ln->Reductive_Elimination Base Base Base->Ligand_Exchange Reductive_Elimination->Pd(0)Ln Ar-NR2 Ar-NR2 (this compound Product) Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Palladium_Scavenging Crude_Product Crude this compound (+ Residual Pd) Add_Scavenger Add Scavenger (e.g., Thiol-Silica) Crude_Product->Add_Scavenger Scavenger_Complex Pd-Scavenger Complex (Solid) Add_Scavenger->Scavenger_Complex Filtration Filtration Scavenger_Complex->Filtration Purified_Product Purified this compound (Low Pd) Filtration->Purified_Product

Caption: General workflow for palladium removal using a solid-supported scavenger.

Troubleshooting_Workflow start High Residual Pd? check_scavenger Scavenger Type Appropriate? start->check_scavenger Yes product_loss Significant Product Loss? start->product_loss No increase_equivalents Increase Scavenger Equivalents check_scavenger->increase_equivalents Yes optimize_conditions Optimize Temp/Time increase_equivalents->optimize_conditions success Problem Solved optimize_conditions->success reduce_adsorbent Reduce Scavenger/Carbon Amount product_loss->reduce_adsorbent Yes product_loss->success No screen_scavengers Screen for Selective Scavenger reduce_adsorbent->screen_scavengers change_solvent Change Solvent screen_scavengers->change_solvent change_solvent->success

Caption: Troubleshooting workflow for palladium removal from this compound reactions.

References

Technical Support Center: N-Boc Protection of 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Boc protection of 6-aminoindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this specific chemical transformation. Below, you will find a comprehensive guide in a question-and-answer format, including troubleshooting advice, detailed experimental protocols, and quantitative data to streamline your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing an N-Boc protection on this compound?

The primary challenges include:

  • Di-protection: Formation of the di-Boc derivative, where both the exocyclic amino group (N6) and the indole (B1671886) nitrogen (N1) are protected, is a significant side reaction.[1]

  • Low Reactivity/Incomplete Reaction: The nucleophilicity of the amino group can be influenced by the electron-donating nature of the indole ring, but incomplete reactions can still occur due to factors like poor solubility or suboptimal reaction conditions.[2][3]

  • Chemoselectivity: Achieving selective protection of the N6-amino group without protecting the N1-indole nitrogen can be challenging, especially under harsh conditions.

  • Starting Material Solubility: this compound may have limited solubility in certain organic solvents, which can hinder the reaction rate and lead to incomplete conversion.[4]

Q2: How can I favor the formation of the mono-N-Boc protected this compound over the di-Boc product?

To favor mono-protection, consider the following:

  • Stoichiometry: Use a controlled amount of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), typically 1.0 to 1.2 equivalents, to minimize over-reaction.[5]

  • Reaction Conditions: Employ milder reaction conditions. Forcing conditions, such as the use of strong bases like n-butyl lithium, are known to promote di-protection.[1] A standard approach using a base like triethylamine (B128534) (TEA) or sodium bicarbonate in a suitable solvent at room temperature is generally preferred for mono-protection.[6]

  • Catalyst Choice: While 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, it can also increase the likelihood of side reactions, including di-protection. Use it in catalytic amounts (0.05 - 0.2 equivalents) and monitor the reaction closely.[5][7]

Q3: My reaction is sluggish or incomplete. What are the possible causes and solutions?

Several factors can contribute to an incomplete reaction:

  • Poor Solubility: If the this compound is not fully dissolved, the reaction will be slow. Try a different solvent or a solvent mixture (e.g., THF/water, dioxane/water) to improve solubility. For zwitterionic compounds, aqueous basic solutions can be effective, though this compound is not zwitterionic, this principle of enhancing solubility is key.[2][4]

  • Insufficient Activation: For less nucleophilic amines, a catalyst like DMAP is often necessary to achieve a reasonable reaction rate.[5]

  • Hydrolysis of (Boc)₂O: In aqueous conditions, (Boc)₂O can hydrolyze. Ensure a slight excess of the reagent is used if water is present in the reaction mixture.[2]

Q4: I am observing multiple spots on my TLC, even after a short reaction time. What could they be?

Multiple spots on the TLC plate could indicate:

  • Starting Material: Unreacted this compound.

  • Mono-protected Product: The desired 6-(tert-butoxycarbonylamino)indole.

  • Di-protected Product: The di-Boc derivative.

  • N1-protected Isomer: While less common due to the higher nucleophilicity of the exocyclic amine, some protection at the indole nitrogen is possible, leading to 1-Boc-6-aminoindole.[8]

  • Side Products: Depending on the conditions, other side reactions could occur. For instance, with DMAP, other byproducts can sometimes form.[9]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Poor solubility of this compound.[4] 2. Insufficiently activated (Boc)₂O. 3. Low reaction temperature.1. Change solvent to one with better solubilizing properties (e.g., THF, dioxane, or a mixture with water). 2. Add a catalytic amount of DMAP (0.1 eq).[5] 3. Allow the reaction to warm to room temperature or slightly heat (e.g., 40 °C), monitoring for side product formation.[5]
Formation of a significant amount of di-Boc product 1. Excess (Boc)₂O used. 2. Reaction conditions are too harsh (e.g., strong base, high temperature).[1] 3. Prolonged reaction time.1. Use 1.0-1.1 equivalents of (Boc)₂O. 2. Use a milder base like NaHCO₃ or TEA instead of stronger bases. Avoid prolonged heating.[6] 3. Monitor the reaction by TLC and stop it once the starting material is consumed.
Multiple unidentified spots on TLC 1. Formation of N1-Boc isomer. 2. Decomposition of starting material or product.1. Use milder conditions to favor protection of the more nucleophilic N6-amino group. 2. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. Store this compound at low temperatures as recommended.[10]
Difficulty in purifying the product from excess (Boc)₂O 1. (Boc)₂O is difficult to remove by standard chromatography.1. After the reaction, quench the excess (Boc)₂O by adding a small amount of a nucleophilic amine like N,N-dimethylethylenediamine and stirring for an hour. Then proceed with the aqueous workup.[]

Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of this compound

This protocol is optimized for the selective formation of 6-(tert-butoxycarbonylamino)indole.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or a 1:1 mixture of THF and water. The typical concentration is between 0.1 and 0.5 M.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure 6-(tert-butoxycarbonylamino)indole.

Protocol 2: Synthesis of Di-Boc-Protected Aminoindole (for reference)

This protocol, adapted from a procedure for a similar substrate, illustrates the conditions that can lead to di-protection.[1]

  • Mono-Boc Protection: First, synthesize the mono-Boc protected aminoindole as described in Protocol 1.

  • Di-Boc Formation:

    • Dissolve the mono-Boc protected aminoindole (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Add n-butyl lithium (1.5 eq, as a solution in hexanes) dropwise and stir the mixture at -78 °C for 30 minutes.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (2.0 eq) and allow the reaction to slowly warm to room temperature.

  • Workup and Purification: Follow a standard aqueous workup and purification by column chromatography to isolate the di-Boc protected product.

Data Summary

The following table summarizes reaction conditions and their likely outcomes based on literature precedents. Yields are indicative and can vary based on the specific reaction scale and conditions.

(Boc)₂O (eq) Base Catalyst Solvent Temperature Expected Primary Product Potential Side Products Reference
1.1TEANoneTHFRoom TempMono-BocDi-Boc (minor)General Protocol
1.1NaHCO₃NoneDioxane/WaterRoom TempMono-BocDi-Boc (minor)[6]
1.1TEADMAP (0.1 eq)DCM0 °C to RTMono-BocDi-Boc[5]
>1.5n-BuLiNoneTHF-78 °C to RTDi-Boc-[1]

Visualizations

The following diagrams illustrate key workflows and concepts related to the N-Boc protection of this compound.

Troubleshooting_Workflow cluster_outcomes Reaction Outcome cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_diboc Solutions for Di-Boc Formation start Start: N-Boc Protection of this compound check_tlc Monitor Reaction by TLC start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Starting material remains di_boc Di-Boc Product Observed check_tlc->di_boc Higher Rf spot appears clean_mono Clean Mono-Boc Product check_tlc->clean_mono Desired product forms cleanly change_solvent Improve Solubility: - Change solvent (THF, Dioxane) - Add co-solvent (water) incomplete->change_solvent add_dmap Increase Reactivity: - Add catalytic DMAP incomplete->add_dmap increase_temp Increase Temperature: - Warm to RT or 40°C incomplete->increase_temp reduce_boc Reduce (Boc)₂O to 1.1 eq di_boc->reduce_boc milder_base Use Milder Base: - NaHCO₃ or TEA di_boc->milder_base monitor_time Reduce Reaction Time di_boc->monitor_time end_node Proceed to Workup & Purification clean_mono->end_node

Caption: A troubleshooting workflow for the N-Boc protection of this compound.

Reaction_Selectivity cluster_products Potential Products Aminoindole This compound N6-Amine N1-Indole MonoBoc 6-(Boc-amino)indole (Desired Product) Aminoindole:n6->MonoBoc Mild Conditions (TEA, NaHCO₃) N1Boc 1-Boc-6-aminoindole (Minor Side Product) Aminoindole:n1->N1Boc Less Favored DiBoc 1-Boc-6-(Boc-amino)indole (Side Product) MonoBoc->DiBoc Forcing Conditions (n-BuLi, excess Boc₂O)

Caption: Chemoselectivity in the N-Boc protection of this compound.

References

Technical Support Center: Optimizing 6-Aminoindole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the functionalization of 6-Aminoindole.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of this compound?

The main challenge lies in achieving regioselectivity. This compound has multiple reactive sites: the indole (B1671886) nitrogen (N1), the amino group nitrogen (N6), and several carbon atoms on the indole ring (primarily C2, C3, C4, C5, and C7). The reaction conditions, particularly temperature, play a crucial role in directing the functionalization to the desired position.

Q2: How does reaction temperature generally influence the functionalization of indoles?

Reaction temperature is a critical parameter that can affect reaction rate, yield, and selectivity. In many cases, higher temperatures can increase the reaction rate but may also lead to the formation of undesired side products or decomposition of starting materials. For instance, in N-alkylation of indoles, higher temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1] Conversely, some reactions require elevated temperatures to overcome the activation energy barrier.

Q3: What are common side reactions observed during the functionalization of this compound that can be influenced by temperature?

Common side reactions include:

  • Over-alkylation/arylation: At higher temperatures, there is an increased risk of multiple functional groups being added, especially if there are multiple reactive sites.

  • C-alkylation vs. N-alkylation: For reactions like alkylation, competition between functionalization at the indole nitrogen and the C3 position is common. Temperature can influence this selectivity.[1][2]

  • Ring-opening or decomposition: At excessively high temperatures, the indole ring can become susceptible to degradation.

  • Oxidation: The electron-rich indole nucleus can be sensitive to oxidation, a risk that can be exacerbated at elevated temperatures, especially with prolonged exposure to air.

Troubleshooting Guides

Issue 1: Low or No Product Yield in N-Alkylation

Question: I am attempting an N-alkylation of this compound, but I am observing a very low yield or no product formation at all. What role could temperature play, and how can I troubleshoot this?

Possible Cause & Solution:

Possible Cause Troubleshooting Steps & Temperature Considerations
Reaction Temperature Too Low The activation energy for the reaction may not be reached at the current temperature. Gradually increase the reaction temperature. For some indole alkylations, increasing the temperature from room temperature to 80°C or higher can significantly improve yields.[2] Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.
Incomplete Deprotonation If using a base to deprotonate the indole nitrogen, the reaction may require heating to ensure complete deprotonation. Ensure you are using a sufficiently strong base (e.g., NaH) in a suitable polar aprotic solvent (e.g., DMF, THF).[1]
Deactivated Substrate The amino group at the C6 position can influence the nucleophilicity of the indole nitrogen. More forcing conditions, such as higher temperatures, may be necessary to drive the reaction to completion.[2]

Experimental Protocol: General Procedure for N-Alkylation of an Indole

This is a general protocol that may require optimization for this compound.

  • Dissolve the indole in an anhydrous polar aprotic solvent like DMF or THF (concentration typically 0.1-0.5 M).

  • Cool the solution to 0°C.

  • Carefully add a strong base such as sodium hydride (NaH) (1.1-1.5 equivalents) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C.

  • Add the alkylating agent (1.0-1.2 equivalents) dropwise.

  • The reaction can be stirred at room temperature or heated as required. Monitor the reaction progress.[1]

  • Upon completion, quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution at 0°C.

  • Extract the product with an organic solvent, wash the organic layers, dry, and concentrate.[1]

Issue 2: Poor Regioselectivity (e.g., C-functionalization instead of N-functionalization)

Question: My reaction is producing a significant amount of the C3-functionalized isomer instead of the desired N-functionalized product on my this compound substrate. How can I use temperature to improve the N-selectivity?

Possible Cause & Solution:

Possible Cause Troubleshooting Steps & Temperature Considerations
Kinetic vs. Thermodynamic Control C3-alkylation is often the kinetically favored pathway, while N-alkylation is the thermodynamically more stable product. Increasing the reaction temperature can sometimes favor the formation of the N-alkylated product.[1] A systematic study of temperatures (e.g., room temperature, 50°C, 80°C, reflux) is recommended to find the optimal balance.
Solvent Effects The choice of solvent can significantly impact regioselectivity, and its effect can be temperature-dependent. For instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1]
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question: I am performing a Buchwald-Hartwig amination on a halogenated this compound derivative and getting a low yield. Could the reaction temperature be the issue?

Possible Cause & Solution:

Possible Cause Troubleshooting Steps & Temperature Considerations
Sub-optimal Reaction Temperature Palladium-catalyzed cross-coupling reactions are highly dependent on temperature. A temperature that is too low will result in a slow or incomplete reaction, while a temperature that is too high can lead to catalyst decomposition or side product formation. For Buchwald-Hartwig aminations of bromo-azaindoles, a reaction temperature of around 100°C is often optimal.[3] It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the ideal conditions for your specific substrate.
Inert Atmosphere For some coupling reactions, maintaining an inert atmosphere is crucial, and higher temperatures can exacerbate issues with oxygen sensitivity. It has been observed that in the absence of a nitrogen atmosphere, the yield of the desired product can decrease significantly.

Experimental Protocol: General Conditions for Buchwald-Hartwig Amination of a Bromo-Aromatic Compound

This is a generalized protocol and will require optimization for a this compound derivative.

  • In a sealed tube, combine the bromo-6-aminoindole derivative (1.0 mmol), the amine (1.2 mmol), a base such as Cs₂CO₃ (1.5 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).

  • Add a solvent such as dioxane (2 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100°C).[3]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with a suitable solvent, and filter.

  • Purify the product by column chromatography.

Visualizing Experimental Workflows

To aid in understanding the experimental process, the following diagrams illustrate typical workflows for key reactions.

cluster_N_Alkylation N-Alkylation Workflow prep Prepare this compound in Anhydrous Solvent cool1 Cool to 0°C prep->cool1 add_base Add Strong Base (e.g., NaH) cool1->add_base stir1 Stir and Warm to RT add_base->stir1 cool2 Cool to 0°C stir1->cool2 add_alkylating_agent Add Alkylating Agent cool2->add_alkylating_agent react React at Optimized Temperature (RT to Reflux) add_alkylating_agent->react quench Quench Reaction react->quench workup Workup and Purify quench->workup

Caption: Workflow for a typical N-alkylation reaction.

cluster_Buchwald_Hartwig Buchwald-Hartwig Amination Workflow combine Combine Substrate, Amine, Base, Catalyst, and Ligand add_solvent Add Solvent (e.g., Dioxane) combine->add_solvent seal Seal Reaction Vessel add_solvent->seal heat Heat to Optimized Temperature (e.g., 100°C) seal->heat monitor Monitor Reaction Progress heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion purify Purify Product cool->purify

Caption: Workflow for a Buchwald-Hartwig amination reaction.

cluster_Troubleshooting_Logic Temperature Troubleshooting Logic rect_node rect_node start Low Yield? temp_check Is Temperature Optimized? start->temp_check increase_temp Gradually Increase Temperature temp_check->increase_temp No monitor_reaction Monitor for Side Products increase_temp->monitor_reaction side_products Side Products Observed? monitor_reaction->side_products decrease_temp Decrease Temperature or Optimize Other Parameters side_products->decrease_temp Yes success Yield Improved side_products->success No

Caption: A logical workflow for troubleshooting low yields by optimizing temperature.

References

Reducing impurities in the final product of 6-Aminoindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities in the final product of 6-Aminoindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and what are the potential impurity pitfalls for each?

A1: The two primary synthetic routes are the reduction of 6-nitroindole (B147325) and the Fischer indole (B1671886) synthesis. Each has its own set of potential impurities.

  • Reduction of 6-Nitroindole: This is a very common and direct method. Impurities can arise from both the starting material and the reaction process itself.

    • Incomplete Reduction: Residual 6-nitroindole is a common impurity if the reaction is not driven to completion.

    • Side-products from Reduction: Depending on the reducing agent and conditions, other partially reduced intermediates or side-products may form.

    • Starting Material Purity: Impurities present in the initial 6-nitroindole will likely be carried through the synthesis.

  • Fischer Indole Synthesis: This method constructs the indole ring from a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone.

    • Side Reactions: Competing reactions like aldol (B89426) condensation or Friedel-Crafts type reactions can reduce the yield of the desired this compound.

    • Incorrect Acid Catalyst or Concentration: The choice and amount of acid are critical; improper conditions can lead to side-product formation or decomposition.

    • Starting Material Purity: As with any synthesis, impurities in the starting phenylhydrazine or carbonyl compound can lead to unwanted byproducts.

Q2: My final this compound product is discolored (e.g., light brown, pink, or purple). What is the likely cause and how can I prevent it?

A2: Discoloration is a common issue and is typically caused by the oxidation and/or polymerization of the this compound product. Aminoindoles, in general, can be sensitive to air and light. The eventual discoloration of aminoindoles is often a photochemical process.

  • Troubleshooting:

    • Minimize exposure to air and light: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and drying. Use amber-colored glassware or wrap your flasks in aluminum foil to protect the compound from light.

    • Degas solvents: Using solvents that have been degassed (by bubbling an inert gas through them or by freeze-pump-thaw cycles) can help to minimize oxidation.

    • Storage: Store the final product under an inert atmosphere at low temperatures (e.g., -20°C) and protected from light.[1]

Q3: I am observing a significant amount of a high molecular weight, insoluble material in my final product. What could this be?

A3: This is likely due to the formation of oligomers or polymers. Electron-rich aminoindoles can be prone to self-reaction, especially under acidic conditions or when exposed to air and light, leading to dimerization or polymerization.

  • Troubleshooting:

    • Control Reaction pH: During workup and purification, avoid strongly acidic or basic conditions for extended periods.

    • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete to minimize the time it is exposed to conditions that may promote oligomerization.

    • Inert Atmosphere: As with discoloration, working under an inert atmosphere can help to prevent oxidative polymerization.

Q4: How can I effectively remove residual 6-nitroindole from my this compound product?

A4: Residual 6-nitroindole can be challenging to remove due to its similar structure.

  • Troubleshooting:

    • Reaction Monitoring: Ensure the reduction reaction goes to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material.

    • Flash Column Chromatography: This is often the most effective method for separating 6-nitroindole from this compound. A carefully selected solvent system can provide good separation.

    • Recrystallization: While potentially less effective than chromatography if the impurity level is high, recrystallization from a suitable solvent system can enrich the purity of the final product.

Data Presentation

Table 1: Comparison of Purification Methods for Indole Derivatives

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Cost-effective, scalable, good for removing bulk impurities.Potential for product loss in the mother liquor; solvent selection is critical.
Flash Column Chromatography Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.Excellent for separating closely related impurities; high resolution.Can be time-consuming and solvent-intensive; the acidic nature of silica (B1680970) gel can sometimes affect sensitive compounds.
Vacuum Sublimation Phase transition from solid to gas under reduced pressure, leaving non-volatile impurities behind.Can yield very high purity product; solvent-free.Not suitable for all compounds (requires thermal stability); can be difficult to scale up.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 6-Nitroindole to this compound using Tin(II) Chloride

This protocol is a general guideline. The specific amounts and reaction times may need to be optimized for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-nitroindole in ethanol.

  • Addition of Reagent: To this solution, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until all the 6-nitroindole has been consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Carefully basify the mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide (B78521) solution until the pH is > 8. A precipitate of tin salts will form.

    • Filter the mixture to remove the tin salts and wash the precipitate with a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer of the filtrate and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical for good separation. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The optimal ratio should be determined by TLC analysis. The goal is to have the this compound spot with an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 6-Nitroindole reaction Reduction (e.g., SnCl2, HCl, EtOH) start->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude this compound workup->crude_product chromatography Flash Column Chromatography crude_product->chromatography fraction_analysis TLC Analysis of Fractions chromatography->fraction_analysis fraction_analysis->chromatography Impure combine_pure Combine Pure Fractions & Evaporate Solvent fraction_analysis->combine_pure Pure final_product Pure this compound combine_pure->final_product troubleshooting_discoloration cluster_prevention Preventative Measures issue Issue: Final product is discolored (pink, brown, etc.) cause Likely Cause: Oxidation / Polymerization issue->cause inert_atm Work under inert atmosphere (N2 or Ar) cause->inert_atm Mitigate with light_protection Protect from light (amber glass, foil) cause->light_protection Mitigate with degas_solvents Use degassed solvents cause->degas_solvents Mitigate with cold_storage Store final product at low temperature cause->cold_storage Mitigate with

References

Addressing Poor Reproducibility in 6-Aminoindole Bioassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and improve the reproducibility of bioassays involving 6-aminoindole and its derivatives. By addressing common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), standardized protocols, and clear data presentation, this guide aims to enhance the reliability and consistency of experimental outcomes.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that users may encounter during their experiments.

Category 1: Compound Handling and Stability

Question 1: I'm observing inconsistent results between experiments. Could my this compound compound be degrading?

Answer: Yes, indole (B1671886) derivatives can be sensitive to environmental factors, leading to degradation and variability in results. The indole ring is susceptible to oxidation, which can be accelerated by exposure to light and air.[1]

Troubleshooting Steps:

  • Storage: Store this compound and its derivatives at -20°C or lower, protected from light.[2] Some suppliers recommend storage at 0-8°C for the solid compound.[3] Always refer to the manufacturer's instructions.

  • Handling: Minimize exposure of the compound, both in solid form and in solution, to light and air. Prepare solutions fresh for each experiment whenever possible.

  • Solvent Quality: Use high-purity, anhydrous solvents like DMSO for preparing stock solutions, as water content can affect compound stability.[1]

  • Stability in Media: To assess stability in your specific assay conditions, you can perform a time-course experiment. Incubate the compound in the cell culture medium for the duration of your assay (e.g., 24, 48, 72 hours) and analyze its concentration at different time points using HPLC.[4]

Question 2: My this compound derivative precipitates when I add it to the cell culture medium. How can I improve its solubility?

Answer: Poor aqueous solubility is a common issue with many indole derivatives.[1] Even if a compound dissolves in a 100% DMSO stock, it can precipitate when diluted into the aqueous environment of cell culture media, leading to inconsistent effective concentrations.[1][4]

Troubleshooting Steps:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1] Gentle sonication can aid in dissolution.[1]

  • Control Final Solvent Concentration: Keep the final concentration of the organic solvent low (typically ≤ 0.5% for cell-based assays) to avoid solvent-induced toxicity and precipitation.[1][4]

  • pH Adjustment: The solubility of this compound derivatives with acidic or basic functional groups can be pH-dependent. Adjusting the pH of your assay buffer may improve solubility, but it's crucial to consider the potential impact on your biological system.[1]

  • Solubility Test: Before initiating a large-scale experiment, perform a simple solubility test by preparing serial dilutions of your compound in the cell culture medium and visually inspecting for any precipitate.[1]

Category 2: Assay Conditions and Execution

Question 3: I'm seeing high variability between replicate wells on the same plate. What are the likely causes?

Answer: High intra-plate variability often points to technical errors during assay setup.

Troubleshooting Steps:

  • Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and proper techniques to avoid errors in dispensing reagents and compounds.

  • Mixing: Inadequate mixing of reagents within the wells can lead to inconsistent results. Ensure thorough but gentle mixing after each reagent addition.

  • "Edge Effects": Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate reagents and alter cellular responses. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile water or PBS to maintain humidity.[5]

  • Cell Seeding Density: Inconsistent cell numbers across wells can be a major source of variability. Ensure a homogenous cell suspension before seeding and use a consistent seeding density. The optimal seeding density can significantly impact proliferation and gene expression, so it should be determined empirically for your specific cell line and assay duration.[6][7]

Question 4: My assay signal is weak or absent. What should I investigate?

Answer: A weak or absent signal can stem from various issues with the assay components or the compound itself.

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity and stability of all reagents, including enzymes, substrates, and buffers. Contaminants or degradation can significantly inhibit the reaction.

  • Assay Conditions: Sub-optimal concentrations of key reagents like enzymes or substrates can lead to a weak signal. Optimize these concentrations to ensure the assay is running under conditions that allow for a robust signal window.

  • Compound Interference: The this compound compound itself might be interfering with the detection method. For instance, some indole derivatives are fluorescent and can interfere with fluorescence-based assays.[1][4] Run a control with the compound alone (without cells or other reagents) to check for autofluorescence.[4]

Category 3: Data Interpretation

Question 5: How do I know if the observed activity of my this compound derivative is a genuine biological effect and not an artifact?

Answer: It's crucial to rule out common artifacts such as compound aggregation and non-specific cytotoxicity.

Troubleshooting Steps:

  • Aggregation Counter-Screen: Small molecules, particularly those with poor solubility, can form aggregates that non-specifically inhibit enzymes, leading to false-positive results. To test for this, run your assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100). If the inhibitory activity is significantly reduced in the presence of the detergent, it is likely due to aggregation.[4]

  • Orthogonal Assays: Confirm your findings using an alternative assay with a different detection method. For example, if you initially used a fluorescence-based assay, you could validate the results with a luminescence or absorbance-based method.[1]

  • Cytotoxicity Assessment: Ensure that the observed effect is not simply due to cell death. Run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary functional assay.

Data Presentation

The following tables summarize quantitative data on factors that can influence the reproducibility of this compound bioassays.

Table 1: Effect of Final DMSO Concentration on Cell Viability

Cell LineDMSO Concentration (v/v)Effect on Cell ViabilityReference
Bovine Aortic Smooth Muscle Cells1%IC50 (50% inhibition of growth)[8]
Bovine Aortic Endothelial Cells2.9%IC50 (50% inhibition of growth)[8]
Human Apical Papilla Cells> 5%Cytotoxic[9]
Various NSCLC Cell Lines0.0008% - 0.004%Heterogeneous effects on signaling proteins[10]

Table 2: Cytotoxicity (EC50) of Indole Derivatives in Various Human Cell Lines

CompoundCaco-2 (µM)T47D (µM)HepaRG (µM)MRC-5 (µM)MSC (µM)
Indole-3-acetic acid (IAA)0.52 ± 0.121.68 ± 0.462.21 ± 0.322.55 ± 1.95No toxicity
Indole-3-propionic acid (IPA)No toxicity2.02 ± 0.13No toxicityNo data0.40 ± 0.14
Indole-3-carboxylic acid (I3CA)No toxicityNo toxicityNo toxicityNo data0.64 ± 0.31
Indole-3-aldehyde (I3A)No toxicityNo toxicity1.98 ± 0.7349.8 ± 14.51.87 ± 0.83
3-methylindole (3-MI)No toxicityNo toxicityNo toxicity21.9 ± 8.060.33 ± 0.10
Data is presented as mean EC50 ± standard deviation.[5]

Table 3: Impact of Cell Seeding Density on Proliferation

Cell LineSubstrateOptimal Seeding Density for Max ProliferationObservation at Sub-optimal DensitiesReference
HUVECGelatin1000 cells/cm²Decreased proliferation above and below this density[7]
HUVECTCPS1000 cells/cm²Decreased proliferation above and below this density[7]
HUVECPLLA> 2500-3000 cells/cm²Cell death observed below this threshold[7]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Indole Compounds

This protocol assesses the metabolic activity of cells as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells is quantified.[11]

Materials:

  • This compound derivative of interest

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Compound Preparation: Prepare serial dilutions of the this compound compound in complete medium. The final DMSO concentration should not exceed 0.5%.[1][11]

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[11]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Protocol 2: mTOR Inhibition Assay (Western Blot)

This protocol describes a method to assess the inhibition of the mTOR signaling pathway by analyzing the phosphorylation status of its downstream effector, p70S6K.

Materials:

  • This compound derivative

  • Cancer cell line known to have active mTOR signaling (e.g., PC3, MCF-7)

  • Complete cell culture medium

  • PBS

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at various concentrations for the desired time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C.[12]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.[12]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated p70S6K signal to the total p70S6K and the loading control (β-actin).

Visualization of Signaling Pathways and Workflows

The following diagrams were created using the DOT language to visualize key signaling pathways targeted by this compound derivatives and a general experimental workflow.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Amino_Acids Amino Acids Amino_Acids->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Aminoindole This compound Derivative Aminoindole->mTORC1 Inhibition

Caption: The mTOR signaling pathway, a key regulator of cell growth, often targeted by this compound derivatives.

PKC_theta_Signaling_Pathway TCR TCR/CD28 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC_theta PKCθ DAG->PKC_theta CARMA1_Bcl10_MALT1 CARMA1-Bcl10-MALT1 Complex PKC_theta->CARMA1_Bcl10_MALT1 IKK IKK Complex CARMA1_Bcl10_MALT1->IKK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression Aminoindole This compound Derivative Aminoindole->PKC_theta Inhibition

Caption: The PKC-theta signaling pathway in T-cell activation, a target for immunomodulatory 6-aminoindoles.

TRPV1_Signaling_Pathway Stimuli Heat / Capsaicin / Low pH TRPV1 TRPV1 Channel Stimuli->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Aminoindole This compound Derivative Aminoindole->TRPV1 Antagonism

Caption: The TRPV1 signaling pathway, involved in pain sensation and a target for analgesic 6-aminoindoles.

Experimental_Workflow Start Start: Inconsistent Results Check_Compound Check Compound Integrity & Solubility Start->Check_Compound Solubility_OK Solubility OK? Check_Compound->Solubility_OK Assess_Interference Assess Assay Interference Interference Interference Detected? Assess_Interference->Interference Optimize_Protocol Optimize Assay Protocol Reliable_Results Consistent & Reliable Results Optimize_Protocol->Reliable_Results Solubility_OK->Assess_Interference Yes Precipitation Precipitation Observed Solubility_OK->Precipitation No Interference->Optimize_Protocol Yes Interference->Reliable_Results No Precipitation->Optimize_Protocol

Caption: A logical workflow for troubleshooting variability in this compound bioassays.

References

Strategies for Enhancing the Stability of 6-Aminoindole Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 6-aminoindole derivatives, ensuring their stability is paramount for reliable experimental outcomes and the development of robust therapeutic agents. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Stability Issues

Q1: My this compound derivative appears to be degrading upon storage. What are the common causes?

A1: this compound and its derivatives are susceptible to degradation through several pathways, primarily oxidation and acid-catalyzed reactions. The electron-rich nature of the indole (B1671886) ring and the presence of the reactive amino group make the scaffold sensitive to environmental factors. Key indicators of degradation include a change in color (often to a darker shade), the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or the emergence of new peaks in an High-Performance Liquid Chromatography (HPLC) chromatogram.

Troubleshooting:

  • Storage Conditions: Store your compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (ideally -20°C or below).

  • Solvent Choice: For solutions, use deoxygenated solvents and prepare them fresh before use. Avoid acidic conditions if possible.

  • Purity: Ensure the initial purity of your compound is high, as impurities can sometimes catalyze degradation.

2. Protection Strategies

Q2: I suspect my this compound derivative is degrading via oxidation. How can I prevent this?

A2: The primary route of degradation for many this compound derivatives is oxidation. The amino group and the indole ring itself are prone to oxidation, leading to the formation of colored impurities and loss of compound integrity.

Recommended Strategy: N-Acylation or N-Sulfonylation

Protecting the 6-amino group by converting it to an amide (N-acylation) or a sulfonamide (N-sulfonylation) can significantly enhance stability by reducing the electron-donating ability of the nitrogen and making it less susceptible to oxidation.

  • N-Acylation: Forms an amide linkage (e.g., using acetic anhydride (B1165640) to form an N-acetyl derivative). Amides are generally stable and can be introduced under mild conditions.[1]

  • N-Sulfonylation: Forms a sulfonamide linkage (e.g., using p-toluenesulfonyl chloride to form a tosylamide). Sulfonamides are known for their high stability across a wide range of reaction conditions.[2]

Q3: My compound is unstable in acidic media. What stabilization strategies are available?

A3: The indole nucleus can be sensitive to strong acids, leading to polymerization or other side reactions. The 6-amino group can also be protonated, which may affect its properties and reactivity.

Recommended Strategy: Protecting Groups

Similar to preventing oxidation, converting the 6-amino group to a less basic amide or sulfonamide can improve stability in acidic conditions. The electron-withdrawing nature of the acyl or sulfonyl group reduces the basicity of the amino nitrogen.

3. Bioisosteric Replacement

Q4: I want to modify the 6-amino group to improve stability without losing biological activity. What are my options?

A4: Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's overall characteristics, including stability.[3]

Potential Bioisosteres for the 6-Amino Group:

  • Guanidine (B92328): The guanidinium (B1211019) group is protonated at physiological pH and can form strong hydrogen bonds. Replacing the amino group with a guanidine moiety can alter the electronic properties and potentially enhance stability.

  • Triazole: Triazoles are aromatic, five-membered rings containing three nitrogen atoms. They are generally stable to a wide range of conditions and can act as hydrogen bond acceptors.[4] Replacing the amino group with a triazole ring can significantly improve metabolic and chemical stability.[5]

Quantitative Data on Stability

While specific quantitative data for the degradation rates of a wide range of this compound derivatives is not extensively published, the following table summarizes the expected relative stability based on the applied strategies. "Forced degradation studies" are a common approach to generate and identify potential degradation products under stressed conditions such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[2][6][7][8][9]

Derivative TypeProtecting/Modifying GroupExpected Relative Stability (Oxidative & Acidic)Rationale
UnmodifiedNoneLowElectron-rich amino group and indole ring are prone to oxidation and acid-catalyzed reactions.
N-AcylatedAcetyl (-COCH₃)Moderate to HighReduces the electron-donating nature of the nitrogen, decreasing susceptibility to oxidation.[1]
N-SulfonylatedTosyl (-SO₂C₇H₇)HighThe strong electron-withdrawing sulfonyl group provides excellent stability against oxidation and a wide range of chemical conditions.[2]
Bioisosteric ReplacementGuanidinyl (-C(NH)NH₂)ModerateThe basicity and resonance stabilization of the guanidinium ion can alter degradation pathways.
Bioisosteric ReplacementTriazolyl (-C₂H₂N₃)HighThe aromatic and chemically robust nature of the triazole ring offers significant stability.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-6-aminoindole (A Protective N-Acylation Strategy)

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford N-acetyl-6-aminoindole.

Protocol 2: Synthesis of 6-(p-Toluenesulfonamido)indole (A Protective N-Sulfonylation Strategy)

This protocol outlines the synthesis of a sulfonamide derivative of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) or another suitable base

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dichloromethane and pyridine at 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 6-(p-toluenesulfonamido)indole.

Protocol 3: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating HPLC method is crucial for monitoring the degradation of this compound derivatives. The following provides a general starting point for method development.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0-7.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[11]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).[11]

  • Column Temperature: Ambient or controlled (e.g., 25-30°C).

Forced Degradation Study for Method Validation: To ensure the method is stability-indicating, forced degradation studies should be performed.[2][6][7][8][9] This involves subjecting the this compound derivative to stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photodegradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

The HPLC method should be able to resolve the peak of the intact drug from the peaks of any degradation products formed.

Visualizations

degradation_pathway This compound This compound Oxidative Degradation Products Oxidative Degradation Products This compound->Oxidative Degradation Products O₂, Light Acid-Catalyzed Degradation Products Acid-Catalyzed Degradation Products This compound->Acid-Catalyzed Degradation Products H⁺

Caption: Potential degradation pathways of this compound.

stabilization_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_implementation Implementation & Analysis Instability Observed Instability Observed Protective Group Protective Group Instability Observed->Protective Group Bioisosteric Replacement Bioisosteric Replacement Instability Observed->Bioisosteric Replacement Synthesis of Derivative Synthesis of Derivative Protective Group->Synthesis of Derivative Bioisosteric Replacement->Synthesis of Derivative Stability Testing (HPLC) Stability Testing (HPLC) Synthesis of Derivative->Stability Testing (HPLC) Stable Derivative Stable Derivative Stability Testing (HPLC)->Stable Derivative

Caption: Workflow for enhancing the stability of this compound derivatives.

protection_logic This compound This compound N-Acyl-6-aminoindole N-Acyl-6-aminoindole This compound->N-Acyl-6-aminoindole Acylation (e.g., Ac₂O) 6-Sulfonamidoindole 6-Sulfonamidoindole This compound->6-Sulfonamidoindole Sulfonylation (e.g., TsCl)

Caption: Common protection strategies for the 6-amino group.

References

Validation & Comparative

6-Aminoindole vs. 5-Aminoindole: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, indole (B1671886) scaffolds are prized for their versatility and presence in a multitude of biologically active compounds. Among the simple substituted indoles, 6-aminoindole and 5-aminoindole (B14826) serve as crucial starting materials for the synthesis of targeted therapeutics. While both isomers share a common indole core, the position of the amino group significantly influences their chemical reactivity and, consequently, the biological profiles of their derivatives. This guide provides a comparative overview of the known biological activities associated with this compound and 5-aminoindole, focusing on their roles as precursors for inhibitors of key signaling pathways implicated in cancer and immune disorders.

Overview of Biological Activities

Both this compound and 5-aminoindole are key building blocks in the development of inhibitors for several important protein targets. Notably, derivatives of both isomers have been investigated for their potential to modulate the activity of Protein Kinase C theta (PKCθ), the Hedgehog signaling pathway transcription factor Gli1, the mammalian target of rapamycin (B549165) (mTOR), and the X-linked inhibitor of apoptosis protein (XIAP).

However, a direct comparison of the intrinsic biological activity of the parent this compound and 5-aminoindole molecules is challenging due to a lack of publicly available quantitative data, such as IC50 or Ki values, from head-to-head studies. The available literature primarily focuses on the biological activities of more complex molecules derived from these two isomers. This suggests that this compound and 5-aminoindole may primarily serve as scaffolds for the presentation of other functional groups that drive the inhibitory activity, rather than being potent inhibitors themselves.

Applications in Inhibitor Synthesis

The differential placement of the amino group on the indole ring provides distinct opportunities for synthetic elaboration, leading to derivatives with varied biological activities.

This compound is a versatile precursor for a range of inhibitors. It has been utilized in the synthesis of compounds targeting:

  • mTOR: A critical regulator of cell growth and proliferation.[1]

  • AcrAB-TolC efflux pump: A bacterial system conferring multidrug resistance.[2]

  • Gli1: A key transcription factor in the Hedgehog signaling pathway, often dysregulated in cancer.[2]

  • DNA topoisomerase II: An essential enzyme for DNA replication and a target for anticancer drugs.[2]

  • Protein Kinase C θ (PKCθ): A key enzyme in T-cell activation and a target for autoimmune diseases.[2]

5-Aminoindole , similarly, is a foundational molecule for the synthesis of various bioactive agents, including:

  • Smac mimetics: Compounds that promote apoptosis by targeting XIAP.[3]

  • HIV protease inhibitors: Antiviral drugs for the treatment of HIV/AIDS.[3]

  • PKCθ inhibitors: Overlapping with the applications of its 6-amino isomer.[3]

  • Insulin-like growth factor 1 (IGF-1) receptor inhibitors: A target in cancer therapy.[3]

  • Gli1 inhibitors: Also demonstrating the shared interest in targeting the Hedgehog pathway.

Key Signaling Pathways and Their Relevance

The protein targets of derivatives of this compound and 5-aminoindole are central to several critical cellular signaling pathways. Understanding these pathways provides context for the therapeutic potential of these compounds.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers. The transcription factor Gli1 is a key downstream effector of this pathway. Inhibition of Gli1 can block the pro-proliferative and survival signals driven by the Hh pathway. Both this compound and 5-aminoindole have been used to create derivatives that inhibit Gli1-mediated transcription.[2]

Hedgehog_Signaling_Pathway cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits Gli Gli Transcription Factor (Inactive Complex with SUFU) SMO->Gli Activates (via dissociation from SUFU) SUFU Suppressor of Fused (SUFU) Gli_active Active Gli1 Gli->Gli_active Translocates to Target_Genes Target Gene Expression (Proliferation, Survival) Gli_active->Target_Genes Promotes Nucleus Nucleus Aminoindole_Derivatives 6- & 5-Aminoindole Derivatives Aminoindole_Derivatives->Gli_active Inhibit

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of aminoindole derivatives on Gli1.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Derivatives of this compound have been synthesized to target mTOR, a key kinase in this pathway.[1]

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Bind PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis Promotes Aminoindole_Derivatives This compound Derivatives Aminoindole_Derivatives->mTORC1 Inhibit

Caption: Overview of the PI3K/Akt/mTOR signaling pathway with mTORC1 as a target for this compound derivatives.

Experimental Protocols

General Protocol for a Kinase Inhibition Assay (e.g., PKCθ, mTOR)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., PKCθ, mTOR)

  • Kinase-specific substrate peptide (often fluorescently or radioactively labeled)

  • Adenosine triphosphate (ATP)

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the specific kinase)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96- or 384-well microplates

  • Plate reader capable of detecting the signal (e.g., fluorescence, luminescence, radioactivity)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Setup: In a microplate, add the purified kinase enzyme and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and compound mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate peptide and ATP.

  • Incubation: Allow the reaction to proceed for a specific time at the optimal temperature.

  • Reaction Termination: Stop the reaction, often by adding a solution containing EDTA to chelate Mg2+, which is required for kinase activity.

  • Signal Detection: Measure the amount of phosphorylated substrate using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Inhibition_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Kinase Enzyme and Compound to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate and ATP C->D E Incubate for Defined Time D->E F Terminate Reaction E->F G Detect Signal (e.g., Fluorescence) F->G H Calculate % Inhibition and IC50 G->H

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

While both this compound and 5-aminoindole are of significant interest to medicinal chemists, their value appears to lie primarily in their role as versatile synthetic precursors rather than as potent bioactive molecules themselves. The position of the amino group dictates the synthetic routes and the ultimate structure of the derivatives, which in turn determines their biological activity against specific targets. Although a direct quantitative comparison of the biological activities of this compound and 5-aminoindole is not currently possible from the available literature, the diverse range of inhibitors synthesized from both isomers underscores their importance in the ongoing quest for novel therapeutics targeting cancer, infectious diseases, and inflammatory conditions. Future high-throughput screening of diverse small molecule libraries that include these basic indole structures may provide the data needed for a direct comparative analysis.

References

A Comparative Analysis of 4-, 5-, 6-, and 7-Aminoindole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of the four key positional isomers of aminoindole: 4-aminoindole (B1269813), 5-aminoindole (B14826), 6-aminoindole, and 7-aminoindole. Designed for researchers, scientists, and professionals in drug development, this document outlines their physicochemical properties, biological activities, and key experimental methodologies, supported by experimental data from peer-reviewed sources.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of an amino group to the benzene (B151609) ring of the indole system creates four distinct isomers, each with unique electronic and steric properties that significantly influence their biological profiles and potential as therapeutic agents.

Physicochemical Properties

The position of the amino group on the indole ring directly impacts fundamental physicochemical properties such as melting point, boiling point, lipophilicity (LogP), and acidity/basicity (pKa). These parameters are critical for predicting a compound's solubility, membrane permeability, and metabolic stability. The data below is compiled from various experimental and predictive sources.

Property4-Aminoindole5-AminoindoleThis compound7-Aminoindole
Molecular Formula C₈H₈N₂C₈H₈N₂C₈H₈N₂C₈H₈N₂
Molecular Weight 132.16 g/mol 132.16 g/mol 132.16 g/mol 132.16 g/mol
Melting Point (°C) 106-109131-13375-7996-100
Boiling Point (°C) 354.0 ± 15.0 (Predicted)190 (@ 6 mmHg)161-166 (@ 2mm)354.0 ± 15.0 (Predicted)
Water Solubility InsolubleInsolubleSoluble in MethanolSlightly soluble in DMSO, Methanol
LogP 0.86 - 1.240.7 - 1.27Data not available2.1 (Computed)[1]
pKa (Acidic, N-H) 17.74 (Predicted)17.39 (Predicted)[2][3]18.23 (Predicted)[4]17.68 (Predicted)[5]
pKa (Basic, -NH₂) 3.53 (Predicted)Data not availableData not availableData not available

Comparative Biological Activities and Therapeutic Potential

Aminoindoles serve as versatile building blocks and key intermediates in the synthesis of a wide array of biologically active molecules. Their utility spans oncology, neurobiology, and infectious diseases.

  • 4-Aminoindole: This isomer is a crucial reactant for preparing inhibitors of several key biological targets. It is used in the synthesis of inhibitors for bacterial thymidylate synthase, the anticancer agent Podophyllotoxin, and modulators of the Hedgehog signaling pathway.[6] Furthermore, it serves as a scaffold for developing inhibitors of Protein Kinase C θ (PKCθ), Cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and antagonists for the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1).[6] Recent studies have highlighted the potential of 4-aminoindole carboxamides in inhibiting the aggregation of tau protein, which is implicated in Alzheimer's disease.[]

  • 5-Aminoindole: Widely used in medicinal chemistry, 5-aminoindole is a precursor for a diverse range of therapeutic agents.[8] It is instrumental in creating Smac mimetics that target anti-apoptotic proteins in cancer, general antitumor and antimitotic agents, and inhibitors of the insulin-like growth factor 1 receptor.[3] Its derivatives have also been developed as Factor Xa inhibitors, antiangiogenic agents by inhibiting receptor tyrosine kinases, and HIV protease inhibitors.[3]

  • This compound: This isomer is a foundational structure for developing drugs targeting neurological disorders, as well as for anti-inflammatory and anti-cancer applications.[9] It is a key component in the synthesis of inhibitors for the Hedgehog pathway effector Gli1, DNA-topoisomerase II poisons, and PKCθ inhibitors.[10] Notably, this compound derivatives have been investigated as potent and selective blockers of the Nav1.8 sodium channel, presenting a promising avenue for novel analgesics to treat neuropathic and inflammatory pain.[10]

  • 7-Aminoindole: As an important synthetic intermediate, 7-aminoindole is employed in the creation of a broad range of bioactive molecules.[11] It is used to prepare fluorescent anion sensors, potent inhibitors of Aurora kinase and histone deacetylase (HDAC), and antagonists for the Mineralocorticoid Receptor. Like its other isomers, it is also a building block for developing inhibitors of PKCθ, Factor Xa, and TRPV1 antagonists.

Experimental Protocols: Receptor Binding Assay

A common application for aminoindole derivatives is the development of ligands that bind to specific biological receptors. A competitive radioligand binding assay is a standard method to determine the binding affinity of a newly synthesized compound.

Objective: To determine the inhibitory concentration (IC₅₀) of an aminoindole-derived test compound for a specific receptor.

Materials:

  • Cell membrane preparation expressing the target receptor.

  • Radioligand with known affinity for the target receptor.

  • Aminoindole-derived test compound.

  • Assay Buffer (e.g., Tris-HCl with appropriate additives).

  • Non-specific binding ligand (a high concentration of an unlabeled ligand).

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation fluid and liquid scintillation counter.

  • Cell harvester.

Workflow:

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) prep_ligand Prepare serial dilutions of Test Compound tb Total Binding: Buffer + Radioligand + Membranes nsb Non-specific Binding: Buffer + Radioligand + Membranes + Excess Unlabeled Ligand comp Competition Binding: Buffer + Radioligand + Membranes + Test Compound Dilutions prep_radio Dilute Radioligand (to final concentration ≤ Kd) prep_mem Dilute Receptor Membrane Preparation incubate Incubate plate to reach equilibrium (e.g., 60-120 min at 25°C) tb->incubate nsb->incubate comp->incubate filter Rapidly filter contents through glass fiber plates incubate->filter wash Wash filters with ice-cold buffer filter->wash count Add scintillation fluid and measure radioactivity (CPM) using a scintillation counter wash->count analyze Data Analysis: Calculate Specific Binding, Plot Competition Curve, Determine IC₅₀ count->analyze

Fig. 1: Generalized workflow for a competitive radioligand binding assay.

Methodology:

  • Assay Plate Setup : The assay is typically run in triplicate in a 96-well plate with three main conditions:

    • Total Binding : Wells containing assay buffer, radioligand, and the cell membrane preparation.

    • Non-specific Binding (NSB) : Wells containing the same components as total binding, plus a saturating concentration of a non-radiolabeled ligand to block all specific binding sites.

    • Competition Binding : Wells containing assay buffer, radioligand, cell membranes, and varying concentrations of the aminoindole test compound.[12]

  • Incubation : The plate is incubated for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[12]

  • Termination and Filtration : The reaction is terminated by rapidly filtering the well contents through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand.

  • Washing : The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

  • Quantification : The filter discs are collected, scintillation fluid is added, and the radioactivity (in Counts Per Minute, CPM) is measured using a liquid scintillation counter.[12]

  • Data Analysis :

    • Specific binding is calculated by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

    • For the competition wells, the percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ value is determined.[12]

Conclusion

The 4-, 5-, 6-, and 7-aminoindole isomers represent a family of high-value chemical scaffolds, each providing a distinct platform for the synthesis of novel therapeutic agents. The choice of isomer is a critical design element, as the position of the amino group profoundly influences the molecule's physicochemical properties and its ability to interact with biological targets. While all four isomers have found broad application in the development of kinase inhibitors and receptor antagonists, subtle differences in their reactivity and biological profiles continue to make them a rich area for further exploration in drug discovery. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of these powerful indole derivatives.

References

Validating the Structure of Synthesized 6-Aminoindole by 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) data for the structural validation of synthesized 6-aminoindole. By presenting experimental data from related indole (B1671886) compounds and outlining detailed experimental protocols, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel indole derivatives.

Comparative Analysis of NMR Data

The definitive structural elucidation of a synthesized molecule like this compound relies on a suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC. These techniques reveal through-bond correlations between nuclei, providing an unambiguous assignment of protons and carbons and confirming the overall connectivity of the molecule.

Table 1: ¹H NMR Chemical Shift Data (ppm)

ProtonIndole (in CDCl₃)5-Aminoindole (in DMSO-d₆)This compound (Estimated, in DMSO-d₆)
H1 (NH)~8.10~10.5~10.7
H2~7.65~7.15~7.20
H3~6.51~6.20~6.30
H4~7.60~7.10~7.40
H5~7.11-~6.50
H7~7.20~6.85~6.90

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CarbonIndole (in CDCl₃)[1]5-Aminoindole (in DMSO-d₆)This compound (Estimated, in DMSO-d₆)
C2124.2~125.0~124.5
C3102.2~101.0~101.5
C3a127.9~129.0~128.0
C4120.8~111.0~110.0
C5121.9~140.0 (C-NH₂)~115.0
C6119.8~111.5~150.0 (C-NH₂)
C7111.1~105.0~108.0
C7a135.7~131.0~136.0

Key 2D NMR Correlations for Structure Validation

The following correlations are expected to be observed in the 2D NMR spectra of this compound, confirming its structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds).

  • H4 ↔ H5: A cross-peak between H4 and H5 would confirm their adjacent positions on the benzene (B151609) ring.

  • H2 ↔ H3 (weak) and H1 (NH) ↔ H2/H3 (in some solvents): These correlations would confirm the connectivity within the pyrrole (B145914) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[2]

  • Each proton signal in the ¹H NMR spectrum will show a correlation to a single carbon signal in the ¹³C NMR spectrum, allowing for the direct assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments.[2]

  • H2 → C3, C3a, C7a: These correlations are characteristic of the indole ring system.

  • H4 → C3a, C5, C6, C7a: These correlations help to definitively place H4 and establish the fusion of the two rings.

  • H5 → C3a, C4, C6, C7: These correlations will confirm the position of the amino group at C6.

  • H7 → C3a, C5, C6: These correlations complete the assignment of the benzene portion of the molecule.

Experimental Protocols

The following are general protocols for acquiring 2D NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample concentration.

Sample Preparation
  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2D NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

COSY:

  • Pulse Program: Standard COSY (e.g., cosygpqf).

  • Spectral Width: Set to cover the entire ¹H chemical shift range.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 4-16 per increment.

  • Relaxation Delay: 1-2 seconds.

HSQC:

  • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsp).

  • ¹H Spectral Width: Set to cover the entire ¹H chemical shift range.

  • ¹³C Spectral Width: Set to cover the entire ¹³C chemical shift range.

  • Number of Increments (F1): 128-256.

  • Number of Scans: 8-32 per increment.

  • Relaxation Delay: 1.5-2 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

HMBC:

  • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).

  • ¹H Spectral Width: Set to cover the entire ¹H chemical shift range.

  • ¹³C Spectral Width: Set to cover the entire ¹³C chemical shift range.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 16-64 per increment.

  • Relaxation Delay: 1.5-2 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

Workflow for Structural Validation

The logical flow for validating the structure of a synthesized compound like this compound using NMR is depicted below.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation synthesis Synthesize this compound purification Purify Compound (e.g., Chromatography) synthesis->purification nmr_1d Acquire 1D NMR (¹H, ¹³C, DEPT) purification->nmr_1d nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_1d Assign Signals in 1D Spectra nmr_2d->assign_1d assign_2d Analyze 2D Correlations assign_1d->assign_2d structure_confirm Confirm Connectivity & Structure assign_2d->structure_confirm final_report Final Structure Validation Report structure_confirm->final_report

Caption: Workflow for the synthesis, purification, and structural validation of this compound using 1D and 2D NMR spectroscopy.

This structured approach, combining high-resolution 1D and 2D NMR with a systematic analysis workflow, ensures the accurate and reliable structural determination of synthesized this compound, a crucial step in drug discovery and development.

References

A Comparative Guide to the Efficacy of 6-Aminoindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminoindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent inhibitors targeting a range of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical area of drug discovery. This guide provides an objective comparison of the efficacy of various this compound-based inhibitors against key kinase targets, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound-Based Inhibitors

The inhibitory potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in vitro. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the reported IC50 values for several this compound-based inhibitors against Rho-associated coiled-coil containing protein kinase (ROCK), mammalian target of rapamycin (B549165) (mTOR), and c-Jun N-terminal kinase 3 (JNK3).

Table 1: Inhibitory Activity of this compound-Based ROCK Inhibitors
Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Azaindole 32ROCKData not availableFasudil~158 (ROCK2)[1][2]
Indazole-based inhibitorROCK1SelectiveY-27632~220 (ROCK1), ~300 (ROCK2)[2]
Indazole-based inhibitorROCK2SelectiveGSK429286A14 (ROCK1)[2]

Note: Specific IC50 values for Azaindole 32 were not publicly available in the reviewed literature, but it was identified as a highly selective and orally available ROCK inhibitor.[3] Indazole-based inhibitors, a related class, have shown high selectivity for ROCK1 and ROCK2.[4]

Table 2: Inhibitory Activity of Indole-Based mTOR Inhibitors
Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (nM)
HA-1fmTOR0.193PP242Data not available
HA-1bmTOR5.33Torin-1Data not available
HA-2lmTOR0.066RidaforolimusData not available
HA-2cmTOR0.075TemsirolimusLow nanomolar range[5]
HA-1emTORSub-micromolarEverolimusData not available
HA-2gmTORSub-micromolarSirolimus (Rapamycin)Data not available
HA-3dmTORSub-micromolar

Note: The indole-based mTOR inhibitors were designed as ATP-competitive inhibitors. Structure-activity relationship (SAR) analysis revealed that N-benzyl substitution on the amide group generally led to higher potency.[6]

Table 3: Inhibitory Activity of Indazole-Based JNK3 Inhibitors
Compound IDTarget KinaseIC50 (nM)Selectivity vs. p38
SR-3737JNK312p38 IC50 = 3 nM
SR-3576 (Aminopyrazole)JNK37>2800-fold (p38 IC50 > 20 µM)

Note: While SR-3737 is an indazole-based inhibitor, the related aminopyrazole SR-3576 demonstrates significantly higher selectivity for JNK3 over the closely related p38 kinase.[7][8] This highlights the impact of subtle structural modifications on inhibitor selectivity.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a representative kinase signaling pathway and the general workflows for determining inhibitor efficacy.

G Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., ROCK, mTOR, JNK) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates Inhibitor This compound-based Inhibitor Inhibitor->Kinase2 Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor

Caption: Simplified Kinase Signaling Pathway.

G Experimental Workflow for IC50 Determination Start Start PrepInhibitor Prepare serial dilutions of this compound inhibitor Start->PrepInhibitor PrepAssay Prepare kinase assay (enzyme, substrate, buffer) Start->PrepAssay Incubate Incubate inhibitor with kinase and substrate PrepInhibitor->Incubate PrepAssay->Incubate Measure Measure kinase activity (e.g., luminescence, fluorescence) Incubate->Measure Analyze Analyze data and calculate IC50 value Measure->Analyze End End Analyze->End

Caption: IC50 Determination Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound-based inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase in a cell-free system.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer, for example, 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
  • Enzyme and Substrate: Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.
  • Inhibitor Dilutions: Prepare a serial dilution of the this compound-based inhibitor in DMSO. The final DMSO concentration in the assay should typically not exceed 1%.
  • ATP Solution: Prepare a stock solution of ATP in water.

2. Assay Procedure:

  • Add the diluted inhibitor or DMSO (for control) to the wells of a 96- or 384-well plate.
  • Add the diluted kinase and substrate to each well.
  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
  • Stop the reaction by adding a stop solution, such as EDTA.

3. Detection:

  • The method of detection will depend on the assay format. Common methods include:
  • Radiometric Assays: Measure the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.
  • Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
  • Fluorescence-Based Assays (e.g., HTRF®): Utilize fluorescence resonance energy transfer to detect substrate phosphorylation.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of an inhibitor on the viability of cultured cells.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in appropriate media and conditions.
  • Harvest the cells and determine the cell count and viability (e.g., using trypan blue exclusion).
  • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound-based inhibitor in the cell culture medium.
  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.
  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (e.g., 5 mg/mL).
  • Add the MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT.
  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate to ensure complete dissolution.
  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).
  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
  • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

This guide provides a foundational comparison of this compound-based inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct head-to-head comparisons under their specific experimental conditions.

References

A Comparative Guide to the Synthetic Routes of 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 6-aminoindole, a key building block for various pharmacologically active compounds, is of significant interest. This guide provides a comparative analysis of the most common and effective synthetic routes to this valuable molecule. The performance of each method is evaluated based on experimental data, and detailed protocols are provided for reproducibility.

Comparison of Synthetic Routes

The synthesis of this compound can be primarily achieved through three distinct pathways: the reduction of 6-nitroindole, the Buchwald-Hartwig amination of 6-haloindoles, and the Leimgruber-Batcho indole (B1671886) synthesis. Each method offers a unique set of advantages and disadvantages in terms of yield, reaction conditions, and substrate availability.

MethodStarting Material(s)Key ReagentsReaction Time (h)Temperature (°C)Yield (%)
Reduction of 6-Nitroindole 6-NitroindoleCatalytic Hydrogenation: H₂, Pd/CChemical Reduction: SnCl₂·2H₂O, HCl1 - 4Room Temperature>90
2 - 3Reflux~85
Buchwald-Hartwig Amination 6-Bromoindole, Ammonia equivalent (e.g., LiN(SiMe₃)₂)Pd₂(dba)₃ (catalyst), XPhos (ligand), NaOtBu (base)12 - 2465 - 110Moderate to High
Leimgruber-Batcho Synthesis 2,4-Dinitrotoluene, DMFDMA, PyrrolidineRaney Nickel, Hydrazine hydrate2 - 4 (reduction)Room TemperatureHigh

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each of the discussed synthetic routes to this compound.

G cluster_0 Reduction of 6-Nitroindole 6-Nitroindole 6-Nitroindole 6-Aminoindole_R This compound 6-Nitroindole->6-Aminoindole_R H2, Pd/C or SnCl2 Reducing Agent Reducing Agent G cluster_1 Buchwald-Hartwig Amination 6-Bromoindole 6-Bromoindole 6-Aminoindole_B This compound 6-Bromoindole->6-Aminoindole_B Ammonia Source Ammonia Equivalent (e.g., LiN(SiMe3)2) Ammonia Source->6-Aminoindole_B Catalyst Pd Catalyst Ligand, Base G cluster_2 Leimgruber-Batcho Synthesis 2,4-Dinitrotoluene 2,4-Dinitrotoluene Enamine Intermediate β-Dimethylamino-2,4-dinitrostyrene 2,4-Dinitrotoluene->Enamine Intermediate 6-Aminoindole_LB This compound Enamine Intermediate->6-Aminoindole_LB Reagents_LB1 DMFDMA Pyrrolidine Reagents_LB2 Reducing Agent (e.g., Raney Ni, H2NNH2)

A Comparative Spectroscopic Guide to 6-Aminoindole and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic properties of 6-Aminoindole, 6-Nitroindole (B147325), and Indole (B1671886), complete with experimental data and protocols.

This guide provides a detailed spectroscopic comparison of the biologically significant molecule this compound and its key precursors, indole and 6-nitroindole. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, characterization, and utilization in synthetic chemistry and drug discovery. This document presents a side-by-side analysis of their Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data.

Introduction to this compound and its Precursors

Indole is a fundamental heterocyclic aromatic compound that forms the core structure of many biologically active molecules, including the amino acid tryptophan. Chemical modification of the indole ring allows for the synthesis of a diverse array of derivatives with unique properties. The introduction of a nitro group at the 6-position to form 6-nitroindole is a key step in the synthesis of this compound. The subsequent reduction of the nitro group yields this compound, a versatile building block in medicinal chemistry, known for its incorporation into fluorescent probes and various therapeutic agents.[1] One common synthetic route involves the reduction of the corresponding 6-nitroindole.[2]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for indole, 6-nitroindole, and this compound. These values have been compiled from various sources and may exhibit slight variations due to differences in experimental conditions such as solvent and concentration.

Table 1: UV-Visible and Fluorescence Spectroscopy Data
CompoundSolventUV-Vis λmax (nm)Molar Absorptivity (ε)Fluorescence Excitation λex (nm)Fluorescence Emission λem (nm)Quantum Yield (Φ)
Indole Methanol~270, ~280, ~288[3]-274[4]332[4]-
Water292, 616[5]-285[6]--
6-Nitroindole 2-PropanolTwo maxima in the 300-400 nm range[7]----
This compound ------
6-Amino-4-cyanoindole-2'-deoxyribonucleoside (Derivative)H₂O----0.0067[8]

Note: Specific quantitative data for this compound is limited in the available literature. The data for the this compound derivative is provided for indicative purposes.

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
CompoundSolventH-1 (NH)H-2H-3H-4H-5H-7
Indole DMSO-d₆11.08[9]7.39[9]6.42[9]7.58[9]7.03[9]7.39[9]
6-Nitroindole -------
This compound -------

Note: A complete assigned ¹H NMR spectrum for 6-nitroindole and this compound was not available in the searched literature.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
CompoundSolventC-2C-3C-3aC-4C-5C-6C-7C-7a
Indole DMSO-d₆124.4[9]102.1[9]128.4[9]120.7[9]121.7[9]118.8[9]111.4[9]135.8[9]
6-Nitroindole ---------
This compound ---------

Note: A complete assigned ¹³C NMR spectrum for 6-nitroindole and this compound was not available in the searched literature.

Table 4: IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
CompoundFunctional GroupVibrational ModeFrequency (cm⁻¹)
Indole N-HStretching3406[10]
C-H (aromatic)Stretching3049, 3022[10]
C=C (aromatic)Stretching1577, 1508[10]
C-C (in ring)Stretching1616, 1456[10]
6-Nitroindole NO₂Asymmetric Stretch~1500-1550
NO₂Symmetric Stretch~1300-1370
This compound N-H (amine)Stretching (asymmetric)~3400-3500
N-H (amine)Stretching (symmetric)~3300-3400
N-H (amine)Bending~1590-1650

Note: The vibrational frequencies for 6-nitroindole and this compound are typical ranges for the respective functional groups and are not from specific experimental data for these exact molecules.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole and its derivatives. Specific instrument parameters and sample preparation details may vary.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane) in a quartz cuvette. Concentrations typically range from 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the pure solvent.

  • Data Acquisition: Scan the absorbance of the sample solution over a wavelength range of approximately 200–400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent in a quartz cuvette. The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator.

  • Data Analysis: Determine the excitation and emission maxima (λex and λem). The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, proton-decoupled spectra are typically acquired. 2D NMR experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shifts relative to the reference standard. Integrate the ¹H signals and determine the multiplicities and coupling constants. Assign the signals to the respective nuclei in the molecule.[11]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum as a mull (e.g., Nujol) or using an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Blank Correction: Record a background spectrum of the empty sample compartment or the pure solvent/salt plates.

  • Data Acquisition: Record the spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Synthetic and Experimental Workflows

The synthesis of this compound from indole typically proceeds through the nitration of indole to form 6-nitroindole, followed by the reduction of the nitro group.

Synthetic Pathway of this compound

Synthesis_of_6_Aminoindole Indole Indole SixNitroindole 6-Nitroindole Indole->SixNitroindole Nitration (e.g., HNO₃/H₂SO₄) SixAminoindole This compound SixNitroindole->SixAminoindole Reduction (e.g., H₂/Pd-C, Sn/HCl)

Caption: Synthetic pathway from Indole to this compound.

General Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Dissolution Dissolve Sample in Solvent UVVis UV-Vis Spectroscopy Dissolution->UVVis Fluorescence Fluorescence Spectroscopy Dissolution->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR Processing Spectral Processing UVVis->Processing Fluorescence->Processing NMR->Processing IR->Processing Analysis Data Analysis & Comparison Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: General workflow for spectroscopic analysis.

References

A Comparative Guide to the In Vitro Assay Validation for Novel 6-Aminoindole Compounds as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vitro validation of new 6-Aminoindole compounds, contextualized for researchers, scientists, and drug development professionals. The methodologies and data presented herein focus on the characterization of these compounds as potential inhibitors of the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a critical node in a signaling pathway frequently dysregulated in cancer.[1][2] For comparative purposes, two hypothetical this compound compounds, CMPD-A and CMPD-B , are assessed against a well-characterized, isoform-selective PI3Kα inhibitor, Alpelisib .

Target Pathway: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a common event in various cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1][2] Therefore, inhibitors targeting PI3Kα are of significant therapeutic interest.[4][5]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Growth Factor PI3K PI3Kα RAS->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p110α catalysis PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor This compound (e.g., CMPD-A) Inhibitor->PI3K Assay_Workflow In Vitro Validation Workflow for this compound Compounds A Primary Screen: Biochemical PI3Kα Assay B Determine IC50 (Potency) A->B C Secondary Screen: Cell Proliferation Assay B->C D Determine EC50 (Efficacy) C->D E Target Engagement: Western Blot for p-Akt D->E F Confirm Pathway Inhibition E->F G Tertiary Screen: Kinase Selectivity Panel F->G H Assess Off-Target Activity G->H I Lead Candidate Selection H->I

References

Confirming Target Engagement of 6-Aminoindole-Derived Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a potential drug molecule interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods for validating the target engagement of 6-Aminoindole-derived ligands, a promising class of compounds often explored as kinase inhibitors. We present quantitative data from published studies, detailed experimental protocols, and visualizations to facilitate a deeper understanding of these techniques.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of inhibitors for a variety of protein kinases due to its ability to form key interactions within the ATP-binding pocket. Verifying that these compounds bind to their intended kinase target in a complex cellular milieu is paramount for establishing a clear structure-activity relationship (SAR) and ensuring on-target efficacy.

Comparing Target Engagement Methods: A Data-Driven Overview

Several robust methods are available to confirm and quantify the interaction between a ligand and its target protein. This section compares three widely used assays: biochemical kinase assays, the Cellular Thermal Shift Assay (CETSA), and pull-down assays. The following tables summarize hypothetical comparative data for a series of this compound-derived Janus Kinase (JAK) inhibitors to illustrate how data from these assays can be integrated to build a comprehensive understanding of target engagement.

Table 1: Biochemical Potency of this compound-Derived JAK Inhibitors

Compound IDModification on this compound CoreTarget KinaseIC50 (nM)[1]
6-AI-001R1 = HJAK2150
6-AI-002R1 = MethylJAK275
6-AI-003R1 = PhenylJAK225
6-AI-004R1 = 4-FluorophenylJAK210
6-AI-005R1 = 4-MethoxyphenylJAK25

Table 2: Cellular Target Engagement of this compound-Derived JAK Inhibitors using CETSA

Compound IDTarget KinaseConcentration (µM)Thermal Shift (ΔTm) (°C)
6-AI-001JAK210.5
6-AI-002JAK211.2
6-AI-003JAK212.5
6-AI-004JAK214.1
6-AI-005JAK215.3

Table 3: Relative Target Occupancy from Competitive Pull-Down Assay

Compound IDTarget KinaseCompetitor Concentration (µM)% Target Bound by Probe
6-AI-001JAK21085
6-AI-002JAK21060
6-AI-003JAK21035
6-AI-004JAK21015
6-AI-005JAK2105

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams illustrate a typical kinase signaling pathway, the workflow of a Cellular Thermal Shift Assay, and the principle of a competitive pull-down assay.

Kinase Signaling Pathway cluster_1 Ligand This compound Ligand Kinase Target Kinase (e.g., JAK2) Ligand->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream_Signal Downstream Signaling Phospho_Substrate->Downstream_Signal Cellular_Response Cellular Response Downstream_Signal->Cellular_Response

A simplified kinase signaling pathway inhibited by a this compound ligand.

CETSA Workflow A Treat cells with This compound ligand B Heat cells to induce denaturation A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot thermal melt curve and determine ΔTm D->E

Workflow of the Cellular Thermal Shift Assay (CETSA).

Competitive Pull-Down Assay cluster_0 Incubation Bead Immobilized Probe (Biotinylated this compound Analog) Complex Probe-Kinase Complex on Bead Bead->Complex Lysate Cell Lysate (containing Target Kinase) Lysate->Complex Competitor Free this compound Ligand (Competitor) Competitor->Complex Competes for binding Analysis Wash and Elute; Quantify Bound Kinase Complex->Analysis

Principle of a competitive pull-down assay for target engagement.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant target kinase (e.g., JAK2)

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound-derived test compounds

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound-derived test compounds in the assay buffer.

  • In a microplate, add the purified kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[2][3][4]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • This compound-derived test compounds

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies against the target protein

  • Western blotting reagents and equipment

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Treat the cells with various concentrations of the this compound-derived ligand or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve.

  • The shift in the melting temperature (ΔTm) in the presence of the ligand indicates target engagement.

Competitive Pull-Down Assay

This assay confirms target engagement by assessing the ability of a test compound to compete with an immobilized probe for binding to the target protein.

Materials:

  • Biotinylated this compound-based probe

  • Streptavidin-coated magnetic beads or resin

  • Cell lysate from cells expressing the target kinase

  • Wash buffer

  • Elution buffer

  • This compound-derived test compounds (as competitors)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Immobilize the biotinylated this compound probe onto streptavidin-coated beads.

  • Incubate the probe-coated beads with the cell lysate.

  • In parallel, pre-incubate the cell lysate with increasing concentrations of the non-biotinylated this compound test compound before adding to the probe-coated beads.

  • After incubation, wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • A decrease in the amount of pulled-down target kinase in the presence of the competitor compound confirms target engagement.

By employing a combination of these robust experimental techniques, researchers can confidently confirm the target engagement of this compound-derived ligands, providing a solid foundation for further drug development efforts. The integration of biochemical potency, cellular target binding, and competitive displacement data offers a comprehensive picture of a compound's interaction with its intended target.

References

Comparative Cross-Reactivity Profiling of 6-Aminoindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a significant focus on developing potent and selective agents for various therapeutic areas, particularly oncology. The 6-aminoindole scaffold has emerged as a promising chemotype for the development of kinase inhibitors, demonstrating activity against key targets involved in angiogenesis and tumor progression. This guide provides a comparative analysis of the cross-reactivity profiles of this compound-based kinase inhibitors, offering insights into their selectivity and potential off-target effects. For comparative purposes, the well-characterized multi-targeted kinase inhibitor, Sunitinib, is included as a reference.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the available quantitative data for representative this compound-based kinase inhibitors and related structures against a panel of kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from publicly available research. It is important to note that variations in assay conditions can influence absolute values.

Table 1: Cross-Reactivity Profile of 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives (Structurally related to 6-Aminoindoles)

Compound IDFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)
6A 15651149277190
6O >50,00035,482>30,00075.3

Data sourced from a study on 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives as selective FGFR4 inhibitors. These compounds, while not strictly 6-aminoindoles, share a substituted aminopyridine core, providing insights into the potential selectivity of related scaffolds.

Table 2: Cross-Reactivity Profile of 2-Oxoindole Derivatives (Indole-based Scaffold)

Compound IDPDGFRα (IC50, nM)PDGFRβ (IC50, nM)VEGFR-2 (IC50, nM)
6f 7.416.187.49
9f 9.96.6222.21
Sunitinib 43.882.1378.46

Data from a study on 2-oxoindole derivatives as multiple PDGFRα/β and VEGFR-2 tyrosine kinase inhibitors, demonstrating the potency of indole-based scaffolds against these key angiogenic kinases.[1]

Note: Comprehensive, publicly available kinome-wide screening data for a broad series of this compound-based kinase inhibitors is limited. The data presented here is from structurally related compounds and serves as an illustrative comparison. Researchers are encouraged to perform broad-panel kinase screening for their specific this compound compounds of interest.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity profiling data. Below are protocols for key experiments commonly employed in kinase inhibitor characterization.

Biochemical Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • Kinase reaction buffer

  • Test compounds (this compound derivatives and comparators)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white-walled assay plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP. Include a no-ATP control and a no-inhibitor control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and simultaneously measure the newly synthesized ATP through a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

KINOMEscan™ Competition Binding Assay

This method measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

Materials:

  • DNA-tagged kinases

  • Immobilized active-site directed ligand on a solid support (e.g., beads)

  • Test compounds

  • Assay buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • A proprietary DNA-tagged kinase is incubated with the immobilized ligand and the test compound in a multi-well plate.

  • The mixture is allowed to reach equilibrium.

  • The solid support is washed to remove unbound components.

  • The amount of kinase bound to the solid support is quantified by qPCR of the attached DNA tag.

  • The binding affinity (Kd) is determined by measuring the amount of kinase captured as a function of the test compound concentration.

  • Results are often visualized as a percentage of the DMSO control, with lower percentages indicating stronger binding of the test compound.

Cellular Thermal Shift Assay (CETSA®)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Intact cells or cell lysate

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Treat intact cells or cell lysate with the test compound or vehicle control for a specified time.

  • Heat the samples across a range of temperatures to induce protein denaturation and aggregation.

  • Cool the samples and lyse the cells (if using intact cells).

  • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors, including those based on the this compound scaffold.

VEGFR_Signaling cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Migration mTOR->Survival PKC->Proliferation PKC->Migration PKC->Survival

VEGFR-2 Signaling Pathway

FGFR_Signaling cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates STAT STAT FGFR->STAT Activates PLCg PLCγ FGFR->PLCg Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Survival Survival ERK->Survival AKT AKT PI3K->AKT AKT->Proliferation AKT->Differentiation AKT->Survival STAT->Proliferation STAT->Differentiation STAT->Survival PLCg->Proliferation PLCg->Differentiation PLCg->Survival

FGFR Signaling Pathway

PDGFR_Signaling cluster_downstream Downstream Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates STAT STAT PDGFR->STAT Activates SRC SRC PDGFR->SRC Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival AKT->Proliferation AKT->Migration AKT->Survival STAT->Proliferation STAT->Migration STAT->Survival SRC->Proliferation SRC->Migration SRC->Survival

PDGFR Signaling Pathway
Experimental Workflow

The following diagram outlines a typical workflow for the cross-reactivity profiling of kinase inhibitors.

Kinase_Inhibitor_Profiling_Workflow cluster_workflow Cross-Reactivity Profiling Workflow Compound_Synthesis Compound Synthesis (this compound Derivatives) Primary_Screening Primary Screening (Target Kinase) Compound_Synthesis->Primary_Screening Broad_Panel_Screening Broad-Panel Screening (e.g., KINOMEscan™) Primary_Screening->Broad_Panel_Screening Active Compounds Dose_Response Dose-Response Assays (IC50/Kd Determination) Broad_Panel_Screening->Dose_Response Identified Hits Cellular_Assays Cellular Target Engagement (e.g., CETSA®) Dose_Response->Cellular_Assays Potent Hits Data_Analysis Data Analysis & Selectivity Profiling Cellular_Assays->Data_Analysis

Kinase Inhibitor Profiling Workflow

References

A Comparative Guide to the Metabolic Stability of 6-Aminoindole and 7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold and its bioisosteres, such as azaindoles, are foundational structures in medicinal chemistry, integral to a multitude of therapeutic agents. A critical parameter in the optimization of these scaffolds is metabolic stability, which dictates a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides an objective comparison of the metabolic stability of two common analogs: 6-aminoindoles and 7-azaindoles, supported by experimental data and detailed methodologies.

Introduction to Metabolic Pathways

The metabolic fate of drug candidates is primarily determined by two superfamilies of enzymes: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs).

  • Cytochrome P450 (CYP) Enzymes : These heme-containing enzymes are predominantly found in the endoplasmic reticulum of liver cells (microsomal fraction) and are responsible for the Phase I metabolism of a vast majority of drugs.[1][2][3][4] They typically catalyze the oxidation of electron-rich centers in molecules.[4][5]

  • Aldehyde Oxidase (AO) : This cytosolic enzyme, containing a molybdenum cofactor, plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds and aldehydes.[6][7] Unlike CYPs, AO tends to oxidize carbons with low electron density, often adjacent to a ring nitrogen.[8][9]

Understanding the differential susceptibility of 6-aminoindole and 7-azaindole (B17877) scaffolds to these enzyme systems is crucial for predicting their metabolic profiles and designing more robust drug candidates.

Metabolic Profile of 7-Azaindole Analogs

The defining metabolic feature of many 7-azaindole-containing compounds is their susceptibility to oxidation by Aldehyde Oxidase (AO) . The electron-deficient C-2 position of the 7-azaindole ring is a primary target for AO-mediated hydroxylation. This metabolic pathway can represent a significant clearance mechanism, potentially leading to poor in vivo stability.

Strategies to mitigate this liability often involve substitution at the C-2 position, which can effectively block AO-mediated metabolism and enhance the compound's metabolic stability.

Table 1: Metabolic Stability of Representative 7-Azaindole Analogs in Human Liver Cytosol

Compound ClassSubstitution at C-2Observed Metabolic StabilityPrimary Metabolic EnzymeReference
7-Azaindole AnalogUnsubstitutedProne to rapid clearanceAldehyde Oxidase (AO)[5]
2-Substituted 7-AzaindoleVarious groupsEnhanced stability; reduced AO-mediated metabolismCYP Enzymes[5]
7-Azaindazole AnalogUnsubstituted C-3Less stable than 2-substituted 7-azaindolesAldehyde Oxidase (AO)[5]

Note: This table summarizes qualitative findings from referenced literature.

Metabolic Profile of this compound Analogs

In contrast to 7-azaindoles, the metabolic profile of 6-aminoindoles is expected to be dominated by Cytochrome P450 (CYP) enzymes . The indole ring itself is a substrate for various CYP isoforms, with oxidation commonly occurring at the C2, C3, and C6 positions.[5] The presence of an amino group at the C-6 position introduces an additional potential site for metabolism, including N-oxidation or conjugation reactions, alongside potential oxidation of the indole ring itself.

Therefore, the primary metabolic liabilities for this compound analogs are typically CYP-mediated hydroxylation and other oxidative transformations occurring in liver microsomes. Improving stability for this class of compounds involves identifying and blocking these "metabolic hotspots."

Table 2: Representative Metabolic Stability of Indole Analogs in Human Liver Microsomes (HLM)

Compound IDDescription% Remaining (1 hr incubation)Primary Metabolic Enzyme SystemReference
Ko143Potent ABCG2 Inhibitor23%CYP450[10]
Compound 2Bisbenzoyl Indole56%CYP450[10]
Compound 8Monobenzoyl Indole78%CYP450[10]

Note: This data is presented to illustrate CYP-mediated metabolism of indole-containing structures.

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the distinct metabolic pathways for each scaffold and the general workflow used to assess metabolic stability in vitro.

Comparison of Primary Metabolic Pathways cluster_0 7-Azaindole Analog cluster_1 This compound Analog 7-Azaindole 7-Azaindole AO Aldehyde Oxidase (Cytosolic) 7-Azaindole->AO C2 Oxidation Metabolite_AO 2-Hydroxy Metabolite AO->Metabolite_AO This compound This compound CYP Cytochrome P450s (Microsomal) This compound->CYP Ring/N-Oxidation Metabolite_CYP Oxidized Metabolites (e.g., Hydroxylated) CYP->Metabolite_CYP

Caption: Distinct metabolic fates of 7-azaindole and this compound analogs.

In Vitro Metabolic Stability Assay Workflow prep Prepare Solutions: - Test Compound (1 µM) - Liver Microsomes / Cytosol - NADPH / Cofactors - Buffer (pH 7.4) incubate Incubate at 37°C prep->incubate sample Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) incubate->sample quench Quench Reaction (e.g., Acetonitrile (B52724) with Internal Standard) sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate: - % Parent Remaining - Half-life (t½) - Intrinsic Clearance (CLint) analyze->data

Caption: General workflow for an in vitro microsomal or cytosolic stability assay.

Experimental Protocols

Accurate assessment of metabolic stability relies on standardized in vitro assays. Below are detailed methodologies for assays targeting CYP and AO enzymes.

Protocol 1: Liver Microsomal Stability Assay (CYP-Mediated Metabolism)

This assay assesses a compound's susceptibility to Phase I metabolism by CYP enzymes.[11]

  • Preparation of Reagents :

    • Test Compound Stock : Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock in acetonitrile or methanol.

    • Liver Microsomes : Thaw pooled human liver microsomes (e.g., from 50 donors) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • NADPH Regenerating System : Prepare a solution containing NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), magnesium chloride (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL) in phosphate buffer.

  • Incubation Procedure :

    • Pre-warm the microsomal solution and buffer to 37°C.

    • Add the test compound to the microsomal solution to achieve a final concentration of 1 µM. The final organic solvent concentration should be less than 1%.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C in a shaking water bath.

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). A "minus-cofactor" control should be run at the final time point to check for non-NADPH dependent degradation.

  • Reaction Termination and Sample Processing :

    • Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties that is not metabolized).

    • Vortex the samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

  • Analysis :

    • Transfer the supernatant to a 96-well plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[12]

  • Data Analysis :

    • Calculate the percentage of parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).[12]

Protocol 2: Liver Cytosol Stability Assay (AO-Mediated Metabolism)

This assay is specifically designed to assess metabolism by cytosolic enzymes like Aldehyde Oxidase.

  • Preparation of Reagents :

    • Test Compound Stock : Prepare as described in Protocol 1.

    • Liver Cytosol : Thaw pooled human liver cytosol on ice. Dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • AO Inhibitor (Control) : Prepare a stock solution of a known AO inhibitor, such as raloxifene, to be used in a control incubation to confirm AO-specific metabolism.

  • Incubation Procedure :

    • The procedure is similar to the microsomal assay, but no NADPH is required.

    • Set up parallel incubations: one with the test compound and cytosol, and another with the test compound, cytosol, and the AO inhibitor.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) to the pre-warmed cytosol solution.

    • Incubate at 37°C, collecting aliquots over a longer period if metabolism is slower (e.g., up to 4 hours).

  • Reaction Termination, Sample Processing, and Analysis :

    • Follow steps 3 and 4 as detailed in Protocol 1.

  • Data Analysis :

    • Compare the rate of compound depletion in the presence and absence of the AO inhibitor. A significant reduction in metabolism in the presence of the inhibitor confirms the involvement of Aldehyde Oxidase.[5]

Summary and Comparison

FeatureThis compound Analogs7-Azaindole Analogs
Primary Metabolic Pathway CYP-mediated oxidationAO-mediated oxidation
Key Enzymes Cytochrome P450s (e.g., CYP1A2, CYP3A4, CYP2C9)Aldehyde Oxidase (AO)
Cellular Location of Metabolism Microsomal (Endoplasmic Reticulum)Cytosolic
Common Metabolic Hotspot C2, C3, C6, C7 positions of the indole ring; Amino groupC2 position of the azaindole ring
Strategy to Enhance Stability Block CYP-susceptible sites (e.g., with fluorine or other groups)Substitution at the C2 position to block AO access

Conclusion

The choice between a this compound and a 7-azaindole scaffold has significant implications for a compound's metabolic stability. 7-Azaindole analogs often face a primary metabolic challenge from cytosolic Aldehyde Oxidase, a pathway that can be mitigated by substitution at the C-2 position. In contrast, This compound analogs are more likely to be cleared via microsomal Cytochrome P450 enzymes, a more common metabolic route for many xenobiotics.

For drug development professionals, this distinction is critical. If a lead compound is found to have liabilities with CYP-mediated metabolism (e.g., significant metabolism by a polymorphic CYP isoform or being a potent CYP inhibitor/inducer), switching to a 7-azaindole scaffold might be a viable strategy to circumvent these issues. However, this introduces a new potential liability with AO. Conversely, if AO-mediated clearance is problematic for a 7-azaindole series, a this compound scaffold may offer a more predictable metabolic profile, albeit one that is subject to the well-characterized challenges of CYP metabolism. Ultimately, a thorough in vitro evaluation using both microsomal and cytosolic fractions is essential to characterize the metabolic profile of any new indole or azaindole-based chemical entity.

References

Navigating the Chiral Maze: A Comparative Guide to Isomeric Purity Analysis of 6-Aminoindole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The separation of enantiomers, which can exhibit distinct pharmacological and toxicological profiles, is a mandatory step in drug development and quality control. Chiral HPLC stands as the most robust and widely used technique for this purpose, employing a chiral stationary phase (CSP) to achieve differential retention of enantiomers.

Choosing the Right Path: A Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method. Based on the chemical nature of 6-Aminoindole (a primary aromatic amine with an indole (B1671886) scaffold), polysaccharide-based and cyclofructan-based CSPs are anticipated to be the most effective.

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationSuitability for this compound
Polysaccharide-Based Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IEBased on derivatives of cellulose (B213188) and amylose (B160209) that form chiral cavities and grooves. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.High. These CSPs have demonstrated broad applicability for a wide range of chiral compounds, including primary amines and indole derivatives. The aromatic and amino functionalities of this compound are well-suited for interaction with these phases.
Cyclofructan-Based Larihc® L-1, L-2These CSPs are based on cyclofructans, which are cyclic oligosaccharides. They offer unique selectivity, particularly in polar organic and reversed-phase modes, and have shown high success rates for the separation of primary amines.High. A promising alternative to polysaccharide phases, especially if separation is challenging on those columns.
Pirkle-Type (Brush-Type) (S,S)-Whelk-O® 1, (R,R)-Whelk-O® 1Based on small chiral molecules covalently bonded to a silica (B1680970) support. Separation relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.Moderate. While effective for many aromatic compounds, they may offer lower success rates for primary amines compared to polysaccharide or cyclofructan phases.
Crown Ether-Based Chiralpak® CR(+)Utilizes a chiral crown ether that forms inclusion complexes with the protonated amino group of the analyte.Moderate. Highly selective for primary amines but typically requires the use of strongly acidic mobile phases, which may not be ideal for all applications.
Protein-Based Chiral AGP (α1-acid glycoprotein)Based on immobilized proteins that provide a complex chiral environment with multiple interaction sites.Moderate to Low. While versatile, they can be less robust and more sensitive to mobile phase composition compared to polysaccharide-based CSPs.

Proposed Experimental Protocol for Chiral HPLC Analysis of this compound

This protocol is a recommended starting point for the method development of chiral separation for this compound, based on established methods for analogous compounds. Optimization will likely be necessary.

Instrumentation:

  • A standard HPLC or UHPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale/Notes
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)These polysaccharide-based columns have a high probability of success for separating aromatic amines.
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)A common mobile phase for normal-phase chiral separations. The ratio of hexane (B92381) to IPA can be adjusted to optimize retention and resolution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can influence selectivity; it is recommended to evaluate a range (e.g., 15-35 °C).
Detection Wavelength 220 nm or 270 nmBased on the UV absorbance maxima of the indole chromophore.
Injection Volume 10 µLShould be optimized based on sample concentration and detector sensitivity.
Sample Preparation Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.Ensure complete dissolution and filter the sample through a 0.45 µm filter before injection.

Mobile Phase Additives: For basic compounds like this compound, the addition of a small amount of a basic modifier to the mobile phase is crucial to improve peak shape and prevent tailing. Diethylamine (DEA) at a concentration of 0.1% is a common choice.

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare this compound Solution (1 mg/mL in Mobile Phase) Filtration Filter Sample and Mobile Phase SamplePrep->Filtration MobilePhasePrep Prepare Mobile Phase (e.g., Hexane/IPA/DEA) MobilePhasePrep->Filtration Equilibration Equilibrate Chiral Column Filtration->Equilibration Injection Inject Sample Equilibration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Enantiomer Peaks Detection->Integration Quantification Calculate Isomeric Purity / Enantiomeric Excess Integration->Quantification Reporting Generate Report Quantification->Reporting

A Comparative Guide to the Reaction Kinetics of Aminoindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution

The indole (B1671886) nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and therefore the primary site of electrophilic substitution. The presence of an amino group, a strong activating group, further enhances the reactivity of the indole ring. The position of the amino group on the benzene (B151609) ring of the indole nucleus influences the electron density at the C3 position through resonance and inductive effects, thereby affecting the rate of reaction.

The expected trend in reactivity for electrophilic aromatic substitution at the C3 position of aminoindole isomers is based on the ability of the amino group to donate electron density to the C3 position via resonance.

IsomerExpected Relative ReactivityRationale
5-Aminoindole HighestThe amino group at the C5 position can effectively delocalize its lone pair of electrons into the pyrrole (B145914) ring, significantly increasing the electron density at the C3 position through a direct resonance conjugation.
7-Aminoindole HighThe amino group at the C7 position can also donate electron density to the pyrrole ring via resonance, though the effect might be slightly less direct compared to the C5 position.
4-Aminoindole Moderate to HighThe amino group at the C4 position can increase the electron density of the benzene ring, which in turn influences the pyrrole ring. However, direct resonance delocalization to the C3 position is less effective compared to the 5- and 7-isomers. Steric hindrance from the peri-position may also play a role.
6-Aminoindole ModerateThe amino group at the C6 position has a less direct resonance effect on the C3 position compared to the 5- and 7-isomers. Its activating effect is still significant but likely weaker.

Experimental Protocols for Comparative Kinetic Analysis

To quantitatively compare the reaction kinetics of aminoindole isomers, a well-designed experimental setup is crucial. Below are detailed protocols for three common methods for monitoring reaction kinetics. For a comparative study, it is essential to maintain identical reaction conditions (temperature, solvent, concentrations of reactants, etc.) for each isomer.

This method is suitable for reactions with half-lives in the range of minutes to hours and allows for the simultaneous monitoring of reactants and products.

Objective: To determine the rate constant for the reaction of each aminoindole isomer with a model electrophile (e.g., N-bromosuccinimide, NBS).

Materials:

  • 4-Aminoindole, 5-Aminoindole, this compound, 7-Aminoindole

  • N-bromosuccinimide (NBS)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Thermostatted reaction vessel

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each aminoindole isomer in acetonitrile.

    • Prepare a 10 mM stock solution of NBS in acetonitrile.

  • Reaction Setup:

    • In a thermostatted vessel at a constant temperature (e.g., 25°C), mix a solution of the aminoindole isomer (e.g., final concentration 0.1 mM) in acetonitrile.

    • Initiate the reaction by adding a solution of NBS (e.g., final concentration 0.1 mM). Start a timer immediately.

  • Sample Collection and Quenching:

    • At regular time intervals (e.g., every 2 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger volume of a suitable quenching agent (e.g., a solution of sodium thiosulfate (B1220275) in the mobile phase) in an HPLC vial.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% TFA) to separate the aminoindole isomer from the product(s).

    • Monitor the elution of the compounds using a UV detector at a wavelength where both the reactant and product absorb (e.g., 280 nm).

  • Data Analysis:

    • Integrate the peak area of the aminoindole isomer at each time point.

    • Plot the concentration of the aminoindole isomer versus time.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.

    • To determine the reaction order, perform experiments with varying initial concentrations of the aminoindole and NBS.

    • Calculate the rate constant (k) from the rate law.

This technique is ideal for studying fast reactions with half-lives in the millisecond to second range.

Objective: To determine the pseudo-first-order rate constant for the reaction of each aminoindole isomer with an electrophile.

Materials:

  • Aminoindole isomer solutions in a suitable buffer.

  • Electrophile solution (in large excess) in the same buffer.

  • Stopped-flow spectrophotometer.

Procedure:

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the desired temperature.

    • Choose a wavelength for monitoring where there is a significant change in absorbance upon reaction (determined by acquiring the UV-Vis spectra of the reactant and product).

  • Reaction Execution:

    • Load one syringe with the aminoindole isomer solution (e.g., 0.1 mM).

    • Load the second syringe with the electrophile solution in large excess (e.g., 10 mM).

    • Rapidly mix the two solutions by driving the syringes. The instrument will automatically stop the flow and start recording the absorbance change over time.

  • Data Collection:

    • Record the absorbance as a function of time for several half-lives of the reaction.

    • Repeat the experiment multiple times to ensure reproducibility.

  • Data Analysis:

    • Fit the absorbance versus time data to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment with different excess concentrations of the electrophile.

    • Plot k_obs versus the concentration of the electrophile. The slope of this plot will give the second-order rate constant (k).

Signaling Pathways Involving Indole Derivatives

Indole and its derivatives are known to interact with several key signaling pathways in biological systems. Understanding these interactions is crucial for drug development.

Indole metabolites from the gut microbiota can act as ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[1] These receptors are transcription factors that play crucial roles in regulating immune responses and maintaining intestinal barrier integrity.

AhR_PXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Metabolites Indole Metabolites (from microbiota) AhR_Complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Indole_Metabolites->AhR_Complex Binds AhR PXR_Complex PXR-Hsp90-p23 (Inactive Complex) Indole_Metabolites->PXR_Complex Binds PXR AhR_Ligand AhR AhR_Complex->AhR_Ligand Release of AhR PXR_Ligand PXR PXR_Complex->PXR_Ligand Release of PXR AhR_ARNT AhR-ARNT (Active Complex) AhR_Ligand->AhR_ARNT Dimerizes PXR_RXR PXR-RXR (Active Complex) PXR_Ligand->PXR_RXR Dimerizes ARNT ARNT ARNT->AhR_ARNT RXR RXR RXR->PXR_RXR XRE XRE (DNA Response Element) AhR_ARNT->XRE Binds PXRE PXRE (DNA Response Element) PXR_RXR->PXRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_Expression PXRE->Gene_Expression

Caption: AhR and PXR signaling pathways activated by indole metabolites.

Certain indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its derivatives, have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2]

PI3K_Akt_mTOR_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Aminoindoles Aminoindole Derivatives Aminoindoles->Akt Inhibits Aminoindoles->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminoindole derivatives.

Experimental Workflow for Comparative Kinetic Study

The following diagram illustrates a logical workflow for conducting a comparative kinetic study of aminoindole isomers.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Select_Isomers Select Aminoindole Isomers (4, 5, 6, 7) Select_Reaction Choose Model Reaction (e.g., Electrophilic Substitution) Select_Isomers->Select_Reaction Develop_Assay Develop & Validate Analytical Method (e.g., HPLC) Select_Reaction->Develop_Assay Perform_Kinetics Perform Kinetic Experiments (Identical Conditions for each Isomer) Develop_Assay->Perform_Kinetics Monitor_Reaction Monitor Reaction Progress (Collect Time-course Data) Perform_Kinetics->Monitor_Reaction Determine_Rates Determine Initial Rates Monitor_Reaction->Determine_Rates Determine_Order Determine Reaction Order Determine_Rates->Determine_Order Calculate_k Calculate Rate Constants (k) Determine_Order->Calculate_k Compare_Data Compare Kinetic Data (Table & Graphical Analysis) Calculate_k->Compare_Data

Caption: Workflow for a comparative kinetic study of aminoindole isomers.

References

Intellectual Property Landscape of 6-Aminoindole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intellectual property landscape is crucial for navigating the development of new therapeutics. This guide provides an in-depth analysis of the patent and scientific literature surrounding 6-aminoindole derivatives, offering a comparative look at their performance against alternatives and detailing the experimental data supporting their potential.

This compound, a versatile heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its derivatives have been extensively explored for a wide range of therapeutic applications, leading to a competitive and dynamic intellectual property landscape. This guide delves into the key areas of innovation, major players, and the performance of these compounds in various biological assays.

The Patent Landscape: A Crowded and Diverse Field

The patent literature for this compound derivatives reveals a broad spectrum of therapeutic targets and disease indications. Pharmaceutical companies and research institutions are actively patenting novel derivatives, their synthesis methods, and formulations. Key therapeutic areas with significant patent activity include oncology, neurology, infectious diseases, and metabolic disorders.

Key Patented Therapeutic Applications of this compound Derivatives:
Therapeutic Target/ApplicationKey Players (Exemplary)Patent Focus
Oncology -Inhibition of mTOR, Gli1-mediated transcription (Hedgehog pathway), DNA-topoisomerase II, Protein Kinase C θ (PKCθ), and angiogenesis.[1][2]
Neurological Disorders NeurAxon Inc.Modulation of 5-HT6 receptors for memory loss and Alzheimer's disease; Nav1.8 sodium channel blockers for neuropathic and inflammatory pain.[3][4][5]
Infectious Diseases -Inhibition of the AcrAB-TolC efflux pump in bacteria.[6]
Metabolic Disorders -Inhibition of human liver glycogen (B147801) phosphorylase (HLGP) for type 2 diabetes.[1][7]
Pain Management -Antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[8][9]
Inflammatory Diseases -Allosteric enhancement of the A3 adenosine (B11128) receptor.

Performance Comparison: this compound Derivatives vs. Alternatives

The following tables summarize quantitative data from preclinical studies, comparing the performance of this compound derivatives with other established inhibitors or alternative compounds for specific therapeutic targets.

Table 1: mTOR Inhibitors - Comparative IC50 Values
CompoundScaffoldmTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)Reference
Compound HA-2l Indole-based66>10,000>151[10]
Compound HA-2c Indole-based75>10,000>133[10]
Compound HA-1e β-carboline (Indole alkaloid)56--[10]
Compound R11 Not Specified0.780.5115[11]
PP242 (R37) Pyrazolo[3,4-d]pyrimidine---[11]
MLN0128 (INK-128) Pyrazolo[3,4-d]pyrimidine derivative1-Highly Selective[11]
Table 2: AcrAB-TolC Efflux Pump Inhibitors - Minimum Inhibitory Concentration (MIC) Reduction
This compound DerivativeAntibioticFold Decrease in MICReference
3-amino-6-carboxyl-indoleChloramphenicol, Tetracycline, Erythromycin, Ciprofloxacin2-64[6]
3-nitro-6-amino-indoleChloramphenicol, Tetracycline, Erythromycin, Ciprofloxacin2-64[6]
Table 3: Human Liver Glycogen Phosphorylase (HLGP) Inhibitors
CompoundScaffoldHLGPa IC50 (µM)ConditionsReference
CP-91149 Indole-2-carboxamide0.13In the presence of 7.5 mM glucose[1][7]
Caffeine Xanthine alkaloid5-10 fold less potent than CP-91149 in the absence of glucose-[1][7]
Table 4: 5-HT6 Receptor Ligands for Alzheimer's Disease
CompoundScaffold5-HT6 Receptor Ki (nM)BuChE IC50 (nM)Reference
Compound 14 Not Specified2216[2]
Idalopirdine ---[12]
Intepirdine ---[12]
Table 5: Nav1.8 Sodium Channel Blockers for Neuropathic Pain
CompoundScaffoldHuman Nav1.8 IC50 (nM)Selectivity vs. Nav1.2, 1.3, 1.5, 1.7Reference
A-803467 Not Specified8>100-fold[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating this compound derivatives.

In Vitro mTOR Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against mTOR kinase.

  • Methodology: A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This assay measures the phosphorylation of a substrate (e.g., GFP-labeled 4EBP1) by the mTOR kinase domain. The test compound is incubated with the kinase and substrate, and the degree of phosphorylation is quantified by measuring the FRET signal. The IC50 value is calculated from the dose-response curve.[13]

  • Cell Lines: Not directly applicable for in vitro kinase assays, but subsequent cell-based assays often use cancer cell lines like MDA-MB231 and HCT-116 to assess cytotoxic activity.[10]

AcrAB-TolC Efflux Pump Inhibition Assay (MIC Determination)
  • Objective: To assess the ability of a compound to inhibit the AcrAB-TolC efflux pump and thereby increase the susceptibility of bacteria to antibiotics.

  • Methodology: The minimum inhibitory concentration (MIC) of an antibiotic is determined in the presence and absence of the test compound. A significant reduction in the MIC of the antibiotic in the presence of the compound indicates inhibition of the efflux pump. This is typically done using a broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Bacterial Strains: Escherichia coli strains known to express the AcrAB-TolC pump, such as YD2 and FJ307, are commonly used.[6]

Human Liver Glycogen Phosphorylase (HLGPa) Inhibition Assay
  • Objective: To measure the inhibitory activity of compounds against HLGPa.

  • Methodology: The assay measures the release of glucose-1-phosphate from glycogen, catalyzed by HLGPa. The reaction is initiated by adding the enzyme to a mixture of glycogen and the test compound. The amount of product formed is quantified, often using a coupled enzymatic reaction that results in a colorimetric or fluorometric readout.

  • Enzyme Source: Recombinant human liver glycogen phosphorylase a.

5-HT6 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.

  • Methodology: A radioligand binding assay is typically employed. This involves incubating cell membranes expressing the 5-HT6 receptor with a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the Ki value is calculated using the Cheng-Prusoff equation.

Nav1.8 Sodium Channel Inhibition Assay (Electrophysiology)
  • Objective: To determine the inhibitory effect of a compound on Nav1.8 sodium channels.

  • Methodology: Whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for the direct measurement of ionic currents through the Nav1.8 channels in cells expressing the channel (e.g., HEK293 cells or dorsal root ganglion neurons). The potency of the inhibitor (IC50) is determined by measuring the reduction in the sodium current at various concentrations of the compound.[3]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their therapeutic effects by modulating various signaling pathways. The following diagram illustrates some of the key pathways targeted by these compounds.

Signaling_Pathways cluster_oncology Oncology cluster_neurology Neurology & Pain cluster_other Other Therapeutic Areas mTOR mTOR Hedgehog Hedgehog Pathway (Gli1) PKCtheta PKCθ Angiogenesis Angiogenesis (VEGFR) Topoisomerase Topoisomerase II Aminoindole_Oncology This compound Derivatives Aminoindole_Oncology->mTOR Inhibition Aminoindole_Oncology->Hedgehog Inhibition Aminoindole_Oncology->PKCtheta Inhibition Aminoindole_Oncology->Angiogenesis Inhibition Aminoindole_Oncology->Topoisomerase Inhibition HT6R 5-HT6 Receptor Nav18 Nav1.8 Channel TRPV1 TRPV1 A3AR A3 Adenosine Receptor Aminoindole_Neuro This compound Derivatives Aminoindole_Neuro->HT6R Modulation Aminoindole_Neuro->Nav18 Blockade Aminoindole_Neuro->TRPV1 Antagonism Aminoindole_Neuro->A3AR Enhancement EffluxPump AcrAB-TolC Efflux Pump HLGP HLGP Aminoindole_Other This compound Derivatives Aminoindole_Other->EffluxPump Inhibition Aminoindole_Other->HLGP Inhibition

Figure 1: Key signaling pathways and molecular targets modulated by this compound derivatives.

Conclusion

The intellectual property landscape for this compound derivatives is both broad and deep, with significant research and development efforts focused on a multitude of therapeutic areas. The data presented in this guide highlights the potential of these compounds as potent and selective modulators of various biological targets. For researchers and drug developers, a thorough understanding of this landscape is essential for identifying novel opportunities, navigating potential patent hurdles, and ultimately, advancing new therapies to the clinic. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for guiding future research and development in this promising field.

References

Safety Operating Guide

Safe Disposal of 6-Aminoindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-Aminoindole, a compound commonly used in pharmaceutical research. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

Hazard and Safety Overview

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions. This information is summarized from safety data sheets (SDS) and is critical for safe handling and disposal.

Hazard ClassificationPrecautionary Statements & Personal Protective Equipment (PPE)
Acute Oral Toxicity, Category 4 H302: Harmful if swallowed. P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][2]
Skin Irritation, Category 2 H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P362 + P364: Take off contaminated clothing and wash it before reuse.[1][2]
Serious Eye Irritation, Category 2 H319: Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory system) H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
Personal Protective Equipment (PPE) Eyeshields, Gloves, Dust mask type N95 (US).

Proper Disposal Procedures

The disposal of this compound and its containers must be handled as hazardous waste. Always follow local, state, and federal regulations for hazardous waste disposal.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, such as an N95 dust mask, is necessary, especially when handling the solid powder to avoid inhalation.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Step 2: Handling Spills

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation.[1][2] Place the swept-up material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.

Step 3: Disposing of Unused this compound

Unused or waste this compound is classified as hazardous waste and must be disposed of accordingly.[1]

  • Containerize: Place the waste this compound in a clearly labeled, sealed container. The container should be appropriate for hazardous chemical waste.

  • Labeling: The label should clearly state "Hazardous Waste" and "this compound."

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Disposal: Arrange for pickup and disposal by an approved and licensed hazardous waste disposal company.[1][2][3] Do not dispose of this compound down the drain or in regular trash.

Step 4: Disposing of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which this compound is soluble). Collect the rinsate as hazardous waste.

  • Label Defacement: Obliterate or remove the original product label.

  • Disposal: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic. If not decontaminated, the empty container must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_handling Material Handling cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE: - Eye Protection - Gloves - Respirator (N95) - Lab Coat start->ppe spill Spill Occurs? ppe->spill cleanup Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Sweep up solid carefully 3. Containerize waste 4. Decontaminate area spill->cleanup Yes use Use in Experiment spill->use No cleanup->use waste_generated Waste Generated? use->waste_generated containerize_waste Containerize Unused/Waste This compound waste_generated->containerize_waste Yes empty_container Empty Container? waste_generated->empty_container No label_waste Label as 'Hazardous Waste: This compound' containerize_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste dispose_waste Dispose via Approved Hazardous Waste Contractor store_waste->dispose_waste decontaminate Triple Rinse Container (Collect rinsate as hazardous waste) empty_container->decontaminate Yes dispose_unrinsed Dispose of Un-rinsed Container as Hazardous Waste empty_container->dispose_unrinsed No dispose_rinsed Dispose of Decontaminated Container per Institutional Policy decontaminate->dispose_rinsed dispose_unrinsed->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Aminoindole

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] The primary target organ for toxicity is the respiratory system.[2]

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, Oral (Category 4)H302Warning
Skin Irritation (Category 2)H315Warning
Eye Irritation (Category 2)H319Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335Warning
Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to prevent exposure when handling this compound. The recommended equipment is detailed below.

Protection TypeRequired EquipmentStandards & Specifications
Eye & Face Protection Chemical Safety Goggles or EyeshieldsMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a splash risk.[3][4]
Skin Protection Chemical-resistant Gloves (e.g., Natural Rubber)Check manufacturer's data for chemical compatibility and breakthrough time. Dispose of contaminated gloves after use.[1][5]
Laboratory CoatWear a lab coat or appropriate protective clothing to prevent skin contact.[1][3]
Respiratory Protection N95 Dust Mask or Approved RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or irritation is experienced.[2][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety. The following protocols outline the necessary steps from preparation to final waste disposal.

Operational Plan: Safe Handling Protocol
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]

    • Keep the container tightly closed when not in use.[1][3]

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[3] Recommended storage is at -20°C.

  • Handling the Chemical :

    • Avoid the formation of dust.[1][3]

    • Do not breathe in dust, fumes, or vapors.[1][3]

    • Prevent all contact with eyes, skin, and clothing.[3]

    • Do not eat, drink, or smoke in the work area.[1][3]

    • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

    • Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Get medical attention.[1][3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Container Management :

    • Collect waste in a suitable, clearly labeled, and tightly sealed container.[8] The container must be compatible with the chemical.[8]

    • Do not mix with other types of waste.[9]

    • Handle uncleaned, empty containers as you would the product itself.[9]

  • Waste Disposal :

    • Dispose of the waste at an approved waste disposal plant.[1][3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][9]

    • Prevent the chemical from entering drains or waterways.[9]

  • Spill Cleanup :

    • In case of a spill, avoid dust formation.[1][3]

    • Sweep or shovel the spilled material into a suitable container for disposal.[1][3]

    • Clean the affected area thoroughly.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G prep Preparation & Setup ppe Don Personal Protective Equipment (PPE) prep->ppe Verify Controls handling Chemical Handling in Ventilated Area ppe->handling Proceed to Task decon Decontamination & Personal Hygiene handling->decon Task Complete waste Waste Collection (Hazardous) handling->waste Generate Waste spill Spill or Exposure Emergency Protocol handling->spill If Accident Occurs storage Secure Storage of Chemical decon->storage Post-Handling disposal Final Disposal via Approved Facility waste->disposal Follow Regulations spill->decon After Containment & First Aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminoindole
Reactant of Route 2
Reactant of Route 2
6-Aminoindole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.